11-Dehydro-txb2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYIVXDPWBUJBQ-UHHGALCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67910-12-7 | |
| Record name | 11-Dehydro-TXB2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-DEHYDROTHROMBOXANE B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Clinical Significance of Urinary 11-Dehydrothromboxane B2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Urinary 11-dehydrothromboxane B2 (11-dehydro-TXB2), a stable metabolite of the potent but unstable platelet agonist thromboxane A2 (TXA2), has emerged as a crucial non-invasive biomarker for assessing in vivo platelet activation.[1][2][3] Its measurement provides a reliable index of systemic TXA2 biosynthesis, offering valuable insights into the pathophysiology and prognosis of a spectrum of age-related and atherothrombotic diseases.[1][2][4] Elevated levels of urinary this compound are strongly associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke, and all-cause mortality in high-risk patient populations.[1][4][5][6] Furthermore, this biomarker is instrumental in evaluating the efficacy of antiplatelet therapies, particularly low-dose aspirin, and identifying individuals with "aspirin resistance," who may exhibit incomplete suppression of thromboxane-mediated platelet activity.[1][7][8]
This technical guide provides a comprehensive overview of the clinical significance of urinary this compound, detailed experimental protocols for its quantification, and a depiction of the relevant signaling pathways.
Data Presentation: Quantitative Insights into Urinary this compound
The following tables summarize key quantitative data related to urinary this compound levels in various clinical contexts.
Table 1: Reference Ranges and Thresholds for Urinary this compound
| Population/Condition | Method | Reported Value (pg/mg creatinine) | Clinical Significance | Reference |
| Healthy Adults | LC-MS/MS | 635 ± 427 (mean ± SD) | Normal physiological range. | [9] |
| Healthy Individuals | Not Specified | 1119 (mean), 62-3121 (range) | Baseline for comparison. | [10] |
| Aspirin-naïve healthy subjects | Not Specified | < 2500 | Upper normal limit of baseline platelet activity. | [10][11] |
| Aspirin-treated patients | Not Specified | < 1500 | Indicates effective suppression of platelet activity. | [12][13] |
Table 2: Association of Urinary this compound with Cardiovascular Risk
| Study Population | Key Finding | Quantitative Data | Reference |
| Stable Atherosclerotic Cardiovascular Disease (ASCVD) on aspirin | Higher levels associated with increased risk of MACE. | Highest tertile vs. lowest: Adjusted Hazard Ratio 2.92 (95% CI 1.08–8.70). | [5] |
| Acute Myocardial Infarction (AMI) | Higher baseline levels predict 1-year cumulative MACE. | Odds Ratio for MACE: 1.58 (95% CI 1.095–2.33) per log-unit increase. | [4] |
| Atrial Fibrillation on oral anticoagulants | Higher levels associated with increased cardiovascular events (CVEs) and CV death. | Patients with CVEs had significantly higher median levels (186 vs. 98 ng/mg creatinine). | [6] |
| Aspirin-naïve males with Metabolic Syndrome | Elevated levels are frequent and correlate with cardiovascular risk factors. | Two-thirds of patients had levels ≥2500 pg/mg creatinine. | [2][10] |
Table 3: Correlation of Urinary this compound with Inflammatory and Other Biomarkers
| Study Population | Correlated Biomarker | Correlation Coefficient (r) | p-value | Reference |
| Stable ASCVD on aspirin | P-selectin | 0.319 | <0.001 | [5][14] |
| Stable ASCVD on aspirin | E-selectin | 0.245 | 0.007 | [5][14] |
| AMI | White Blood Cell Count | 0.23 | 0.002 | [4] |
| AMI | High-sensitivity C-reactive protein (hs-CRP) | 0.31 | <0.001 | [4] |
| Aspirin-naïve males with Metabolic Syndrome | Homocysteine, hs-CRP, adiponectin, waist-to-hip ratio, total cholesterol | Not specified | Statistically significant predictors | [2][7] |
Experimental Protocols
The quantification of urinary this compound is primarily achieved through two methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard for its high specificity and accuracy, while ELISA offers a more accessible and high-throughput alternative.[5]
Methodology 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive ELISA for urinary this compound. Specific details may vary based on the commercial kit used.
1. Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound present in the urine sample for binding to a limited number of specific antibody-coated wells. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of this compound in the sample.
2. Materials:
-
ELISA kit for this compound (containing pre-coated microplate, standards, conjugate, antibody, wash buffer, substrate, and stop solution)
-
Urine samples
-
Deionized water
-
Microplate reader
3. Procedure: a. Sample and Standard Preparation: i. Allow all reagents to reach room temperature. ii. Prepare a standard curve by serially diluting the provided this compound standard according to the kit instructions. iii. Dilute urine samples as recommended by the manufacturer.
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of urinary this compound using LC-MS/MS.
1. Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other urinary components, then ionized, and its specific mass-to-charge ratio and fragmentation pattern are detected for precise quantification.
2. Materials:
-
Urine samples
-
Deuterium-labeled this compound internal standard
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Appropriate solvents for extraction and chromatography
3. Procedure: a. Sample Preparation (Solid-Phase Extraction): i. Spike urine samples with a known amount of the deuterium-labeled internal standard. ii. Condition the SPE cartridge with appropriate solvents (e.g., methanol followed by water). iii. Load the urine sample onto the SPE cartridge. iv. Wash the cartridge with a weak solvent to remove interfering substances. v. Elute the this compound and the internal standard from the cartridge with a stronger organic solvent. vi. Evaporate the eluate to dryness under a stream of nitrogen. vii. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Signaling Pathways
The biological effects of thromboxane A2, the precursor to this compound, are mediated through its interaction with the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events, primarily through the Gq and G12/13 pathways, leading to platelet activation and vasoconstriction.
Caption: Thromboxane A2 Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of urinary this compound.
Caption: Urinary this compound Analysis Workflow.
Conclusion
The measurement of urinary this compound serves as a powerful tool in both clinical research and drug development. Its established role as a prognostic biomarker in cardiovascular diseases and its utility in assessing antiplatelet therapy response underscore its clinical significance. The methodologies outlined in this guide provide a framework for the accurate and reliable quantification of this important analyte, facilitating further research into its role in health and disease and aiding in the development of novel therapeutic strategies targeting platelet activation and thrombosis.
References
- 1. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Costimulation of Gi- and G12/G13-mediated signaling pathways induces integrin alpha IIbbeta 3 activation in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mabtech.com [mabtech.com]
- 14. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Biosynthesis of 11-dehydro-thromboxane B2 from Thromboxane A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2) is a potent but highly unstable lipid mediator derived from arachidonic acid. It plays a critical role in hemostasis and thrombosis by promoting platelet aggregation and vasoconstriction.[1][2] Due to its short half-life of approximately 30 seconds in aqueous solutions, direct measurement of TXA2 in biological systems is not feasible.[1][3] Consequently, the assessment of in vivo TXA2 production relies on the quantification of its more stable downstream metabolites.[4] This guide provides a comprehensive overview of the biosynthesis of 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a major, long-lived metabolite of TXA2, which serves as a reliable biomarker for platelet activation and thromboxane synthesis.[5][6] Understanding this pathway is crucial for researchers and professionals involved in cardiovascular disease research and the development of antiplatelet therapies.
Biosynthesis Pathway
The formation of this compound from TXA2 is a multi-step enzymatic and non-enzymatic process that begins with the liberation of arachidonic acid from membrane phospholipids.
From Arachidonic Acid to Prostaglandin H2 (PGH2)
The biosynthesis cascade is initiated by the action of phospholipase A2, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes, primarily COX-1 in platelets, then convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[3]
Formation of Thromboxane A2 (TXA2)
PGH2 is subsequently isomerized to TXA2 by the action of TXA2 synthase, an enzyme predominantly found in activated platelets.[3][7]
Hydrolysis to Thromboxane B2 (TXB2)
Given its instability, TXA2 is rapidly hydrolyzed non-enzymatically in aqueous environments to the biologically inactive but stable metabolite, Thromboxane B2 (TXB2).[1][3]
Enzymatic Conversion to 11-dehydro-thromboxane B2
The final and key step in the formation of the biomarker is the enzymatic conversion of TXB2 to this compound. This reaction is catalyzed by 11-hydroxythromboxane B2 dehydrogenase (TXDH) , which has been identified as a cytosolic aldehyde dehydrogenase.[5] This enzyme catalyzes the dehydrogenation at the C-11 position of TXB2.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the biosynthesis and measurement of this compound.
Table 1: Half-lives of Thromboxane Metabolites
| Metabolite | Half-life | Reference |
| Thromboxane A2 (TXA2) | ~30 seconds | [1][3] |
| 11-dehydro-thromboxane B2 | ~45 minutes |
Table 2: Concentrations of this compound in Human Biological Fluids
| Analyte | Matrix | Population | Concentration (mean ± SD or range) | Reference |
| This compound | Plasma | Healthy Volunteers | 0.9 - 1.8 pg/mL | |
| This compound | Plasma | Healthy Controls (61 ± 7 years) | 1.8 ± 0.9 pg/mL | |
| This compound | Plasma | Patients with Severe Atherosclerosis | 5 - 50 pg/mL | |
| This compound | Plasma | Patients with Ischemic Stroke (62 ± 9 years) | 5.4 ± 2.5 pg/mL | |
| This compound | Urine | Healthy Adults (n=13) | 635 ± 427 pg/mg creatinine | [1] |
| This compound | Urine | Healthy Male Volunteers | 792 ± 119 pg/mg creatinine | |
| This compound | Urine | Males with Metabolic Syndrome | Elevated (≥2500 pg/mg creatinine in two-thirds of patients) |
Table 3: Performance Characteristics of Analytical Methods for this compound Quantification
| Method | Matrix | Assay Range | Limit of Detection / Sensitivity | Reference |
| ELISA | Plasma, Serum, Urine | 15.6 - 2,000 pg/mL | Sensitivity (80% B/B0): ~34 pg/mL, LOD: 16 pg/mL | |
| ELISA | Tissue Culture Media, Urine | 9.8 - 10,000 pg/mL | 4.31 pg/mL | |
| LC-MS/MS | Urine | 50 pg - 10 ng per tube | - | [1] |
| LC-MS/MS | Urine | 25.0 – 2500 pg/mL | - | |
| GC-MS/MS | Urine | - | Interassay CV: 1.3% |
Experimental Protocols
Measurement of Urinary this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a representative example based on commercially available competitive ELISA kits.
1. Principle: This is a competitive immunoassay where the concentration of this compound in the sample is inversely proportional to the colorimetric signal. This compound in the sample competes with a fixed amount of enzyme-conjugated this compound for binding to a limited number of specific antibody sites on a microplate.
2. Materials:
-
Microplate pre-coated with goat anti-rabbit IgG
-
This compound standard
-
This compound-alkaline phosphatase conjugate
-
Rabbit anti-11-dehydro-TXB2 antibody
-
Wash buffer
-
pNpp substrate
-
Stop solution
-
Urine samples
3. Sample Collection and Preparation:
-
Collect a random urine sample in a clean container.[5]
-
For some commercial kits, transfer the urine into a transport tube containing a preservative within 24 hours of collection.[5]
-
Invert the tube several times to mix.
-
Freeze the sample until analysis.[5]
-
Before the assay, thaw the urine samples and centrifuge to remove any particulate matter.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the this compound standard to generate a standard curve.
-
Add standards and urine samples to the wells of the microplate.
-
Add the this compound-alkaline phosphatase conjugate to each well.
-
Add the rabbit anti-11-dehydro-TXB2 antibody to each well.
-
Incubate the plate, typically for 18 hours at 4°C or as specified by the kit manufacturer.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add pNpp substrate to each well and incubate for 60-90 minutes at room temperature to allow for color development.
-
Stop the enzyme reaction by adding a stop solution.
-
Read the absorbance of each well at a wavelength of 405-420 nm using a microplate reader.
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve. Results are typically normalized to urinary creatinine concentration and expressed as pg/mg creatinine.
Quantification of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the key steps for a highly sensitive and specific quantification method.
1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. A stable isotope-labeled internal standard is used for accurate quantification.
2. Materials:
-
LC-MS/MS system (e.g., SCIEX Triple Quad)
-
Analytical column (e.g., Waters ACQUITY UPLC BEH C18)
-
This compound analytical standard
-
Deuterium-labeled this compound internal standard
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid, acetic acid)
-
Urine samples
3. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add the deuterium-labeled internal standard.
-
Acidify the sample with hydrochloric acid.
-
Condition the SPE cartridge with methanol and hydrochloric acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences, typically with an acidic water/methanol mixture followed by water.
-
Elute the analyte using a solvent mixture such as dichloromethane and formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mobile Phase A: Water/Acetic Acid (e.g., 75:25 v/v)
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 45 °C
-
A gradient elution is typically used to separate this compound from other urine components.
-
-
Tandem Mass Spectrometry:
5. Quantification:
-
A calibration curve is generated by analyzing a series of known concentrations of the this compound standard with a fixed concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standard.
-
The concentration of this compound in the unknown samples is determined from this calibration curve.
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound from arachidonic acid.
Caption: Simplified Thromboxane A2 signaling pathway in platelets.
Caption: Workflow for clinical measurement of urinary this compound.
Conclusion
The measurement of urinary or plasma this compound provides a reliable and non-invasive method for assessing in vivo thromboxane A2 production and platelet activation.[4] This is of paramount importance in understanding the pathophysiology of cardiovascular diseases and in monitoring the efficacy of antiplatelet therapies, such as aspirin. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this critical area of study. The continued refinement of analytical techniques, such as LC-MS/MS, will further enhance the precision and utility of this compound as a key biomarker in both clinical and research settings.[1]
References
- 1. Fractional conversion of thromboxane B2 to urinary 11-dehydrothromboxane B2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]
- 5. mdpi.com [mdpi.com]
- 6. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 7. Long-lived enzymatic metabolites of thromboxane B2 in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Enzymatic Conversion of Thromboxane B2 to 11-Dehydro-Thromboxane B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is a key player in cardiovascular physiology and pathology. Due to its short half-life, the direct measurement of TXA2 is impractical. Consequently, the quantification of its stable metabolites serves as a reliable index of its in vivo production. One of the primary metabolic pathways of TXA2 involves its rapid hydrolysis to the biologically inactive thromboxane B2 (TXB2), which is then enzymatically converted to 11-dehydro-thromboxane B2 (11-dehydro-TXB2). This conversion is catalyzed by the NAD+-dependent enzyme 11-hydroxythromboxane B2 dehydrogenase (11-HDH), which has been identified as a cytosolic aldehyde dehydrogenase.[1][2] The measurement of this compound in biological fluids, such as urine and plasma, offers a non-invasive and accurate assessment of platelet activation and TXA2 biosynthesis, making it a crucial biomarker in cardiovascular research and drug development.[3]
This technical guide provides a comprehensive overview of the enzymatic conversion of TXB2 to this compound, including detailed experimental protocols, quantitative data, and visual representations of the relevant pathways and workflows.
Biochemical Pathway
The formation of this compound is a critical step in the metabolism of thromboxanes. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase then converts PGH2 to the highly unstable TXA2. TXA2 is rapidly hydrolyzed, either enzymatically or non-enzymatically, to TXB2. Finally, 11-hydroxythromboxane B2 dehydrogenase catalyzes the oxidation of the C-11 hydroxyl group of TXB2 to a ketone group, forming this compound.
Quantitative Data
The concentration of this compound is a sensitive biomarker that can vary based on physiological and pathological conditions. The following tables summarize key quantitative data related to the enzymatic conversion and typical concentrations found in human samples.
Table 1: Enzyme Kinetic Parameters for 11-Hydroxythromboxane B2 Dehydrogenase
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Coenzyme | Reference |
| Porcine Kidney | Thromboxane B2 | 2900 | 214 | NAD+ | [4] |
| Porcine Liver | Thromboxane B2 | 8.1 | Not Reported | NAD+ | [5] |
| Porcine Liver | This compound | 8.0 | Not Reported | NADH | [5] |
| Porcine Liver | NAD+ | 23 | Not Reported | - | [5] |
Table 2: Concentration of 11-dehydro-Thromboxane B2 in Human Biological Fluids
| Biological Matrix | Population | Concentration | Method | Reference |
| Plasma | Healthy Volunteers | 0.9 - 1.8 pg/mL | GC/MS | [3] |
| Plasma | Patients with severe atherosclerosis | 5 - 50 pg/mL | GC/MS | [3] |
| Urine | Healthy Adults | 635 ± 427 pg/mg creatinine | LC-MS/MS | |
| Urine | Healthy Male Volunteers | 595 ± 114 ng/g creatinine | RIA | |
| Urine | Healthy Individuals | 1119 pg/mg creatinine (range: 62–3121) | Not Specified | |
| Urine | Males with Metabolic Syndrome | Elevated (≥2500 pg/mg creatinine) in 66% | ELISA |
Experimental Protocols
Enzymatic Assay of 11-Hydroxythromboxane B2 Dehydrogenase
This protocol is adapted from the purification and characterization of the enzyme from porcine liver and is based on a radioimmunoassay (RIA) to detect the formation of this compound.
Materials:
-
Purified or partially purified 11-hydroxythromboxane B2 dehydrogenase
-
Thromboxane B2 (substrate)
-
NAD+ (coenzyme)
-
Tris-HCl buffer (pH 8.0)
-
Bovine Serum Albumin (BSA)
-
[3H]-11-dehydro-thromboxane B2 (for RIA standard curve)
-
Antibody against 11-dehydro-thromboxane B2
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, NAD+, and the enzyme preparation.
-
Initiation of Reaction: Start the reaction by adding Thromboxane B2 to the reaction mixture. The final volume should be standardized (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., citric acid to lower the pH) or by heat inactivation.
-
Quantification of this compound by RIA:
-
To the reaction mixture, add a known amount of [3H]-11-dehydro-TXB2 and the specific antibody.
-
Incubate to allow for competitive binding between the unlabeled (enzymatically formed) and labeled this compound.
-
Separate the antibody-bound fraction from the free fraction using dextran-coated charcoal.
-
Centrifuge and measure the radioactivity in the supernatant (antibody-bound fraction) using a scintillation counter.
-
-
Calculation: Calculate the amount of this compound produced in the enzymatic reaction by comparing the results to a standard curve generated with known amounts of unlabeled this compound.
-
Enzyme Activity: Express the enzyme activity as the amount of product formed per unit time per milligram of protein (e.g., nmol/min/mg).
Quantification of 11-dehydro-Thromboxane B2 in Urine by LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry.
Materials:
-
Urine sample
-
Deuterated this compound internal standard (e.g., this compound-d4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid or Acetic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To a known volume of urine (e.g., 1 mL), add the deuterated internal standard.
-
Acidify the sample with formic acid or acetic acid to a pH of ~3-4.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent wash (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analyte with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the analyte from other components using a C18 reverse-phase column with a gradient elution of water and acetonitrile/methanol (both containing a small percentage of formic acid).
-
Mass Spectrometry: Detect and quantify the analyte using tandem mass spectrometry in negative ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be monitored.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Normalize the concentration to the creatinine level in the urine sample to account for variations in urine dilution.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.
Conclusion
The enzymatic conversion of thromboxane B2 to 11-dehydro-thromboxane B2 is a cornerstone of thromboxane metabolism and its measurement provides invaluable insights into platelet activity and cardiovascular health. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to accurately assess this important biomarker. The continued refinement of analytical techniques, particularly in mass spectrometry, will further enhance the sensitivity and specificity of this compound quantification, solidifying its role in both basic research and clinical applications.
References
- 1. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]
- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and some properties of 11-hydroxythromboxane B2 dehydrogenase from porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of an NAD(+)-dependent dehydrogenase that catalyzes the oxidation of thromboxane B2 at C-11 from porcine liver. Development and application of 11-dehydro-thromboxane B2 radioimmunoassay to enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 11-dehydro-txb2 in platelet aggregation pathways
An In-depth Technical Guide on the Role of 11-Dehydro-Thromboxane B2 in Platelet Aggregation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a major, stable, and biologically inactive metabolite of the potent platelet agonist, Thromboxane A2 (TXA2). Due to the extremely short half-life of TXA2 (approximately 30 seconds), direct measurement is impractical for assessing in vivo platelet activity.[1][2] Consequently, quantifying urinary or plasma levels of this compound serves as a reliable and non-invasive method to determine the systemic production of TXA2.[3][4] This makes it an invaluable biomarker for evaluating platelet activation in various pathophysiological states, including atherothrombosis, and for monitoring the efficacy of antiplatelet therapies, particularly aspirin.[5][6] This guide details the biochemical pathways involving this compound, presents quantitative data on its levels in health and disease, outlines key experimental protocols for its measurement and for assessing platelet function, and provides visual diagrams of the core signaling and experimental workflows.
The Thromboxane Biosynthesis and Metabolic Pathway
The generation of this compound is the terminal step in the metabolic cascade of Thromboxane A2. This pathway originates from arachidonic acid released from the platelet membrane phospholipids.
-
Arachidonic Acid to PGH2: In platelets, the enzyme Cyclooxygenase-1 (COX-1) metabolizes arachidonic acid into the unstable endoperoxide, Prostaglandin H2 (PGH2). This is the primary target of aspirin, which irreversibly acetylates and inactivates the COX-1 enzyme.[7][8]
-
PGH2 to Thromboxane A2 (TXA2): The enzyme thromboxane synthase then rapidly converts PGH2 into the highly potent but unstable TXA2.[9][10] TXA2 is a powerful vasoconstrictor and stimulates the activation and aggregation of new platelets by binding to Thromboxane-Prostanoid (TP) receptors.[2][7]
-
TXA2 Hydrolysis to TXB2: In aqueous solution, TXA2 is hydrolyzed within seconds to the more stable, but biologically inactive, Thromboxane B2 (TXB2).[2][11]
-
TXB2 Metabolism to this compound: TXB2 is further metabolized in the liver, primarily through the action of 11-hydroxythromboxane B2 dehydrogenase, into 11-dehydro-thromboxane B2, which is then excreted in the urine.[7][12] This final metabolite has a long circulating half-life, making it an ideal biomarker.[7][13]
While platelets are the predominant source of TXA2 via COX-1, other cells, such as monocytes and macrophages, can produce it via the COX-2 pathway, especially in inflammatory conditions.[14][15]
References
- 1. ddescholar.acemap.info [ddescholar.acemap.info]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 5. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 6. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. blog.irjpl.org [blog.irjpl.org]
- 11. Reactome | TXA2 is hydrolysed to TXB2 [reactome.org]
- 12. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]
- 13. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
11-Dehydrothromboxane B2: An In-depth Technical Guide to its Role as a Biomarker for In Vivo Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydrothromboxane B2 (11-dehydro-TXB2) is a major, stable urinary metabolite of thromboxane A2 (TXA2). TXA2 is a potent, yet highly unstable, eicosanoid that plays a critical role in hemostasis and thrombosis through its powerful platelet-aggregating and vasoconstrictive properties. Due to the transient nature of TXA2, direct measurement is not feasible in a clinical or research setting. Consequently, its stable metabolites, particularly this compound, have emerged as reliable biomarkers for assessing in vivo platelet activation.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical synthesis, detailed experimental protocols for its measurement, and its clinical utility in various pathological conditions and for monitoring antiplatelet therapy.
Biochemical Pathway of this compound Synthesis
The synthesis of this compound originates from the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, primarily COX-1 in platelets. Thromboxane synthase then metabolizes PGH2 to the biologically active TXA2. TXA2 is rapidly hydrolyzed to the inactive but more stable thromboxane B2 (TXB2). TXB2 is further metabolized in the liver, primarily through two pathways: β-oxidation to 2,3-dinor-TXB2 and dehydrogenation of the C-11 hydroxyl group by 11-hydroxydehydrogenase to form this compound, which is then excreted in the urine.[3][4]
Quantitative Data on Urinary this compound Levels
The following tables summarize urinary this compound levels across different populations, providing a reference for clinical and research applications. Values are expressed in picograms per milligram of creatinine (pg/mg Cr) to normalize for variations in urine concentration.
Table 1: Urinary this compound Levels in Healthy Individuals and Patients with Cardiovascular Disease (Aspirin-Naive)
| Population | N | Mean ± SD (pg/mg Cr) | Median (pg/mg Cr) | Range (pg/mg Cr) | Reference |
| Healthy Adults | 13 | 635 ± 427 | - | - | [5] |
| Healthy Controls | - | - | - | 2450 - 3337 | [6] |
| Healthy Males | 82 | - | - | 62 - 3121 | [7] |
| Patients with Stable ASCVD (not on aspirin) | 3 | - | - | - | [3] |
| Patients with Diabetes Mellitus | - | - | 3664 | - | [6] |
| Patients with Acute Coronary Syndrome | - | - | 7322 | - | [6] |
| Males with Metabolic Syndrome | 82 | 3453 ± 2010 | - | 494 - 12,224 | [7] |
Table 2: Effect of Aspirin Therapy on Urinary this compound Levels
| Population | Aspirin Dose | N | Before Aspirin (pg/mg Cr) | After Aspirin (pg/mg Cr) | % Reduction | Reference |
| Patients with Diabetes Mellitus | 100 mg/day | 81 | 179 (median) | 51 (median) | 71.5% | [8] |
| Healthy Controls | 100 or 325 mg/day | - | 2450 (mean) | 624 (mean) | 75.1% | [6] |
| Patients with Diabetes Mellitus | 100 or 325 mg/day | - | 3664 (mean) | 995 (mean) | 71.5% | [6] |
| Patients with Acute Coronary Syndrome | - | - | 7322 (mean) | 1349 (mean) | 81.6% | [6] |
| Post-stroke Patients | 40 mg/day | 19 | - | - | 58% | [9] |
| Post-stroke Patients | 320 mg/day | 19 | - | - | 59% (from 40mg) | [9] |
| Patients with Vascular Disease | 81 mg/day | 48 | - | - | 20% increase (from 325mg) | [9] |
| Patients with Vascular Disease | 1300 mg/day | 48 | - | - | 29% (from 325mg) | [9] |
Experimental Protocols
Accurate quantification of urinary this compound is crucial for its utility as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used method for quantifying this compound in urine. Commercial kits are readily available and provide a high-throughput and cost-effective solution.
Detailed Protocol (based on commercially available kits):
1. Sample and Reagent Preparation:
-
Urine Samples: Collect mid-stream urine samples. Centrifuge at 1,000 x g for 15 minutes at 4°C to remove particulate matter. Samples can be assayed immediately or stored at -80°C.[10]
-
Standards: Prepare a standard curve by serially diluting the provided this compound standard in the assay buffer. A typical range is from 15.6 to 2,000 pg/mL.[11]
-
Reagents: Bring all reagents to room temperature before use. Reconstitute and dilute wash buffers, tracers (enzyme-conjugated this compound), and antibodies according to the kit manufacturer's instructions.
2. Assay Procedure:
-
Add 50 µL of standard or urine sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-enzyme conjugate (tracer) to each well.
-
Add 50 µL of the primary antibody to each well (except for the non-specific binding wells).
-
Seal the plate and incubate for 18 hours at 4°C or as specified by the kit protocol.
-
Wash the plate three to five times with the diluted wash buffer.
-
Add 200 µL of the enzyme substrate to each well.
-
Incubate the plate at room temperature for 60-90 minutes for color development.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at a wavelength of 405-420 nm using a microplate reader.
3. Data Analysis:
-
Calculate the average absorbance for each set of duplicate wells.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the urine samples by interpolating their absorbance values from the standard curve.
-
Normalize the this compound concentration to the creatinine concentration of the urine sample and express the result as pg/mg Cr.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of this compound due to its high selectivity and sensitivity. This method involves solid-phase extraction (SPE) of the urine sample followed by chromatographic separation and mass spectrometric detection.
Detailed Protocol:
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add a deuterated internal standard of this compound.[5]
-
Acidify the sample to approximately pH 3 with hydrochloric acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.
-
Elute the this compound from the cartridge with an organic solvent such as ethyl acetate or methanol.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.
-
Detection: Selected reaction monitoring (SRM) is used for quantification. The precursor ion for this compound is m/z 367, and a common product ion for quantification is m/z 161.[5]
-
3. Data Analysis:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification to correct for any sample loss during preparation and for matrix effects.
-
The concentration of this compound in the urine sample is determined from the calibration curve and normalized to the creatinine concentration.
Clinical and Research Applications
Measurement of urinary this compound has several important applications in both clinical practice and research:
-
Assessing Cardiovascular Risk: Elevated levels of this compound are associated with an increased risk of cardiovascular events, such as myocardial infarction and stroke.[3]
-
Monitoring Aspirin Therapy: Aspirin is an irreversible inhibitor of COX-1, thereby reducing TXA2 production. Measuring this compound levels before and after aspirin administration can assess the effectiveness of the therapy.[6][8] A cut-off of 1500 pg/mg creatinine is often used to define a good response to aspirin.[6]
-
Investigating Platelet Activation in Various Diseases: Increased platelet activation is a hallmark of many diseases, including diabetes mellitus, metabolic syndrome, and inflammatory conditions.[5][8] Urinary this compound can serve as a non-invasive tool to study the role of platelets in these pathologies.
-
Drug Development: In the development of new antiplatelet drugs, measuring this compound can provide a quantitative measure of the drug's in vivo efficacy in inhibiting platelet function.
Conclusion
Urinary this compound is a valuable and reliable biomarker for assessing in vivo platelet activation. Its measurement provides crucial insights into thrombotic risk and the effectiveness of antiplatelet therapies. The choice between ELISA and LC-MS/MS for its quantification will depend on the specific requirements of the study, with ELISA being suitable for high-throughput screening and LC-MS/MS providing higher specificity and accuracy for detailed quantitative analysis. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound as a biomarker in their work.
References
- 1. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. celerion.com [celerion.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic-mass spectrometric determination of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 11-dehydrothromboxane B2 in human urine improved by use of gas chromatography/high-resolution selected ion monitoring with 18O2-labelled analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. This compound ELISA Kit (ab133054) | Abcam [abcam.com]
The Emergence of 11-Dehydro-Thromboxane B2 as a Key Cardiovascular Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cardiovascular disease (CVD) management and research, the identification of reliable biomarkers is paramount for risk stratification, therapeutic monitoring, and understanding disease pathophysiology. Among the array of molecules investigated, 11-dehydro-thromboxane B2 (11-dehydro-TXB2) has emerged as a robust and clinically significant biomarker of in vivo platelet activation and thromboxane A2 (TXA2) biosynthesis. This technical guide provides an in-depth overview of the discovery, validation, and clinical application of this compound as a cardiovascular biomarker.
Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a central role in the pathogenesis of atherothrombotic events.[1][2] However, its extremely short half-life in circulation makes direct measurement impractical. Consequently, the focus has shifted to its stable metabolites. This compound, a major urinary metabolite of TXA2, provides a non-invasive and reliable index of systemic TXA2 production.[3][4] Elevated levels of this biomarker have been consistently associated with an increased risk of major adverse cardiovascular events (MACE), making it a valuable tool in both clinical and research settings.[5][6][7]
Biochemical Pathway of 11-Dehydro-Thromboxane B2 Formation
The biosynthesis of this compound is intrinsically linked to the arachidonic acid cascade. Upon cellular stimulation, particularly in platelets, arachidonic acid is liberated from the cell membrane and metabolized by cyclooxygenase-1 (COX-1) to form prostaglandin H2 (PGH2).[1][2] Thromboxane synthase then converts PGH2 into the highly unstable and biologically active TXA2.[8] TXA2 is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2).[9] TXB2 subsequently undergoes further enzymatic conversion in the circulation. One of the key metabolic pathways involves the dehydrogenation of the C-11 hydroxyl group of TXB2 by 11-hydroxythromboxane B2 dehydrogenase, leading to the formation of this compound.[10] This stable metabolite is then excreted in the urine.[4]
Quantitative Data on this compound Levels in Cardiovascular Disease
Numerous clinical studies have quantified urinary this compound levels in various patient populations, providing valuable insights into the degree of platelet activation in different cardiovascular conditions and the efficacy of antiplatelet therapies. The following tables summarize key quantitative findings from the literature.
Table 1: Baseline Urinary this compound Levels in Different Patient Populations
| Patient Population | Mean/Median this compound Level (pg/mg creatinine) | Reference |
| Healthy Controls | 624 - 3337 | [11] |
| Diabetes Mellitus | 995 - 5656 | [11] |
| Acute Coronary Syndrome (ACS) | 7322 | [11] |
| Stable Coronary Artery Disease (CAD) | Median across tertiles: <1021, 1021-1880, >1880 | [6] |
| Atrial Fibrillation | Median: 104 (IQR 50-187) ng/mg | [7] |
| Metabolic Syndrome (males, aspirin-naive) | Elevated in two-thirds of patients (≥2500) | [12] |
| Healthy Adults (by LC-MS-MS) | 635 ± 427 | [13] |
Table 2: Effect of Aspirin on Urinary this compound Levels
| Patient Population | Aspirin Dose | % Inhibition / Post-Aspirin Level (pg/mg creatinine) | Reference |
| Diabetes Mellitus | Daily | 71.7% inhibition | [11] |
| Healthy Controls | Daily | 75.1% inhibition | [11] |
| Acute Coronary Syndrome (ACS) | Daily | 81.6% inhibition (mean level 1349) | [11] |
| Post-Stroke | 40 mg/day | 42% decrease | [14] |
| Post-Stroke | 320 mg/day | 78% decrease | [14] |
| Post-Stroke | 1280 mg/day | 91% decrease | [14] |
| Diabetes (ASCEND trial) | 100 mg/day | 71% lower than placebo | [15] |
| Healthy and CAD patients | 75 mg/day | 74% inhibition | [16] |
Experimental Protocols for the Measurement of this compound
Accurate and reproducible measurement of this compound is crucial for its clinical and research utility. The two primary methods employed are enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS)-based techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method due to its relative simplicity and high throughput. Commercially available ELISA kits for this compound are typically competitive assays.
Principle: The assay involves a competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.
Generalized Protocol:
-
Sample Preparation: Urine samples are centrifuged to remove sediment. Depending on the kit, a solid-phase extraction (SPE) step may be recommended to purify and concentrate the analyte.[17]
-
Assay Procedure:
-
Standards and samples are added to the wells of the antibody-coated microplate.
-
Enzyme-conjugated this compound is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then interpolated from this curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[18]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold-standard methods for the quantification of this compound due to their high specificity and sensitivity.[13][17]
Principle: MS-based methods involve the separation of the analyte from other urinary components by chromatography, followed by its ionization and detection based on its mass-to-charge ratio. The use of a stable isotope-labeled internal standard is essential for accurate quantification.
Generalized Protocol (LC-MS/MS):
-
Sample Preparation:
-
A known amount of a deuterium-labeled internal standard of this compound is added to the urine sample.
-
The sample undergoes solid-phase extraction (SPE) for purification and concentration.[13]
-
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound and its internal standard are separated from other molecules on a chromatographic column.
-
Mass Spectrometric Detection:
-
The eluent from the chromatograph is introduced into the mass spectrometer.
-
The molecules are ionized (e.g., by electrospray ionization).
-
In a tandem mass spectrometer, specific precursor ions for this compound and its internal standard are selected and fragmented.
-
Specific product ions are then monitored for quantification (Selected Reaction Monitoring - SRM).[13]
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Clinical Significance and Future Directions
The measurement of urinary this compound has significant clinical implications. Elevated levels are associated with a higher risk of future cardiovascular events and all-cause mortality in patients with stable coronary artery disease and atrial fibrillation.[6][7] This suggests that this compound could be used for risk stratification in these patient populations. Furthermore, it serves as a valuable pharmacodynamic biomarker to assess the effectiveness of antiplatelet therapy, particularly aspirin.[3][15] Incomplete suppression of this compound by aspirin may identify patients with "aspirin resistance" who might benefit from alternative or intensified antiplatelet strategies.[11]
Future research will likely focus on establishing standardized cutoff values for this compound to guide clinical decision-making. Further investigation into the non-platelet sources of TXA2 and their contribution to urinary this compound levels in various disease states is also warranted.[4] The integration of this compound measurement into large-scale clinical trials will be crucial to definitively establish its role in personalized cardiovascular medicine.
References
- 1. droracle.ai [droracle.ai]
- 2. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 4. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary 11-Dehydro-Thromboxane B2 and Mortality in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]
- 11. wjgnet.com [wjgnet.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
The Physiological Role of 11-Dehydrothromboxane B2 in Hemostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-dehydrothromboxane B2 (11-dehydro-TXB2) is a major, stable, and long-lived metabolite of the potent platelet agonist thromboxane A2 (TXA2).[1][2] While traditionally considered biologically inactive, emerging evidence suggests a more nuanced role for this molecule. This technical guide provides an in-depth exploration of the physiological function of this compound in hemostasis. It details its primary utility as a reliable biomarker for in vivo platelet activation and its application in monitoring antiplatelet therapies.[3][4] Furthermore, this guide delves into its direct, albeit non-platelet-aggregating, cellular effects, particularly on inflammatory cells. Detailed experimental protocols for its quantification and the assessment of platelet function are provided, alongside quantitative data and signaling pathway diagrams to offer a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development.
Introduction: From a Potent Agonist to a Stable Metabolite
Hemostasis, the physiological process that halts bleeding at the site of vascular injury, is a complex interplay between platelets, coagulation factors, and the vascular endothelium. A key mediator in this process is Thromboxane A2 (TXA2), a highly unstable eicosanoid synthesized by activated platelets.[5][6] TXA2 is a potent vasoconstrictor and induces robust platelet aggregation, amplifying the thrombotic response.[6] However, with a half-life of only about 30 seconds in aqueous solution, direct measurement of TXA2 in vivo is not feasible.[5]
TXA2 is rapidly hydrolyzed to the inactive and more stable thromboxane B2 (TXB2).[7] TXB2 is then further metabolized in the liver to 11-dehydrothromboxane B2 (this compound), which is excreted in the urine.[3][7] Due to its stability and longer half-life, urinary this compound has emerged as a crucial and reliable index of systemic TXA2 production and, by extension, in vivo platelet activation.[1][8]
Physiological Functions of this compound
An Indirect Role in Hemostasis as a Biomarker of Platelet Activation
The primary and most well-established function of this compound in the context of hemostasis is its role as a biomarker. Elevated urinary levels of this compound are indicative of increased platelet activation and are associated with a heightened risk of atherothrombotic events, including myocardial infarction and stroke.[4][8] This makes it a valuable tool for cardiovascular risk assessment in various patient populations.[4]
Monitoring Antiplatelet Therapy
Low-dose aspirin is a cornerstone of antiplatelet therapy, irreversibly inhibiting cyclooxygenase-1 (COX-1) in platelets and thereby blocking the production of TXA2.[3][7] The efficacy of aspirin therapy can be monitored by measuring the suppression of urinary this compound levels.[1][9] Incomplete suppression of this compound in patients on aspirin may indicate "aspirin resistance" and is associated with an increased risk of future cardiovascular events.[3]
Direct Cellular Effects Beyond Platelets
While this compound does not induce or inhibit platelet aggregation, it is not entirely biologically inert.[10][11] Studies have shown that this compound can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2).[10][11] This receptor is present on eosinophils and basophils, suggesting a potential role for this compound in inflammatory and allergic responses, which are increasingly recognized as contributors to thrombosis.[10][11]
Quantitative Data on this compound Levels
The following tables summarize quantitative data on urinary this compound levels in different populations and the impact of aspirin therapy.
Table 1: Baseline Urinary this compound Levels in Different Patient Populations
| Patient Population | Mean/Median Urinary this compound (pg/mg creatinine) | Reference |
| Healthy Controls | 3337 | [12] |
| Patients with Diabetes Mellitus | 5656 | [12] |
| Patients with Acute Coronary Syndrome | Higher than healthy controls and patients with stable CAD | [3] |
| Stroke Patients (not on aspirin) | 4314 | [13] |
| Healthy Subjects | 0.9-1.8 pg/mL (plasma) | [14] |
| Patients with Severe Atherosclerosis | 5-50 pg/mL (plasma) | [14] |
Table 2: Effect of Aspirin on Urinary this compound Levels
| Study Population | Aspirin Dosage | Percentage Reduction in Urinary this compound | Reference |
| Patients with Diabetes Mellitus | 100 mg/day | 71% | [9] |
| Patients with Diabetes Mellitus | Daily | 71.7% | [12] |
| Healthy Controls | Daily | 75.1% | [12] |
| Post-stroke Subjects | Increase from 40 to 320 mg/day | 58% | [15] |
| Post-stroke Subjects | Increase from 320 to 1280 mg/day | 59% | [15] |
Experimental Protocols
Measurement of Urinary this compound by ELISA
This protocol outlines the key steps for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in urine.
Materials:
-
96-well microplate coated with goat anti-mouse IgG
-
This compound standard
-
This compound antibody
-
This compound-alkaline phosphatase conjugate
-
Wash buffer
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop solution (e.g., 3 M NaOH)
-
Urine samples
-
Creatinine assay kit
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove particulate matter. Dilute samples as necessary with assay buffer.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Assay:
-
Add standards, controls, and urine samples to the appropriate wells of the microplate.
-
Add the this compound-alkaline phosphatase conjugate to each well.
-
Add the this compound antibody to each well.
-
Incubate the plate, typically overnight at 4°C or for a specified time at room temperature.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the pNPP substrate solution to each well and incubate at room temperature to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Reading: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve. Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and is used to evaluate the effects of various agonists and inhibitors on platelet aggregation.[16][17]
Materials:
-
Light Transmission Aggregometer
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists (e.g., arachidonic acid, ADP, collagen, thrombin)
-
Saline (as a negative control)
-
Siliconized cuvettes with stir bars
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[18]
-
PRP and PPP Preparation:
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[16] Carefully transfer the supernatant (PRP) to a separate tube.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
-
Instrument Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Aggregation Measurement:
-
Pipette a specific volume of pre-warmed PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer (37°C).
-
Add the agonist of choice to the PRP and start recording the change in light transmission over time.
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Signaling Pathways and Experimental Workflows
Thromboxane A2 Biosynthesis and Metabolism
The following diagram illustrates the metabolic pathway from arachidonic acid to the urinary excretion of this compound.
Caption: Thromboxane A2 biosynthesis and metabolism pathway.
Thromboxane A2 Signaling in Platelets
This diagram shows the signaling cascade initiated by TXA2 binding to its receptor on platelets, leading to platelet activation and aggregation.
Caption: Thromboxane A2 signaling pathway in platelets.
Experimental Workflow for Assessing Aspirin Response
This diagram outlines the workflow for evaluating a patient's response to aspirin therapy using urinary this compound measurement.
Caption: Workflow for assessing aspirin response.
Conclusion
11-dehydrothromboxane B2 holds a significant, albeit primarily indirect, position in the physiology of hemostasis. Its stability and correlation with in vivo TXA2 production have established it as an indispensable biomarker for assessing platelet activation and the efficacy of antiplatelet therapies. While largely considered biologically inactive in the context of direct platelet aggregation, its ability to activate other cell types, such as eosinophils and basophils, hints at a broader role in the intricate network of thrombosis and inflammation. The methodologies and data presented in this guide offer a robust framework for researchers and clinicians to utilize this compound as a valuable tool in the investigation and management of hemostatic and thrombotic disorders. Further research into the non-platelet-mediated effects of this compound may unveil novel therapeutic targets in cardiovascular and inflammatory diseases.
References
- 1. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 2. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. Thromboxane - Wikipedia [en.wikipedia.org]
- 7. wjgnet.com [wjgnet.com]
- 8. openmedicinejournal.com [openmedicinejournal.com]
- 9. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. plateletservices.com [plateletservices.com]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Extra-Platelet Sources of 11-Dehydrothromboxane B2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the extra-platelet cellular sources responsible for the production of 11-dehydrothromboxane B2 (11-dehydro-TXB2), a stable metabolite of the potent but unstable vasoconstrictor and platelet aggregator, thromboxane A2 (TXA2). While platelets are the primary source of systemic TXA2, a significant portion, estimated to be around 30%, originates from other cell types, particularly in the context of inflammation.[1][2][3] This guide will detail the key cellular players, the biochemical pathways involved, quantitative data on their production, and the experimental protocols for their assessment.
Cellular Sources of Extra-Platelet this compound
Beyond platelets, several cell types have been identified as sources of TXA2, and consequently its metabolite this compound. These extra-platelet sources are particularly relevant in inflammatory and cardiovascular diseases.
Monocytes and Macrophages: These inflammatory cells are a significant source of extra-platelet TXA2.[1][4] In inflammatory conditions, monocytes and macrophages are activated and upregulate the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for prostanoid synthesis.[2][3][4] This COX-2-dependent pathway contributes to the overall systemic levels of this compound. Macrophages, as key players in the immune response, can be stimulated by various factors to produce a range of inflammatory mediators, including TXA2.[5][6]
Endothelial Cells: The vascular endothelium, while being a major source of the vasodilator prostacyclin, is also capable of synthesizing TXA2.[7][8] Studies have shown that endothelial cells in culture can spontaneously secrete TXA2, and this production can be enhanced by the presence of arachidonic acid.[7] This endothelial contribution to the thromboxane pool is an important consideration in vascular biology and pathology.
Biochemical Signaling Pathways
The synthesis of this compound from extra-platelet sources follows a well-defined enzymatic cascade originating from arachidonic acid.
Arachidonic Acid Metabolism: The process begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, with COX-2 being particularly important in inflammatory cells like macrophages.[2][3][4] COX enzymes convert arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2).[9]
Thromboxane A2 Synthesis and Metabolism: PGH2 is subsequently converted to TXA2 by the enzyme thromboxane synthase.[9] TXA2 is highly unstable and is rapidly hydrolyzed, either non-enzymatically or enzymatically, to the more stable but biologically inactive thromboxane B2 (TXB2).[4][9] TXB2 is then further metabolized in the liver to several products, including this compound, which is then excreted in the urine.[4]
Signaling Pathway Diagram
Caption: Biosynthesis of this compound from extra-platelet sources.
Quantitative Data on this compound Production
The urinary excretion of this compound is a reliable biomarker for in vivo TXA2 synthesis and platelet activation.[10][11] Elevated levels are associated with various cardiovascular and inflammatory conditions.[10] The following tables summarize quantitative data from studies measuring urinary this compound levels in different populations.
Table 1: Baseline Urinary this compound Levels in Different Cohorts
| Cohort | Mean Urinary this compound (pg/mg creatinine) | Reference |
| Healthy Controls | 2450 | [4] |
| Patients with Diabetes Mellitus | 3664 | [4] |
| Patients with Acute Coronary Syndrome | Significantly higher than controls | [4] |
| Males with Metabolic Syndrome | Elevated in two-thirds of patients (≥2500) | [2][3] |
Table 2: Effect of Aspirin on Urinary this compound Levels
| Cohort | Intervention | Mean Post-Aspirin Urinary this compound (pg/mg creatinine) | % Inhibition | Reference |
| Healthy Controls | Daily Aspirin | 624 | 75.1% | [4] |
| Patients with Diabetes Mellitus | Daily Aspirin | 995 | 71.7% | [4] |
| Patients with Acute Coronary Syndrome | Daily Aspirin | - | 81.6% | [4] |
Note: The cut-off for defining poor aspirin responders has been suggested as >1500 pg/mg of urinary this compound post-aspirin ingestion.[4]
Experimental Protocols for Measuring this compound
The measurement of urinary this compound is a key experimental procedure for assessing systemic TXA2 production.
A. Sample Collection and Preparation
-
Urine Collection: Collect spot urine samples from subjects. For longitudinal studies, consistent timing of collection (e.g., first morning void) is recommended to minimize diurnal variations.
-
Sample Storage: Immediately after collection, centrifuge the urine samples to remove any cellular debris. Store the supernatant at -80°C until analysis to ensure the stability of the metabolite.[12]
-
Creatinine Measurement: Measure the creatinine concentration in the urine samples to normalize the this compound levels. This accounts for variations in urine dilution.
B. Measurement of this compound
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a commonly used method due to its relative simplicity and availability of commercial kits.
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions for the specific ELISA kit (e.g., Cayman Chemical, Assay #519510).[1]
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with an antibody specific for this compound.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled this compound to each well. This will compete with the this compound in the sample for binding to the antibody.
-
Incubate the plate for the specified time to allow for competitive binding.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate solution that will react with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance of each well using a microplate reader.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve generated from the known concentrations of the standards. Normalize the results to the creatinine concentration (pg/mg creatinine).
Method 2: Mass Spectrometry (MS)
Gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity and sensitivity.
-
Sample Preparation:
-
Perform solid-phase extraction to purify and concentrate this compound from the urine samples.
-
Derivatize the extracted metabolite to improve its chromatographic and mass spectrometric properties.
-
-
Instrumentation and Analysis:
-
Inject the prepared sample into the GC or LC system for separation from other urinary components.
-
The separated analyte enters the mass spectrometer for detection and quantification. Use a stable isotope-labeled internal standard (e.g., 11-dehydro-thromboxane B2-d4) for accurate quantification.[11]
-
-
Data Analysis: Quantify the amount of this compound by comparing the signal intensity of the native analyte to that of the internal standard. Normalize the results to the creatinine concentration.
Experimental Workflow Diagram
References
- 1. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Macrophage: Key player in the pathogenesis of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial cell thromboxane production and its inhibition by a calcium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bovine endothelial cells in culture produce thromboxane as well as prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 11. 11-dehydro Thromboxane B2-d4 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Role of 11-Dehydro-Thromboxane B2 in the Pathophysiology of Atherothrombosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) in the pathophysiology of atherothrombosis. This compound is a stable, downstream metabolite of thromboxane A2 (TXA2), a potent mediator of platelet activation and vasoconstriction.[1] Due to its stability, urinary this compound serves as a reliable biomarker for in vivo TXA2 production and, consequently, platelet activation.[2][3] Elevated levels of this metabolite are associated with an increased risk of atherothrombotic events, and its measurement is crucial for assessing cardiovascular risk and monitoring the efficacy of antiplatelet therapies, such as aspirin.[2][3] This document details the biochemical pathways of this compound formation, its involvement in atherothrombotic disease, standardized experimental protocols for its quantification, a summary of key quantitative data from clinical studies, and a visualization of the relevant signaling pathways.
Introduction to 11-Dehydro-Thromboxane B2 and Atherothrombosis
Atherothrombosis, the underlying cause of most heart attacks and strokes, is a disease process characterized by the formation of a thrombus on a ruptured atherosclerotic plaque. Platelet activation is a critical event in this process, leading to the release of various prothrombotic and inflammatory mediators, chief among them being thromboxane A2 (TXA2).[3][4] However, TXA2 is highly unstable, with a very short half-life, making its direct measurement in biological samples impractical.[1]
Fortunately, TXA2 is rapidly hydrolyzed to the more stable but biologically inactive thromboxane B2 (TXB2).[1] TXB2 is then further metabolized in the liver to 11-dehydro-thromboxane B2 (this compound), which is stable and excreted in the urine.[1][5] This makes the quantification of urinary this compound a valuable tool for assessing systemic TXA2 production and platelet activity over time.[2][3] Elevated urinary this compound levels have been consistently linked to an increased risk of major adverse cardiovascular events (MACE) in patients with atherosclerotic cardiovascular disease (ASCVD).[6]
Biochemical Pathway of this compound Formation
The biosynthesis of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane of activated platelets. The key steps are outlined below:
-
Arachidonic Acid Release: Upon platelet activation, phospholipase A2 enzymes cleave arachidonic acid from membrane phospholipids.[5]
-
Cyclooxygenase (COX) Action: Arachidonic acid is then metabolized by the cyclooxygenase-1 (COX-1) enzyme in platelets to form the unstable endoperoxide prostaglandin H2 (PGH2).[4]
-
Thromboxane A2 Synthesis: PGH2 is subsequently converted to the biologically active TXA2 by the enzyme thromboxane A2 synthase.[1]
-
Hydrolysis to Thromboxane B2: Due to its instability, TXA2 is rapidly and non-enzymatically hydrolyzed to the more stable thromboxane B2 (TXB2).[1]
-
Formation of 11-Dehydro-Thromboxane B2: In the liver, TXB2 undergoes dehydrogenation at the C-11 position, a reaction catalyzed by the NAD+-dependent enzyme 11-hydroxythromboxane B2 dehydrogenase (TXDH), to form this compound.[5][7]
-
Urinary Excretion: this compound is a stable metabolite that is readily excreted in the urine.[5]
Role of this compound in Atherothrombosis
Elevated levels of urinary this compound are indicative of increased platelet activation and are strongly associated with the pathophysiology of atherothrombosis.[6] Preclinical studies have shown that TXA2 promotes the development, growth, and destabilization of atherosclerotic plaques.[6] In humans, higher urinary this compound levels are correlated with increased circulating levels of P-selectin and E-selectin, which are markers of platelet and endothelial activation, respectively.[6][8] This suggests that enhanced TXA2 biosynthesis contributes to a pro-inflammatory and prothrombotic vascular environment.
Furthermore, incomplete suppression of urinary this compound by aspirin is a predictor of future vascular events and mortality in high-risk patients.[3] This phenomenon, often referred to as "aspirin resistance," may be due to extra-platelet sources of TXA2 or increased platelet turnover.[4]
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data on urinary this compound levels in various patient populations and the effects of aspirin therapy.
Table 1: Baseline Urinary this compound Levels in Different Patient Populations
| Patient Population | Mean/Median this compound Level (pg/mg creatinine) | Reference |
| Healthy Controls | 2450 | [1] |
| Diabetes Mellitus (DM) | 3664 | [1] |
| Acute Coronary Syndrome (ACS) | 7322 | [1] |
| Males with Metabolic Syndrome (Aspirin-naïve) | ≥2500 in two-thirds of patients | [9][10] |
| Healthy Male Subjects | 975, 615, 822 (ng/24h) | [2] |
| Healthy Adults | 635 +/- 427 | [10] |
Table 2: Effect of Aspirin on Urinary this compound Levels
| Study Population & Aspirin Dose | % Reduction in this compound | Reference |
| Diabetes Mellitus (daily aspirin) | 71.7% | [4] |
| Healthy Controls (daily aspirin) | 75.1% | [4] |
| Acute Coronary Syndrome (aspirin) | 81.6% | [1] |
| Diabetes (100 mg daily aspirin) | 71% | [11] |
| Post-stroke patients (40 mg/day) | 42% | [12] |
| Post-stroke patients (320 mg/day) | 78% | [12] |
| Post-stroke patients (1280 mg/day) | 91% | [12] |
Table 3: this compound as a Predictor of Major Adverse Cardiovascular Events (MACE)
| Finding | p-value | Reference |
| Association with higher risk of MACE in stable ASCVD patients on aspirin | p=0.043 | [6][8] |
| Correlation with circulating P-selectin | p<0.001 | [6][8] |
| Correlation with circulating E-selectin | p=0.007 | [6][8] |
Experimental Protocols
Accurate quantification of urinary this compound is essential for its clinical and research applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
Urinary this compound Measurement by ELISA
This method is a competitive immunoassay and is well-suited for clinical studies due to its simplicity and lower cost compared to GC-MS.[13]
Protocol Outline:
-
Sample Collection and Preparation:
-
Collect spot urine samples in a clean container.
-
To avoid contamination from inflamed urinary tract tissue, exclude samples with visible blood.[14]
-
If not assayed immediately, freeze samples at -80°C.[15]
-
Prior to the assay, thaw samples and centrifuge to remove any particulate matter.
-
Urine samples should be diluted (e.g., 1:4 or 1:10) with the provided assay buffer.[14][16]
-
-
Solid-Phase Extraction (Optional but Recommended for Higher Accuracy):
-
Use a solid-phase extraction column (e.g., Bond-Elut Certify II) to purify the sample and remove interfering substances.[13]
-
-
ELISA Procedure (based on commercially available kits, e.g., Cayman Chemical #519510): [8][17]
-
Add standards, controls, and prepared urine samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add this compound conjugated to an enzyme (e.g., alkaline phosphatase) and a specific monoclonal antibody against this compound to each well.
-
Incubate the plate (e.g., for 18 hours) to allow for competitive binding between the sample/standard this compound and the enzyme-conjugated this compound for the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., p-nitrophenyl phosphate) to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Incubate for a specified time (e.g., 60-90 minutes) to allow for color development.[8]
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at a specific wavelength (e.g., 405-420 nm) using a microplate reader.[8]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The concentration of this compound in the samples is inversely proportional to the intensity of the color.
-
Calculate the concentration of this compound in the urine samples from the standard curve.
-
Normalize the this compound concentration to the urinary creatinine concentration (pg/mg Cr) to account for variations in urine dilution.[17]
-
Urinary this compound Measurement by GC-MS
GC-MS is considered the gold standard for the quantification of this compound due to its high specificity and sensitivity.[13]
Protocol Outline:
-
Sample Preparation and Extraction:
-
Derivatization:
-
The extracted this compound is derivatized to increase its volatility for gas chromatography. This may involve conversion to its lactone form, pentafluorobenzyl esterification, and formation of trimethylsilyl ethers.[6]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, which separates the components of the mixture.
-
The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
The analysis is typically performed in the selected reaction monitoring (SRM) mode, monitoring specific transitions for both this compound and its internal standard.[10]
-
-
Quantification:
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.
-
Urinary Creatinine Measurement
Normalization of urinary biomarker levels to creatinine is a standard practice to adjust for variations in urine concentration.
Protocol Outline (Colorimetric Method): [18]
-
Principle: Creatinine reacts with picrate in an alkaline solution to form a colored complex. The rate of formation of this complex is proportional to the creatinine concentration.
-
Procedure:
-
Urine samples are typically diluted (e.g., 1:10 or 1:20) with HPLC-grade water.[16]
-
Add diluted urine samples, standards, and controls to a microplate.
-
Initiate the reaction by adding an alkaline picrate solution.
-
Incubate for a specific time at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 490-500 nm) using a plate reader.[16]
-
-
Calculation:
-
Calculate the creatinine concentration in the samples from a standard curve.
-
Signaling Pathways
Platelet COX-1 Signaling Pathway Leading to TXA2 Production
This pathway is the primary target of aspirin's antiplatelet effect.
Thromboxane A2 Receptor (TP) Signaling in Atherothrombosis
TXA2 exerts its prothrombotic effects by binding to the thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR), on the surface of platelets and vascular smooth muscle cells.
Conclusion
This compound is a critical biomarker in the field of atherothrombosis. Its measurement provides valuable insights into the level of in vivo platelet activation and the effectiveness of antiplatelet therapy. The strong association between elevated urinary this compound levels and adverse cardiovascular outcomes underscores its importance in risk stratification and patient management. The standardized protocols for its quantification, as detailed in this guide, are essential for obtaining reliable and comparable data in both clinical and research settings. Further research into the modulation of the thromboxane pathway holds promise for the development of novel therapeutic strategies to combat atherothrombotic diseases.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. GC/MS/MS quantification of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclooxygenases and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic-mass spectrometric determination of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. caymanchem.com [caymanchem.com]
- 9. utas.edu.au [utas.edu.au]
- 10. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of cyclooxygenase-1 to thromboxane formation, platelet-vessel wall interactions and atherosclerosis in the ApoE null mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thromboxane receptor blockade improves the antiatherogenic effect of thromboxane A2 suppression in LDLR KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
- 16. biosensis.com [biosensis.com]
- 17. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ckdbiomarkersconsortium.org [ckdbiomarkersconsortium.org]
Methodological & Application
Application Notes and Protocols for Urinary 11-dehydro-thromboxane B2 Measurement by ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis. However, its extremely short half-life in vivo makes direct measurement impractical. 11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a stable urinary metabolite of TXA2, and its quantification serves as a reliable and non-invasive biomarker of systemic TXA2 production and in vivo platelet activation.[1][2] Elevated levels of urinary this compound are associated with an increased risk of cardiovascular events and can be used to monitor the efficacy of antiplatelet therapies, such as aspirin.[2][3] This document provides a detailed protocol for the measurement of urinary this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The this compound ELISA is a competitive immunoassay.[4][5] The assay involves the competition between this compound in the urine sample and a fixed amount of enzyme-conjugated this compound (tracer) for a limited number of binding sites on a specific antibody. The antibody is typically immobilized on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5][6] A standard curve is generated using known concentrations of this compound, and this curve is used to determine the concentration of the analyte in the unknown samples.
Caption: Competitive ELISA principle for this compound.
Materials and Reagents
This protocol assumes the use of a commercially available this compound ELISA kit. Materials and reagents typically include:
-
Microplate pre-coated with antibodies
-
This compound standard
-
This compound conjugate (e.g., alkaline phosphatase-conjugated)
-
Assay buffer
-
Wash buffer concentrate
-
Substrate solution (e.g., p-Nitrophenyl phosphate)
-
Stop solution
-
Plate sealer
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm).[5][6]
Experimental Protocol
Sample Collection and Preparation
-
Urine Collection: Collect a mid-stream urine sample in a clean container. For longitudinal studies, it is recommended to collect samples at the same time of day to minimize diurnal variation.
-
Sample Handling: Assay samples immediately or aliquot and store at -20°C or -80°C for later analysis.[7] Avoid repeated freeze-thaw cycles.
-
Centrifugation: Before the assay, thaw the urine samples and centrifuge at 2000 x g for 15 minutes at 4°C to remove any particulate matter.[1]
-
Sample Dilution: Dilute the urine supernatant with the provided assay buffer. A minimum dilution of 1:8 (e.g., 50 µL of urine + 350 µL of assay buffer) is often recommended to minimize matrix effects.[8] Further dilution may be necessary to bring the concentration within the standard curve range.
Assay Procedure
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve. A typical calibration range is from approximately 9.8 to 10,000 pg/mL.[4]
-
Pipetting:
-
Add standards and diluted urine samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated this compound to each well (except for blank wells).
-
Add the specific antibody to each well (except for blank wells).
-
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature with shaking or 18 hours at 4°C).[8][9]
-
Washing: After incubation, wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified period (e.g., 30-90 minutes) at room temperature to allow for color development.[8][9]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color in the wells will typically change from blue to yellow.[5]
-
Absorbance Measurement: Read the optical density (OD) of each well on a microplate reader at the recommended wavelength (e.g., 450 nm) within 10-15 minutes of adding the stop solution.[5][8]
Caption: Experimental workflow for urinary this compound ELISA.
Data Presentation and Analysis
Standard Curve
A standard curve must be generated for each assay run.[4] Plot the average absorbance for each standard concentration on the y-axis versus the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often used.
Table 1: Representative this compound ELISA Data
| Standard Concentration (pg/mL) | Average Absorbance (OD) |
| 10000 | 0.250 |
| 2500 | 0.450 |
| 625 | 0.750 |
| 156 | 1.200 |
| 39 | 1.800 |
| 9.8 | 2.200 |
| 0 (B0) | 2.500 |
Note: This data is for illustration purposes only and should not be used for calculations.
Calculation of Results
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Use the 4-PL regression analysis of the standard curve to determine the concentration of this compound in each sample.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration in the undiluted urine sample.
Normalization to Creatinine
To account for variations in urine dilution, it is recommended to normalize the this compound concentration to the urinary creatinine concentration.[1][3] The results are typically expressed as pg of this compound per mg of creatinine.[1] Urinary creatinine can be measured using a separate commercially available assay.
Assay Characteristics
The performance characteristics of this compound ELISA kits can vary between manufacturers.
Table 2: Typical Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Range | 15.6 - 10,000 pg/mL |
| Sensitivity (LOD) | 4.31 - 34 pg/mL[4][9] |
| Sample Volume | 50 - 100 µL[4] |
| Assay Time | 3.5 - 18 hours[9] |
Important Considerations:
-
Cross-Reactivity: Be aware of potential cross-reactivity with other thromboxane metabolites, such as 11-dehydro-2,3-dinor-TXB2, which can affect the accuracy of some assays.[9][10]
-
Assay Specificity: The choice between a monoclonal or polyclonal antibody-based ELISA can impact the specificity and clinical utility of the results.[10]
-
Alternative Methods: While ELISA is a common method, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantification, offering high sensitivity and specificity.[2][11]
References
- 1. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 4. This compound ELISA Kit(KA0314) | Abnova [abnova.com]
- 5. Human TXB2(Thromboxane B2) ELISA Kit - Elabscience® [elabscience.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. arborassays.com [arborassays.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. celerion.com [celerion.com]
Application Notes and Protocols for Solid-Phase Extraction of Urinary 11-Dehydrothromboxane B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrothromboxane B2 (11-dehydro-TXB2) is a stable metabolite of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The quantification of this compound in urine is a valuable tool for assessing in vivo platelet activation and the efficacy of antiplatelet therapies, such as aspirin.[1] Accurate and reliable measurement of this biomarker is crucial for clinical research and drug development. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of this compound from complex biological matrices like urine prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme immunoassay (EIA).[2][3]
This document provides detailed application notes and protocols for three common SPE methods for the extraction of urinary this compound:
-
Reversed-Phase SPE using Octylsilyl Silica (C8) or Octadecylsilyl Silica (C18) Cartridges
-
Mixed-Mode Anion Exchange SPE
-
Affinity SPE using Phenylboronate Cartridges
Signaling Pathway and Analyte Generation
Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme pathway. It is highly unstable and is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2). TXB2 is then metabolized in the liver to several products, with this compound being a major urinary metabolite. The measurement of urinary this compound provides a non-invasive and integrated assessment of systemic TXA2 production.
Biosynthesis and Metabolism of this compound.
Comparison of SPE Protocols
The choice of SPE protocol depends on the desired purity of the extract, the analytical method used for detection, and the required sample throughput. The following table summarizes the key quantitative parameters for the three described methods.
| Parameter | Reversed-Phase (C18) | Mixed-Mode Anion Exchange (MAX) | Phenylboronate Affinity |
| Principle of Retention | Hydrophobic interactions | Hydrophobic and anion exchange interactions | Covalent binding of cis-diols |
| Recovery Rate | ~80% (for tritiated this compound)[4] | 91.0 - 96.0%[2] | Quantitative and linear over a wide range[5] |
| Limit of Detection (LOD) | 0.375 pg/µL (by LC-MS/MS)[6][7] | Not explicitly stated, but high sensitivity is reported[2] | 10 pg/mL[4] |
| Limit of Quantification (LOQ) | 25.0 pg/mL (for the overall LC-MS/MS method)[2] | Not explicitly stated | Not explicitly stated |
| Precision (Intra-assay CV) | <5%[6][7] | Not explicitly stated | 11%[5] |
| Precision (Inter-assay CV) | <5%[6][7] | Not explicitly stated | Not explicitly stated |
| Selectivity | Good | High | Very High |
| Typical Sample Volume | 1 - 5 mL | 1 mL[2] | 1 - 5 mL |
| Analysis Suitability | LC-MS/MS, GC-MS, EIA | LC-MS/MS[2] | GC-MS, EIA |
Experimental Protocols
The following are detailed step-by-step protocols for the solid-phase extraction of this compound from human urine.
Protocol 1: Reversed-Phase SPE using Octadecylsilyl (C18) Cartridges
This protocol is suitable for the general cleanup of urine samples for analysis by LC-MS/MS or immunoassays.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Formic Acid or Acetic Acid
-
Internal Standard (deuterated this compound for LC-MS/MS)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at 1,500 x g for 10 minutes to pellet any sediment.
-
To a 5 mL aliquot of the supernatant, add the internal standard.
-
Acidify the urine to pH 3.5-4.0 with formic acid or acetic acid.
-
-
Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of methanol.
-
Equilibrate the cartridges with 5 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar impurities.
-
Dry the cartridge under a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the this compound with 4 mL of ethyl acetate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS/MS).
-
C18 SPE Workflow.
Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE
This protocol offers high recovery and is particularly well-suited for LC-MS/MS analysis.[2]
Materials:
-
Mixed-Mode Anion Exchange (MAX) SPE Plate or Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
1.0 N Hydrochloric Acid (HCl)
-
Acetate Buffer (pH 6.0)
-
Ammonia Solution
-
Acetonitrile (HPLC grade)
-
Dichloromethane (DCM)
-
Formic Acid
-
Internal Standard (deuterated this compound)
-
SPE Vacuum Manifold or Positive Pressure Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of the internal standard.
-
Add 1.0 N HCl and incubate for 30 minutes.
-
Add methanol to the sample.
-
-
Cartridge/Plate Conditioning:
-
Condition the SPE plate with a mixture of methanol and hydrochloric acid.
-
-
Sample Loading:
-
Load the pre-treated samples onto the SPE plate.
-
-
Washing (Hydrophilic Interferences):
-
Wash the sorbent with a mixture of HCl, water, and methanol.
-
-
Washing (Hydrophobic Interferences):
-
Wash the sorbent with water.
-
Add acetate buffer adjusted to pH 6.0 with ammonia solution.
-
Wash sequentially with water, methanol, acetonitrile, and dichloromethane.
-
-
Elution:
-
Elute the analyte using a mixture of dichloromethane and formic acid.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute in a water/methanol mixture.
-
MAX SPE Workflow.
Protocol 3: Phenylboronate Affinity SPE
This protocol provides excellent sample clean-up in a single step and is suitable for GC-MS analysis.[5]
Materials:
-
Phenylboronate SPE Cartridges
-
Methanol (HPLC grade)
-
Acidic Methanol Mixture for Elution
-
Internal Standard
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Add the internal standard to the urine sample.
-
Adjust the sample pH to be alkaline (pH > 8.5) to facilitate binding to the phenylboronate sorbent.
-
-
Cartridge Conditioning:
-
Condition the phenylboronate cartridge with methanol.
-
Equilibrate with an alkaline buffer (e.g., pH 8.5-9.0).
-
-
Sample Loading:
-
Load the pH-adjusted urine sample onto the cartridge.
-
-
Washing:
-
Perform vigorous polar and organic washing steps while maintaining an alkaline pH to remove non-specifically bound impurities.
-
-
Elution:
-
Elute the this compound with an acidic methanol mixture.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness.
-
Proceed with derivatization for GC-MS analysis (e.g., formation of pentafluorobenzyl ester trimethylsilyl ether derivative).[5]
-
Conclusion
The selection of a solid-phase extraction protocol for urinary this compound should be based on the specific requirements of the study. Reversed-phase SPE offers a general-purpose and cost-effective method. Mixed-mode anion exchange SPE provides high recovery and is ideal for sensitive LC-MS/MS applications. Phenylboronate affinity SPE delivers a highly selective extraction, yielding very clean extracts suitable for GC-MS analysis. Proper validation of the chosen method is essential to ensure accurate and reproducible quantification of this important biomarker.
References
- 1. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. celerion.com [celerion.com]
- 3. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic-mass spectrometric determination of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method using simple solid phase extraction for the rapid gas-chromatographic mass-spectrometric determination of 11-dehydro-thromboxane B2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-dehydro-thromboxane B2 Sample Preparation from Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis. However, its extremely short half-life in vivo makes direct measurement impractical. 11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a stable, downstream metabolite of TXA2, and its measurement in plasma or urine provides a reliable time-integrated index of in vivo TXA2 production.[1][2][3] Accurate quantification of this compound is critical for assessing platelet activation in various cardiovascular diseases and for monitoring the efficacy of antiplatelet therapies.
These application notes provide detailed protocols for the preparation of plasma and serum samples from whole blood for the subsequent analysis of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the thromboxane A2 signaling pathway and the experimental workflow for preparing plasma samples for this compound analysis.
Data Presentation
The following tables summarize key quantitative data for the sample preparation protocols.
Table 1: Whole Blood Collection and Processing Parameters
| Parameter | Recommendation | Notes |
| Anticoagulant | EDTA or Heparin | EDTA is often preferred for preserving cellular components if other analyses are planned. |
| Cyclooxygenase Inhibitor | Indomethacin (10 µg/mL final concentration) | Should be added to the collection tube immediately to prevent ex vivo thromboxane synthesis. |
| Centrifugation Speed | 1000 - 2000 x g | To pellet cellular components. |
| Centrifugation Time | 10 - 20 minutes | Sufficient to achieve clear separation of plasma or serum. |
| Centrifugation Temperature | 2 - 8°C | To maintain sample integrity and minimize enzymatic activity. |
Table 2: Solid-Phase Extraction (SPE) Protocol Summary for Plasma
| Step | Reagent/Solvent | Purpose |
| Sample Preparation | 2N HCl | Acidify plasma to pH 3.5. |
| Column Conditioning | 10 mL Ethanol, followed by 10 mL Deionized Water | To activate the C18 reverse-phase column. |
| Sample Loading | Acidified Plasma | To bind this compound to the column. |
| Column Wash 1 | 10 mL Deionized Water | To remove polar impurities. |
| Column Wash 2 | 10 mL 15% Ethanol | To remove less non-polar impurities. |
| Column Wash 3 | 10 mL Hexane | To remove non-polar lipids. |
| Elution | 10 mL Ethyl Acetate | To elute the this compound from the column. |
Table 3: Sample Stability
| Sample Type | Storage Temperature | Duration | Stability Notes |
| Whole Blood (clotted) | 4°C | Up to 48 hours | Stable before processing to serum.[4] |
| Plasma/Serum | ≤ -20°C or -80°C | Long-term | Avoid repeated freeze-thaw cycles. Stable for at least 10 years at -40°C.[4] |
| Urine | -40°C | Up to 10 years | Stable through multiple freeze-thaw cycles.[5][6][7] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation
This protocol is designed for the collection of whole blood and subsequent separation of plasma for this compound analysis.
Materials:
-
Vacutainer tubes containing EDTA or heparin as an anticoagulant.
-
Indomethacin solution.
-
Refrigerated centrifuge.
-
Pipettes and sterile polypropylene tubes.
Procedure:
-
Blood Collection:
-
Immediately before blood draw, add indomethacin to the anticoagulant-containing tube to a final concentration of 10 µg/mL.
-
Collect whole blood via venipuncture into the prepared tube.
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.
-
-
Centrifugation:
-
Within 30 minutes of collection, centrifuge the blood sample at 1000-2000 x g for 15 minutes at 2-8°C.[1]
-
-
Plasma Collection:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Transfer the plasma to a clean, labeled polypropylene tube.
-
-
Storage:
-
If not proceeding immediately to extraction, store the plasma samples at ≤ -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Serum Sample Preparation
This protocol outlines the procedure for obtaining serum from whole blood.
Materials:
-
Serum separator tubes (SST) or plain red-top tubes.
-
Refrigerated centrifuge.
-
Pipettes and sterile polypropylene tubes.
Procedure:
-
Blood Collection:
-
Collect whole blood into a serum separator tube or a plain red-top tube.
-
-
Clotting:
-
Allow the blood to clot at room temperature for 30-60 minutes.[8]
-
-
Centrifugation:
-
Serum Collection:
-
Carefully collect the supernatant (serum) and transfer it to a clean, labeled polypropylene tube.
-
-
Storage:
-
For immediate analysis, keep the serum at 2-8°C. For longer-term storage, aliquot and freeze at ≤ -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is for the purification and concentration of this compound from plasma samples prior to analysis.
Materials:
-
C18 reverse-phase SPE columns.
-
2N HCl.
-
Ethanol.
-
Deionized water.
-
15% Ethanol solution.
-
Hexane.
-
Ethyl acetate.
-
Nitrogen gas evaporator.
-
Assay buffer (specific to the analysis method, e.g., ELISA kit buffer).
Procedure:
-
Sample Acidification:
-
Thaw the plasma sample on ice.
-
Acidify the plasma to a pH of 3.5 using 2N HCl (approximately 50 µL of 2N HCl per 1 mL of plasma).[11]
-
Incubate at 4°C for 15 minutes.
-
Centrifuge at high speed in a microcentrifuge for 2 minutes to pellet any precipitate.
-
-
SPE Column Conditioning:
-
Wash a C18 SPE column with 10 mL of ethanol followed by 10 mL of deionized water. Do not allow the column to dry out.
-
-
Sample Loading:
-
Apply the acidified and clarified plasma supernatant to the conditioned C18 column. A slow flow rate of approximately 0.5 mL/minute is recommended.
-
-
Washing:
-
Wash the column sequentially with the following solvents to remove interfering substances:
-
10 mL of deionized water.
-
10 mL of 15% ethanol.
-
10 mL of hexane.
-
-
-
Elution:
-
Elute the this compound from the column with 10 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of the appropriate assay buffer for your chosen analytical method (e.g., ELISA or LC-MS/MS).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preparation of high-quality plasma and serum samples from whole blood for the accurate measurement of this compound. Adherence to these standardized procedures is essential for obtaining reliable and reproducible results in research, clinical, and drug development settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pnas.org [pnas.org]
- 3. neurology.org [neurology.org]
- 4. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Normalizing Urinary 11-Dehydro-Thromboxane B2 to Creatinine Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a stable metabolite of thromboxane A2 (TXA2), a potent mediator of platelet activation and vasoconstriction.[1] The measurement of urinary this compound provides a non-invasive and reliable assessment of in vivo TXA2 biosynthesis.[2] Normalizing these levels to urinary creatinine concentrations accounts for variations in urine dilution, allowing for more accurate comparisons between individuals and over time.[3] This biomarker is of significant clinical interest, particularly in the fields of cardiovascular disease, atherothrombosis, and for monitoring the efficacy of antiplatelet therapies such as aspirin.[1][2] Elevated levels of urinary this compound are associated with an increased risk of major adverse cardiovascular events.[4][5]
These application notes provide detailed protocols for the collection, processing, and analysis of urine samples for this compound and creatinine, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation
Quantitative data for urinary this compound normalized to creatinine is summarized below. These values can vary based on the population studied, analytical method used, and clinical context.
Table 1: Reference and Clinical Ranges for Urinary this compound/Creatinine Ratio
| Category | Value (pg/mg Cr) | Population/Context | Source |
| Reference Range | ≤1500 | General population | [1] |
| Normal Baseline | <2500 | Aspirin-free individuals, indicating normal platelet activity | [6][7] |
| Mean Concentration | 635 ± 427 | Healthy adults (n=13) | [8] |
| Effective Aspirin Suppression | <1500 | Patients on aspirin therapy | [9] |
| Elevated Levels | ≥2500 | Associated with increased cardiovascular risk | [7] |
Table 2: Effect of Aspirin on Urinary this compound/Creatinine Levels
| Study Population | Aspirin Dosage | Reduction in this compound | Source |
| Patients with diabetes | 100 mg/day | 71% lower compared to placebo | [9] |
| Type 2 diabetic patients | 100 mg/day | Median reduction from 179 pg/mg to 51 pg/mg after 15 days | [10] |
| Black patients after cerebral infarction | 4-fold decrease in dose (e.g., 1300 to 325 mg/d) | Increased from 611 to 1881 pg/mg (P=0.06) | [11] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Handling
This protocol outlines the steps for proper collection and storage of urine samples to ensure the stability and integrity of this compound.
Materials:
-
Sterile urine collection cups
-
Gray Top BD C&S Vacutainer® Preservative Tube OR Cherry Red-Yellow Top BD Vacutainer® Preservative Tube AND Plain Yellow Top Tube[12]
-
Pipettes and sterile tips
-
Centrifuge
-
-80°C freezer
Procedure:
-
Provide the participant with a sterile urine collection cup and instructions for collecting a mid-stream urine sample.
-
Immediately after collection, transfer an aliquot of the urine from the collection cup into the appropriate preservative tube (e.g., Gray Top or Cherry Red-Yellow Top Vacutainer®) using a vacutainer transfer device.[12]
-
Gently invert the preservative tube 8-10 times to ensure proper mixing with the preservative.[12]
-
If a plain tube is used, the sample should be processed promptly.
-
Label the tube clearly with a unique patient identifier, date, and time of collection.
-
For long-term storage, centrifuge the urine sample at 2000 x g for 15 minutes at 4°C to pellet any cellular debris.
-
Transfer the supernatant to a clean, labeled cryovial.
-
Store the samples at -80°C until analysis. Samples are stable at -20°C for up to 6 months.[12]
Protocol 2: Quantification of Urinary this compound by ELISA
This protocol describes a general procedure for the quantification of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.[3][13]
Materials:
-
Commercial this compound ELISA kit (e.g., Cayman Chemical, Abnova)[3][14]
-
Urine samples (thawed and brought to room temperature)
-
Precision pipettes and tips
-
Microplate reader with a 450 nm or 650 nm filter[13]
-
Deionized water
-
Plate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and controls as described in the ELISA kit manual. This typically involves diluting wash buffers, reconstituting standards, and preparing the enzyme conjugate.
-
Standard Curve Preparation: Create a serial dilution of the this compound standard to generate a standard curve. The concentration range will depend on the kit, but a typical range is 9.8 to 10,000 pg/mL.[14]
-
Sample Preparation: Urine samples may require dilution to fall within the assay's standard curve range. The appropriate dilution factor should be determined empirically.
-
Assay Procedure (based on a typical competitive ELISA): a. Add a specific volume (e.g., 50 µL) of standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate.[13] b. Add the enzyme-conjugated this compound to each well.[13] c. Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1 hour at room temperature), allowing for competition between the sample/standard this compound and the enzyme-conjugated this compound for binding to the antibody.[13] d. Wash the plate multiple times with the provided wash buffer to remove any unbound reagents. e. Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[13] f. Stop the enzyme reaction by adding a stop solution.[13]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[13]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[15]
Protocol 3: Quantification of Urinary this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of this compound due to its high selectivity and sensitivity.[3]
Materials:
-
LC-MS/MS system
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)[16]
-
Deuterium-labeled this compound internal standard[8]
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)
-
Urine samples (thawed and brought to room temperature)
Procedure:
-
Sample Preparation and SPE: a. Spike a known amount of the deuterium-labeled internal standard into each urine sample, standard, and quality control sample.[8] b. Condition the SPE cartridges according to the manufacturer's instructions. c. Load the urine samples onto the SPE cartridges. d. Wash the cartridges to remove interfering substances. e. Elute the this compound and the internal standard from the cartridges using an appropriate elution solvent. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted samples into the LC-MS/MS system. b. Separate this compound from other components using a suitable liquid chromatography column and gradient. c. Detect and quantify this compound and its internal standard using tandem mass spectrometry in the selected reaction monitoring (SRM) mode.[8] The transitions monitored are typically m/z 367 to m/z 161 for this compound and m/z 371 to m/z 165 for the deuterium-labeled internal standard.[8]
-
Data Analysis: a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. b. Determine the concentration of this compound in the urine samples from the calibration curve.
Protocol 4: Quantification of Urinary Creatinine
Urinary creatinine concentration should be measured in the same urine sample to normalize the this compound levels. This can be done using various commercially available assays (e.g., colorimetric, enzymatic).
Procedure:
-
Follow the instructions of the chosen commercial creatinine assay kit.
-
Measure the creatinine concentration in each urine sample.
-
The results are typically expressed in mg/dL.
Protocol 5: Normalization of this compound to Creatinine
Calculation:
-
Ensure that the units of this compound and creatinine are consistent. Typically, this compound is in pg/mL and creatinine is in mg/dL.
-
Convert creatinine concentration from mg/dL to mg/mL by dividing by 100.
-
Calculate the normalized ratio using the following formula: Urinary this compound (pg/mg Cr) = [this compound (pg/mL) / Creatinine (mg/mL)]
Visualizations
Signaling Pathway
Caption: Thromboxane A2 biosynthesis pathway and its urinary metabolites.
Experimental Workflow
Caption: Workflow for urinary this compound/creatinine analysis.
References
- 1. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 2. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Urinary 11-dehydro thromboxane B₂ levels in type 2 diabetic patients before and during aspirin intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. AspirinWorks® (11-dhTXB2/Creatinine) - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 13. interchim.fr [interchim.fr]
- 14. This compound ELISA Kit(KA0314) | Abnova [abnova.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. celerion.com [celerion.com]
Selecting the Right Tool: A Guide to Commercial 11-dehydro-TXB2 ELISA Kits
For researchers, scientists, and drug development professionals investigating platelet activation, eicosanoid signaling, and the efficacy of antiplatelet therapies, the accurate measurement of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) is paramount. As a stable downstream metabolite of the highly labile thromboxane A2 (TXA2), this compound serves as a reliable biomarker for in vivo TXA2 production. This guide provides a comprehensive overview of commercially available this compound ELISA kits, including a detailed comparison of their specifications, a general experimental protocol, and insights into the underlying biological pathways.
Introduction to this compound as a Biomarker
Thromboxane A2 (TXA2) is a potent vasoconstrictor and inducer of platelet aggregation, playing a critical role in thrombosis and cardiovascular disease. However, its extremely short half-life of approximately 30 seconds in aqueous solution makes its direct measurement challenging. TXA2 is rapidly hydrolyzed to the more stable but biologically inactive thromboxane B2 (TXB2). TXB2 is then further metabolized in the liver to this compound, which has a significantly longer half-life, making it an ideal urinary and plasma biomarker for monitoring systemic TXA2 synthesis.[1][2] Measurement of this compound is particularly valuable for assessing the effectiveness of aspirin therapy, which works by irreversibly inhibiting cyclooxygenase-1 (COX-1), a key enzyme in the TXA2 synthesis pathway.[2]
Commercial ELISA Kit Selection
The selection of an appropriate this compound ELISA kit is crucial for obtaining accurate and reproducible data. Several manufacturers offer competitive ELISA kits for the quantification of this important metabolite. Below is a comparative summary of key quantitative parameters for kits from prominent suppliers.
| Feature | Abnova (KA0314) | Cayman Chemical (Monoclonal) | MyBioSource (MBS264498) | MyBioSource (MBS008022) |
| Assay Type | Competitive Immunoassay | Competitive Assay | Double-sandwich ELISA | Quantitative Sandwich ELISA |
| Calibration Range | 9.8 to 10,000 pg/mL[3] | 15.6-2,000 pg/mL[4][5] | 15.6 - 1000 pg/mL[6] | 0.25 - 8 ng/mL |
| Sensitivity (LOD) | 4.31 pg/mL[3] | 16 pg/mL (LOD), ~34 pg/mL (80% B/B₀)[4][5] | 5 pg/mL[6] | 0.1 ng/mL |
| Sample Types | Tissue Culture Media, Urine[3] | Plasma, Serum, Urine, other sample matrices[4] | Human serum, plasma, Cell Culture Supernatant, tissues[6] | Human body fluids, tissue homogenates, secretions, feces[7] |
| Sample Volume | 100 µL[3] | Not specified | Not specified | Not specified |
| Cross-Reactivity | Not specified | This compound: 100%; 11-dehydro-2,3-dinor TXB2: 330%; PGD₂: 0.12%; 2,3-dinor TXB₂: 0.10%; TXB₂: 0.08%[4] | Not specified | No significant cross-reactivity observed with analogues.[7] |
| Intra-assay CV (%) | Not specified | Not specified | ≤ 8% | < 15%[7] |
| Inter-assay CV (%) | Not specified | Not specified | ≤ 12% | < 15%[7] |
Note: The information presented in this table is based on publicly available data from the manufacturers' websites and may be subject to change. It is highly recommended to consult the latest product datasheets and protocols for the most up-to-date information.
Signaling Pathway and Experimental Workflow
To effectively utilize these ELISA kits, a fundamental understanding of the thromboxane A2 metabolic pathway and the general ELISA workflow is essential.
Thromboxane A2 Metabolic Pathway
The following diagram illustrates the synthesis of thromboxane A2 from arachidonic acid and its subsequent metabolism to 11-dehydro-thromboxane B2.
Caption: Metabolic pathway of Thromboxane A2 to this compound.
General ELISA Experimental Workflow
The following diagram outlines the typical workflow for a competitive this compound ELISA.
Caption: A generalized workflow for a competitive ELISA.
Experimental Protocols
While specific protocols will vary between manufacturers, the following provides a generalized methodology for a competitive this compound ELISA. Always refer to the manufacturer's specific instructions provided with the kit.
Principle of the Assay
Most commercial this compound ELISA kits are based on the principle of competitive binding. In this format, this compound present in a sample competes with a fixed amount of labeled (e.g., enzyme-conjugated) this compound for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of this compound.
Materials and Reagents (Typically Provided)
-
Pre-coated 96-well microplate
-
This compound Standard
-
This compound Conjugate (e.g., HRP or AP-conjugated)
-
Antibody specific for this compound
-
Assay Buffer
-
Wash Buffer Concentrate
-
Substrate Solution (e.g., TMB)
-
Stop Solution
Sample Preparation
-
Urine: Urine samples can often be diluted directly in Assay Buffer. The dilution factor will depend on the expected concentration of this compound and should be optimized for the specific assay range.
-
Plasma/Serum: Due to the lower concentrations of this compound in plasma and serum, a solid-phase extraction and concentration step may be required prior to the assay. Refer to the kit manual for specific instructions on sample extraction.
-
Tissue Culture Supernatants: These samples can often be assayed directly after centrifugation to remove any cellular debris. Dilution in Assay Buffer may be necessary.
Assay Procedure (Generalized)
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting buffer concentrates and preparing a standard curve by serially diluting the provided this compound standard.
-
Addition of Reagents:
-
Add a specific volume of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add the this compound conjugate to each well.
-
Add the specific antibody to each well.
-
-
Incubation: Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 18 hours at 4°C or 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the diluted Wash Buffer. This step is critical to remove unbound reagents and reduce background noise.
-
Substrate Addition: Add the substrate solution to each well.
-
Development: Incubate the plate for a specified period (e.g., 30-90 minutes) at room temperature to allow for color development. The plate should be protected from direct light during this step.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the average OD of each standard against its known concentration. A logarithmic or four-parameter logistic curve fit is often used.
-
Sample Concentration: Determine the concentration of this compound in the unknown samples by interpolating their average OD values from the standard curve.
-
Correction for Dilution: Remember to multiply the calculated concentration by the dilution factor used for each sample to obtain the final concentration in the original sample.
Conclusion
The selection of a commercial this compound ELISA kit should be guided by the specific requirements of the research, including the sample type, expected concentration range, and desired sensitivity. By carefully considering the information provided in this guide and consulting the manufacturers' documentation, researchers can choose the most appropriate kit to generate reliable and meaningful data in their studies of platelet function, cardiovascular disease, and the effects of antiplatelet drugs.
References
- 1. This compound ELISA Kit(KA0314) | Abnova [abnova.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 11-dehydro-thromboxane B2,11-DH-TXB2 ELISA Kit - Novatein Biosciences [novateinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Developing a Standard Curve for 11-dehydro-TXB2 Immunoassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a stable metabolite of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1][2] Quantification of this compound in biological samples such as urine, plasma, and cell culture media serves as a reliable index of in vivo TXA2 production.[1][3] This is particularly relevant in cardiovascular research and for monitoring the efficacy of antiplatelet therapies, like aspirin.[2][4]
This document provides detailed application notes and protocols for developing a standard curve for the quantitative determination of this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The this compound immunoassay is a competitive ELISA. In this format, a known amount of this compound conjugated to an enzyme (e.g., alkaline phosphatase) competes with the this compound present in the standards or samples for a limited number of binding sites on a specific antibody.[1][5] The amount of enzyme-conjugated this compound bound to the antibody is inversely proportional to the concentration of this compound in the standards or samples. Following the addition of a substrate, a colored product is formed, and the intensity of the color, measured as optical density (OD), is read on a microplate reader. A standard curve is generated by plotting the OD values of the standards against their known concentrations.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, this compound standard, enzyme-conjugated this compound, specific antibody, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 405 nm
-
Vortex mixer
-
Plate shaker
Preparation of Reagents
-
Wash Buffer: Prepare the wash buffer according to the kit manufacturer's instructions. This typically involves diluting a concentrated wash buffer with deionized water.
-
This compound Standards:
-
Reconstitute the lyophilized this compound standard with the provided assay buffer to create a stock solution of a known high concentration (e.g., 10,000 pg/mL).[8] Mix gently by vortexing.
-
Perform a serial dilution to prepare a series of standards with decreasing concentrations.[7] A typical dilution series is outlined in the table below. Label tubes for each standard concentration.
-
Standard Dilution Protocol
| Standard | Concentration (pg/mL) | Preparation |
| S1 | 10,000 | Stock Solution |
| S2 | 2,500 | 0.25 mL of S1 + 0.75 mL of Assay Buffer |
| S3 | 1,000 | 0.4 mL of S2 + 0.6 mL of Assay Buffer |
| S4 | 500 | 0.5 mL of S3 + 0.5 mL of Assay Buffer |
| S5 | 100 | 0.2 mL of S4 + 0.8 mL of Assay Buffer |
| S6 | 50 | 0.5 mL of S5 + 0.5 mL of Assay Buffer |
| S7 | 10 | 0.2 mL of S6 + 0.8 mL of Assay Buffer |
| S0 (Blank) | 0 | Assay Buffer only |
Note: The concentrations and dilution factors may vary depending on the specific ELISA kit. Always refer to the manufacturer's protocol.
Assay Procedure
-
Plate Setup: Determine the number of wells required for the standards, samples, and controls. It is recommended to run all standards and samples in duplicate or triplicate.[9]
-
Addition of Standards and Samples: Pipette 100 µL of each standard, sample, and the zero standard (S0) into the appropriate wells of the pre-coated microplate.[1]
-
Addition of Conjugate and Antibody: Add 50 µL of the enzyme-conjugated this compound and 50 µL of the specific antibody to each well (except for blank wells).[1]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature on a plate shaker).[1]
-
Washing: After incubation, aspirate the contents of the wells and wash the plate 3-4 times with the prepared wash buffer.[10] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition: Add 200 µL of the substrate solution to each well and incubate for a specified period (e.g., 30-60 minutes) at room temperature, protected from light.[3]
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Collection: Read the optical density of each well at 405 nm using a microplate reader within 10-15 minutes of adding the stop solution.
Data Presentation and Analysis
The data generated from the microplate reader is used to construct a standard curve. The average OD for each standard is plotted against its corresponding concentration.[11] Due to the competitive nature of the assay, the OD will be inversely proportional to the concentration of this compound.
Representative Standard Curve Data
| Standard | Concentration (pg/mL) | OD at 405 nm (Average) | % B/B0 |
| S0 | 0 | 1.850 | 100% |
| S7 | 10 | 1.620 | 87.6% |
| S6 | 50 | 1.250 | 67.6% |
| S5 | 100 | 0.980 | 53.0% |
| S4 | 500 | 0.450 | 24.3% |
| S3 | 1,000 | 0.280 | 15.1% |
| S2 | 2,500 | 0.150 | 8.1% |
| S1 | 10,000 | 0.080 | 4.3% |
% B/B0 is calculated as (Average OD of Standard / Average OD of Zero Standard) x 100.
Standard Curve Plotting
The standard curve is typically plotted with the concentration on the x-axis (often on a logarithmic scale) and the corresponding OD or % B/B0 on the y-axis.[11] A four-parameter logistic (4-PL) curve fit is often the most appropriate model for this type of assay.[12] Once the standard curve is established, the concentration of this compound in unknown samples can be determined by interpolating their OD values from the curve.[9]
Visualizations
Experimental Workflow for Standard Curve Development
Caption: Workflow for generating a standard curve for this compound ELISA.
This compound Biosynthesis and Signaling Pathway
Caption: Biosynthesis of this compound and the Thromboxane A2 signaling pathway.
References
- 1. Thromboxane A 2 receptor signaling facilitates tumor colonization through P‐selectin‐mediated interaction of tumor cells with platelets and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 5. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 9. blog.irjpl.org [blog.irjpl.org]
- 10. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]
- 11. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thromboxane A2 - Wikipedia [en.wikipedia.org]
Application Notes: Measurement of 11-dehydro-thromboxane B2 as a Biomarker of Platelet Activation
Introduction
11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a stable metabolite of thromboxane A2 (TXA2), a potent mediator of platelet activation and vasoconstriction.[1] Unlike its parent compound TXA2, which has a very short half-life, this compound is more stable and can be reliably measured in urine and plasma, making it an excellent biomarker for assessing in vivo platelet activation.[2] Elevated levels of this compound are associated with an increased risk of atherothrombotic events and can be used to monitor the efficacy of antiplatelet therapies, such as aspirin.[1][3] These application notes provide a summary of this compound measurements in various patient cohorts, detailed protocols for its quantification, and diagrams of the relevant biological pathway and experimental workflows.
Data Presentation: this compound Levels in Patient Cohorts
The following tables summarize urinary this compound levels measured in different patient populations from various studies. Levels are typically normalized to creatinine to account for variations in urine dilution.[3]
Table 1: Urinary this compound in Healthy Individuals and Patients with Cardiovascular Conditions
| Patient Cohort | N | Aspirin Therapy | Mean/Median this compound (pg/mg creatinine) | Reference |
| Healthy Volunteers | 44 | No | 911 ± 239 (mean ± SD) | [4] |
| Healthy Volunteers (non-smokers) | 27 | No | 815 ± 183 (mean ± SD) | [4] |
| Healthy Volunteers (smokers) | 17 | No | 1,063 ± 244 (mean ± SD) | [4] |
| Healthy Volunteers | 13 | No | 635 ± 427 (mean ± SD) | [5] |
| Patients with Atherosclerotic Cardiovascular Disease (ASCVD) | 123 | Yes (81 mg/day or 325 mg/day) | Significantly lower than patients not on aspirin | [6] |
| Patients with ASCVD (not on aspirin) | 3 | No | Significantly higher than patients on aspirin | [6] |
| Patients with Cerebral Infarction (with distinct carotid-atherosclerotic lesions) | 6 | Not specified | 1,725 ± 239 (mean ± SD) | [4] |
| Patients with Cerebral Infarction (no distinct carotid lesion) | 6 | Not specified | 1,050 ± 191 (mean ± SD) | [4] |
| Patients on Chronic Aspirin Treatment | 7 | Yes | 266 ± 114 (mean ± SD) | [4] |
| Black Stroke Patients (on aspirin) | 61 | Yes | 813 (median, IQR: 574-1291) - no vascular event | [7] |
| Black Stroke Patients (on aspirin) | 7 | Yes | 783 (median, IQR: 678-914) - with vascular event | [7] |
| Acute Ischemic Stroke Patients (not on aspirin) | 17 | No | 4,314 (median) | [8] |
| Acute Ischemic Stroke Patients (on aspirin) | 8 | Yes | 964 (median) | [8] |
| Age-matched Controls (for stroke patients) | 19 | No | 1,788 (median) | [8] |
Table 2: Urinary this compound in Patients with Diabetes and Metabolic Syndrome
| Patient Cohort | N | Aspirin Therapy | Mean/Median this compound (pg/mg creatinine) | Reference |
| Males with Metabolic Syndrome | 82 | No | Elevated (≥2500) in two-thirds of patients | [9] |
| Patients with Diabetes | Not specified | No | 3664 (mean) | [10] |
| Healthy Controls (for diabetes study) | Not specified | No | 2450 (mean) | [10] |
| Patients with Diabetes | Not specified | Yes | 995 (mean) | [10] |
| Healthy Controls (for diabetes study) | Not specified | Yes | 624 (mean) | [10] |
| Patients with Diabetes (ASCEND trial) | 76 | Yes (100 mg/day) | 71% lower than placebo group | [11] |
| Patients with Diabetes (ASCEND trial) | 74 | Placebo | - | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the thromboxane A2 signaling pathway and a general workflow for the measurement of this compound.
Caption: Thromboxane A2 signaling pathway leading to platelet activation.
Caption: General experimental workflow for this compound measurement.
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by Competitive ELISA
This protocol is a generalized procedure based on commercially available ELISA kits and published methodologies.[12][13][14]
1. Principle
This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of color produced is inversely proportional to the concentration of this compound in the sample.
2. Materials
-
This compound ELISA Kit (containing pre-coated microplate, standards, conjugate, antibody, wash buffer, substrate, and stop solution)
-
Urine samples
-
Creatinine assay kit
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
3. Sample Preparation
-
Collect mid-stream urine samples.
-
Centrifuge samples at 1,500 x g for 10 minutes to remove particulate matter.
-
Store supernatant at -20°C or below if not assayed immediately.
-
Before the assay, allow samples to thaw completely and mix thoroughly.
-
Dilute urine samples as per the kit instructions (e.g., 1:2 or 1:4 with the provided assay buffer).
4. Assay Procedure
-
Prepare all reagents and samples as instructed in the kit manual.
-
Add standards, controls, and diluted urine samples to the appropriate wells of the microplate.
-
Add the this compound conjugate to each well (except blanks).
-
Add the specific antibody to each well (except blanks and non-specific binding wells).
-
Incubate the plate, typically for 18 hours at 4°C or as specified in the kit manual.[14]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 60-90 minutes) at room temperature, protected from light.[14]
-
Stop the enzymatic reaction by adding the stop solution to each well.
-
Read the absorbance of each well within 15 minutes using a microplate reader at the recommended wavelength (e.g., 405 nm).[12]
5. Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic curve fit is often used.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Measure the creatinine concentration in each urine sample using a separate creatinine assay kit.
-
Normalize the this compound concentration by dividing it by the creatinine concentration. The final result is expressed as pg/mg creatinine.
Protocol 2: Quantification of Urinary this compound by LC-MS/MS
This protocol is a generalized procedure based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][15]
1. Principle
LC-MS/MS provides a highly sensitive and specific method for the quantification of this compound. The method involves chromatographic separation of the analyte from other urinary components followed by mass spectrometric detection and quantification using a stable isotope-labeled internal standard.
2. Materials
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 analytical column
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)[15]
-
This compound analytical standard
-
Deuterium-labeled this compound internal standard (e.g., this compound-d4)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid or acetic acid
-
Urine samples
-
Vortex mixer, centrifuge
3. Sample Preparation
-
Collect and store urine samples as described in the ELISA protocol.
-
To 1 mL of urine, add the internal standard (e.g., this compound-d4).
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol and water).
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound and internal standard from the cartridge using an appropriate solvent (e.g., a mixture of methanol and a weak acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the C18 column.
-
Perform a gradient elution using a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for this compound (e.g., m/z 367 to m/z 161) and its internal standard (e.g., m/z 371 to m/z 165).[5]
-
5. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of this compound in the urine samples from the calibration curve.
-
Normalize the concentration to creatinine as described in the ELISA protocol.
Conclusion
The measurement of this compound is a valuable tool in clinical research and drug development for assessing platelet activation and the effectiveness of antiplatelet therapies. Both ELISA and LC-MS/MS are robust methods for its quantification, with ELISA being more suited for high-throughput screening and LC-MS/MS offering higher specificity and sensitivity. The choice of method will depend on the specific requirements of the study. The data presented in these notes highlight the clinical relevance of this compound measurements in various patient populations, particularly in the context of cardiovascular disease.
References
- 1. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 2. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 4. Urinary 11-dehydro-thromboxane B2: a quantitative index of platelet activation in cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome | MDPI [mdpi.com]
- 10. wjgnet.com [wjgnet.com]
- 11. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. caymanchem.com [caymanchem.com]
- 15. celerion.com [celerion.com]
Application of 11-Dehydrothromboxane B2 in Aspirin Response Testing
Affiliation: Google Research
Abstract
Aspirin's efficacy in the primary and secondary prevention of cardiovascular diseases hinges on its ability to inhibit platelet aggregation by blocking the production of thromboxane A2 (TXA2). However, a significant variability in patient response to aspirin exists, a phenomenon often termed "aspirin resistance" or "high on-aspirin platelet reactivity." Monitoring the levels of 11-dehydrothromboxane B2 (11-dehydro-TXB2), a stable urinary metabolite of TXA2, offers a non-invasive and reliable method to assess aspirin's pharmacodynamic effect.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in aspirin response testing, intended for researchers, scientists, and drug development professionals.
Introduction
Thromboxane A2 (TXA2) is a potent vasoconstrictor and inducer of platelet aggregation, playing a crucial role in atherothrombosis. Aspirin exerts its antithrombotic effect by irreversibly acetylating the cyclooxygenase-1 (COX-1) enzyme in platelets, thereby inhibiting the synthesis of TXA2.[2][3] Due to the short half-life of TXA2, direct measurement is impractical. Instead, its stable, inactive metabolite, 11-dehydrothromboxane B2 (this compound), which is excreted in the urine, serves as a reliable biomarker of in vivo TXA2 production and platelet activation.[1][4] Elevated urinary levels of this compound in patients on aspirin therapy are associated with an increased risk of adverse cardiovascular events, including myocardial infarction, stroke, and cardiovascular death.[1][4] Therefore, measuring urinary this compound is a valuable tool for identifying individuals who may not be deriving the expected protective benefits from aspirin therapy.[4]
Signaling Pathway of Aspirin Action
Aspirin's primary mechanism of action involves the inhibition of the COX-1 enzyme, which is a key step in the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2. The following diagram illustrates this pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walkinlab.com [walkinlab.com]
Monitoring Antiplatelet Therapy with Urinary 11-Dehydro-Thromboxane B2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective monitoring of antiplatelet therapy is crucial for managing patients with atherothrombotic diseases and for the development of novel antiplatelet agents. Urinary 11-dehydro-thromboxane B2 (11-dh-TxB2), a stable metabolite of thromboxane A2 (TxA2), serves as a reliable, non-invasive biomarker for assessing in vivo platelet activation.[1][2][3] Thromboxane A2 is a potent platelet activator and vasoconstrictor, and its synthesis is a key target of antiplatelet drugs like aspirin.[1][4] This document provides detailed application notes and protocols for the quantification of urinary 11-dh-TxB2 to monitor the efficacy of antiplatelet therapy.
Clinical Significance
Elevated levels of urinary 11-dh-TxB2 are associated with an increased risk of major adverse cardiovascular events.[5][6] Monitoring this biomarker can help identify patients with "aspirin resistance" or high on-treatment platelet reactivity, who may require alternative therapeutic strategies.[4][7] The measurement of urinary 11-dh-TxB2, normalized to creatinine concentration to account for variations in urine dilution, is a valuable tool in both clinical research and drug development for assessing the pharmacodynamic effects of antiplatelet agents.[1]
Signaling Pathway of Thromboxane A2 and Mechanism of Aspirin Action
Thromboxane A2 is synthesized from arachidonic acid in activated platelets via the cyclooxygenase-1 (COX-1) pathway. Upon its release, TxA2 binds to thromboxane receptors on neighboring platelets, initiating a signaling cascade that leads to platelet aggregation and clot formation. Aspirin exerts its antiplatelet effect by irreversibly acetylating the COX-1 enzyme, thereby blocking the production of TxA2 for the entire lifespan of the platelet.
Quantitative Data Summary
The following tables summarize urinary 11-dh-TxB2 levels in various populations and under different treatment conditions, as reported in the literature. These values are typically expressed as picograms per milligram of creatinine (pg/mg creatinine).
Table 1: Urinary 11-dh-TxB2 Levels in Different Patient Populations (Aspirin-Naive)
| Patient Population | Mean 11-dh-TxB2 Level (pg/mg creatinine) | Reference |
| Healthy Adults | 635 ± 427 | [8] |
| Healthy Controls | 2893.5 | [7] |
| Metabolic Syndrome (Aspirin-Naive Males) | ≥2500 in two-thirds of patients | [9] |
| Diabetes Mellitus | 4660.5 | [7] |
| Acute Coronary Syndrome (ACS) | 7322 | [7] |
Table 2: Effect of Aspirin Therapy on Urinary 11-dh-TxB2 Levels
| Patient Population/Aspirin Dose | Mean 11-dh-TxB2 Level (pg/mg creatinine) | Key Findings | Reference |
| Healthy Volunteers (20 mg/day for 10 days) | 82% suppression | Demonstrates platelet origin of the metabolite. | [10] |
| Stable CAD (81 mg/day) | 931 | Dose-dependent decrease observed. | [7] |
| Stable CAD (162 mg/day) | ~800 (interpolated) | [7] | |
| Stable CAD (325 mg/day) | 763 | [7] | |
| ACS (325 mg/day for at least one week) | 1550 | Majority of patients responded with levels below the 1500 pg/mg cut-off. | [7] |
| Post-Cerebral Infarction (Blacks, 1300 mg/day decreasing to 325 or 81 mg/day) | Increased from 611 to 1881 | Significant increase with a ≥4-fold dose decrease. | [11] |
Table 3: Interpretive Guidelines for Urinary 11-dh-TxB2 Levels
| 11-dh-TxB2 Level (pg/mg creatinine) | Interpretation | Recommended Action | Reference |
| < 1500 (on aspirin) | Adequate aspirin response | Continue current therapy | [7] |
| > 1500 (on aspirin) | Poor aspirin response ("aspirin resistance") | Consider dose escalation or alternative antiplatelet therapy | [7] |
| < 2500 (aspirin-naive) | Normal baseline platelet activity | No immediate action necessary | [2][7][9] |
| 2500 - 10000 (aspirin-naive) | Moderate platelet activity | Consider aspirin therapy and assess other cardiovascular risk factors | [2][7] |
| > 10000 (aspirin-naive) | High platelet activity | Administer aspirin, assess response, and evaluate other cardiovascular risk factors | [2][7] |
Experimental Protocols
Two primary methods are used for the quantification of urinary 11-dh-TxB2: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard due to its higher specificity and accuracy, though ELISA is a more widely available and cost-effective option.[8][12]
Protocol 1: Quantification of Urinary 11-dh-TxB2 by ELISA
This protocol is based on a competitive immunoassay format.
Materials:
-
Commercially available 11-dh-TxB2 ELISA kit (e.g., from Cayman Chemical, MyBioSource, Abnova)[13][14][15][16]
-
Urine samples
-
Creatinine assay kit
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Pipettes and tips
-
Microplate shaker
Experimental Workflow:
Detailed Steps:
-
Sample Collection and Storage: Collect a random urine sample. No special preparation is typically required.[1][17] Samples can be stored at -20°C or colder for long-term stability.
-
Creatinine Measurement: Determine the creatinine concentration of each urine sample using a suitable assay kit. This is essential for normalization.
-
Assay Procedure: Follow the specific instructions provided with the commercial ELISA kit. A general procedure involves: a. Preparing standards, controls, and diluting urine samples. b. Adding samples, standards, an enzyme-conjugated 11-dh-TxB2 (tracer), and a specific antibody to microplate wells pre-coated with a secondary antibody. c. Incubating the plate to allow competitive binding between the sample's 11-dh-TxB2 and the tracer for the primary antibody. d. Washing the plate to remove unbound reagents. e. Adding a substrate that reacts with the enzyme on the tracer to produce a color change. The intensity of the color is inversely proportional to the amount of 11-dh-TxB2 in the sample. f. Stopping the reaction and reading the absorbance on a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of 11-dh-TxB2 (in pg/mL) in the urine samples from the standard curve. c. Normalize the 11-dh-TxB2 concentration to the creatinine concentration: Normalized 11-dh-TxB2 (pg/mg creatinine) = [11-dh-TxB2 (pg/mL) / Creatinine (mg/mL)]
Note on ELISA Specificity: It is important to be aware of the specificity of the ELISA kit used. Some monoclonal antibody-based ELISAs have shown cross-reactivity with other thromboxane metabolites, which can affect the accuracy of the results.[12]
Protocol 2: Quantification of Urinary 11-dh-TxB2 by LC-MS/MS
This protocol provides a highly selective and sensitive method for the quantification of 11-dh-TxB2.[8][18]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)[18]
-
11-dh-TxB2 analytical standard
-
Deuterium-labeled 11-dh-TxB2 internal standard (e.g., this compound-d4)
-
Urine samples
-
Reagents for SPE (e.g., methanol, water, acetic acid, hexane, ethyl acetate)
-
Creatinine assay kit
Experimental Workflow:
Detailed Steps:
-
Sample Preparation (Solid-Phase Extraction - SPE): a. To 1 mL of urine, add a known amount of the deuterium-labeled internal standard. b. Condition the SPE cartridge according to the manufacturer's protocol. c. Load the urine sample onto the cartridge. d. Wash the cartridge to remove interfering substances. e. Elute the 11-dh-TxB2 and the internal standard from the cartridge using an appropriate solvent. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Perform chromatographic separation using a suitable column and mobile phase gradient. c. Analyze the eluent by tandem mass spectrometry using electrospray ionization in the negative ion mode. d. Monitor the specific precursor-to-product ion transitions for both 11-dh-TxB2 (e.g., m/z 367 to m/z 161) and its internal standard (e.g., m/z 371 to m/z 165) in the Selected Reaction Monitoring (SRM) mode.[8]
-
Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a calibration curve by plotting the peak area ratios of prepared standards against their concentrations. d. Determine the concentration of 11-dh-TxB2 in the samples from the calibration curve. e. Normalize the concentration to urinary creatinine as described in the ELISA protocol.
Conclusion
The measurement of urinary 11-dh-TxB2 is a powerful tool for monitoring the efficacy of antiplatelet therapy and assessing cardiovascular risk. The choice between ELISA and LC-MS/MS will depend on the specific requirements for accuracy, throughput, and cost. By following standardized protocols and using established interpretive guidelines, researchers and clinicians can effectively utilize this biomarker to optimize patient care and advance the development of new antithrombotic drugs.
References
- 1. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 2. mdpi.com [mdpi.com]
- 3. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. 11-dehydro-thromboxane B2,11-DH-TXB2 ELISA Kit - Novatein Biosciences [novateinbio.com]
- 15. caymanchem.com [caymanchem.com]
- 16. abnova.com [abnova.com]
- 17. walkinlab.com [walkinlab.com]
- 18. celerion.com [celerion.com]
Troubleshooting & Optimization
troubleshooting high background in 11-dehydro-txb2 ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background issues with 11-dehydro-thromboxane B2 (11-dehydro-TXB2) ELISA kits.
Troubleshooting Guide: High Background
High background in an ELISA can obscure results and lead to inaccurate quantification. The following question-and-answer guide addresses common causes of high background in a competitive this compound ELISA and provides systematic solutions.
Q1: What are the most common causes of high background in my this compound ELISA?
High background can stem from several factors, broadly categorized as issues with the assay protocol, reagents, or plate washing. In a competitive ELISA, where the signal is inversely proportional to the analyte concentration, high background is observed as a high signal in the zero standard (B0) wells and a failure of the signal to decrease appropriately with increasing concentrations of this compound.
Q2: My zero standard (B0) wells have a very high signal, and the overall signal across the plate is high. What should I investigate first?
Start by evaluating your washing procedure. Inadequate washing is a primary cause of high background as it fails to remove unbound enzyme-conjugated molecules.
-
Insufficient Washing: Ensure you are following the kit's recommended number of washes (typically 3-5 cycles).[1]
-
Improper Washing Technique: When washing manually, ensure complete aspiration of the wash buffer from the wells after each wash. Avoid scratching the inside of the wells.[2] For automated plate washers, verify that all dispensing and aspiration pins are functioning correctly and are not clogged.[3]
-
Inadequate Wash Buffer Volume: The volume of wash buffer should be sufficient to fill the wells completely (e.g., 300-350 µL for a 96-well plate).[4]
Q3: I've optimized my washing protocol, but the high background persists. What's the next step?
Examine your reagents and their preparation.
-
Reagent Contamination: Ensure all reagents, especially the wash buffer and assay buffer, are freshly prepared and free from contamination.[1] Using contaminated glassware or pipette tips can introduce substances that interfere with the assay.
-
Incorrect Reagent Dilution: Double-check the dilution calculations for all components, particularly the enzyme conjugate and the detection antibody. An overly concentrated conjugate will lead to a strong, non-specific signal.
-
Improper Reagent Storage: Verify that all kit components have been stored at the recommended temperatures and have not expired. Improper storage can lead to degradation of reagents.[2]
Q4: Could the issue be related to non-specific binding? How can I address this?
Yes, non-specific binding of the antibody or conjugate to the plate surface can cause high background.
-
Inadequate Blocking: The blocking buffer is crucial for preventing non-specific binding. Ensure the blocking step is performed for the recommended duration and with the appropriate blocking buffer as specified in the kit protocol. In some cases, optimizing the blocking buffer by increasing its concentration or trying an alternative blocker might be necessary.[1][5]
-
Cross-Reactivity: Be aware of potential cross-reactivity of the antibody. Some monoclonal antibodies used in this compound ELISA kits can cross-react with other thromboxane metabolites, such as 11-dehydro-2,3-dinor-TXB2.[6][7] This can lead to a higher-than-expected signal. If you suspect this is an issue, you may need to consider a different kit with a more specific antibody or use a sample purification method.
Q5: My sample matrix is complex (e.g., urine, plasma). Could this be contributing to the high background?
Complex sample matrices can contain interfering substances.
-
Sample Purification: For complex samples like urine, sample purification using methods like solid-phase extraction (SPE) may be necessary to remove interfering materials.[8]
-
Sample Dilution: Ensure that your samples are diluted appropriately in the assay buffer as recommended by the kit manufacturer. Insufficient dilution can lead to matrix effects.
-
pH of the Sample: The chemical structure of this compound can exist in different forms depending on the pH.[8] Maintaining a consistent and appropriate pH as recommended by the assay protocol is important for accurate measurement.
Frequently Asked Questions (FAQs)
Q: Why is my standard curve flat or showing poor dose-response?
This is often a consequence of high background. When the background signal is very high, the specific signal from the standards becomes compressed, leading to a poor dynamic range. Addressing the causes of high background as outlined above should improve your standard curve. Also, ensure your standards are prepared accurately and have not degraded.
Q: What is the significance of the competitive assay format in troubleshooting?
In a competitive ELISA, the signal is inversely proportional to the amount of this compound in the sample. High background will manifest as a high signal in your zero standard and a failure of the signal to decrease as the standard concentration increases. Understanding this relationship is key to correctly interpreting your results and identifying the source of the problem.
Q: Could the substrate incubation time be a factor in high background?
Yes, if the substrate incubation is too long, the color development can become excessive, leading to a saturated signal and high background across the entire plate. Adhere to the incubation time recommended in the protocol. If the signal is consistently too high, you may need to reduce the incubation time.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various this compound ELISA kit protocols. These values can serve as a reference, but always refer to the specific manual for your kit.
| Parameter | Cayman Chemical (Monoclonal) | Abcam (ab133054) | R&D Systems (KGE011 - TXB2) | MyBioSource (MBS008022) |
| Assay Range | 15.6 - 2,000 pg/mL[7] | 9.8 - 10,000 pg/mL | 0.3 - 20 ng/mL | 0.25 - 8 ng/mL[9] |
| Sensitivity | ~34 pg/mL (80% B/B0)[7] | ≤ 4.31 pg/mL | 0.31 ng/mL | 0.1 ng/mL[9] |
| Sample Volume | Not specified | 100 µL[10] | 50 µL | Not specified |
| Incubation Time | 18 hours[7] | 3 hours | 3.5 hours | Not specified |
| Wavelength | 405-420 nm[7] | 405 nm | Not specified | Not specified |
Detailed Experimental Protocol: Optimized Plate Washing
This protocol describes a robust washing procedure to minimize background signal in an this compound ELISA.
Materials:
-
Wash Buffer (as supplied with the kit or prepared according to the manual)
-
Multichannel pipette or automated plate washer
-
Absorbent paper towels
Procedure:
-
Aspiration: At the end of an incubation step, aspirate the contents of the wells completely. If using a multichannel pipette, ensure the tips go to the bottom of the wells without scratching the surface.
-
First Wash: Immediately dispense 300-350 µL of wash buffer into each well.
-
Soak (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds. This can help to more effectively remove unbound reagents.
-
Aspiration: Aspirate the wash buffer from all wells.
-
Repeat: Repeat steps 2-4 for the number of washes recommended in your kit protocol (usually 3-5 times).
-
Final Wash: After the final wash and aspiration, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer. This step is critical to prevent dilution of the subsequent reagents.
-
Proceed Immediately: Proceed to the next step of the assay without allowing the wells to dry out.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: Competitive ELISA principle.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. abnova.com [abnova.com]
impact of freeze-thaw cycles on 11-dehydro-txb2 stability
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) when subjected to multiple freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in urine samples when subjected to repeated freeze-thaw cycles?
A1: Based on current research, this compound in human urine is remarkably stable for up to 10 sequential freeze-thaw cycles.[1][2][3][4][5] A study demonstrated that after 10 cycles, the concentration of urinary this compound was 100.4 ± 21% of the baseline measurement, indicating no significant degradation.[1][2][3][4][5]
Q2: What were the specific conditions under which this stability was observed?
A2: The stability of this compound across 10 freeze-thaw cycles was observed in human urine samples that were stored at -40°C between each cycle.[1][2][3][4][5]
Q3: Does the stability of this compound differ from other related analytes in urine under the same conditions?
A3: Yes. In the same study, while this compound and creatinine remained stable, 8-iso-prostaglandin F2α (8-iso-PGF2α) showed a significant increase by the sixth freeze-thaw cycle in the absence of an antioxidant.[1][2][3][4] This highlights the specific stability of this compound under these conditions.
Q4: What is the recommended long-term storage condition for this compound?
A4: For long-term stability of two years or more, it is recommended to store this compound at -20°C.[6] Studies have also shown that it is stable in urine for up to 10 years when stored at -40°C.[1][4][5]
Q5: I am observing degradation of my this compound samples. What could be the potential causes?
A5: If you are experiencing unexpected degradation, consider the following factors:
-
Number of Freeze-Thaw Cycles: Although stable up to 10 cycles, exceeding this number may impact stability.
-
Storage Temperature: Ensure samples are consistently stored at or below -20°C, with -40°C being a well-validated temperature for long-term urine sample storage.[1][2][4][5]
-
Sample Matrix: The stability data cited is for urine samples. Stability in other matrices like plasma or buffer may differ.
-
Contamination: Ensure proper sample handling to avoid enzymatic or chemical degradation from external contaminants.
Data on this compound Stability After Freeze-Thaw Cycles
The following table summarizes the quantitative data on the stability of urinary this compound after repeated freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Baseline) | Standard Deviation | Sample Matrix | Storage Temperature |
| 10 | 100.4% | ± 21% | Human Urine | -40°C |
Data sourced from a study involving 17 urine samples.[1][2][4]
Experimental Protocols
Protocol for Assessing Freeze-Thaw Cycle Stability of Urinary this compound
This protocol is based on the methodology described in the cited stability study.[1][2][4]
-
Sample Collection and Preparation:
-
Collect human urine samples.
-
For a subset of samples, an antioxidant (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl; 10 mM) can be added to assess its effect on other analytes, though it was not necessary for this compound stability.
-
-
Baseline Measurement:
-
Thaw an aliquot of each urine sample.
-
Quantify the baseline concentration of this compound using a validated enzyme immunoassay (ELISA).
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining urine samples at -40°C.
-
Sequentially thaw the samples to room temperature and then refreeze them to -40°C for a total of 10 cycles.
-
-
Post-Cycle Measurement:
-
After the 10th cycle, thaw the samples.
-
Measure the concentration of this compound using the same validated ELISA method.
-
-
Data Analysis:
-
Express the this compound concentration after 10 cycles as a percentage of the baseline concentration for each sample.
-
Calculate the mean and standard deviation of these percentages across all samples.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Metabolic pathway of Thromboxane A2 to urinary metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. publires.unicatt.it [publires.unicatt.it]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Urinary 11-dehydro-thromboxane B2 Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage effects on urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2) levels. Adherence to proper sample handling and storage protocols is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of urine samples for this compound analysis?
A1: For long-term storage, freezing urine samples is crucial. Studies have demonstrated that this compound is stable for up to 10 years when stored at -40°C[1][2][3]. Storage at -70°C or -80°C is also a common and recommended practice for long-term biobanking to ensure the stability of various biomarkers[4][5][6]. While storage at ≤ -20°C is acceptable for periods longer than 72 hours, lower temperatures are preferable for extended durations[7].
Q2: How many freeze-thaw cycles can a urine sample undergo before this compound levels are affected?
A2: Urinary this compound has shown remarkable stability through multiple freeze-thaw cycles. One comprehensive study found that its levels remained stable for up to 10 sequential freeze-thaw cycles[1][2][3][8][9]. The concentration after ten cycles was 100.4% ± 21% of the baseline measurement, indicating no significant degradation[1][3].
Q3: Are preservatives necessary for storing urine samples intended for this compound analysis?
A3: While not always mandatory if samples are frozen promptly, preservatives are recommended, especially if there is a delay in processing or freezing.[7] Commercially available transport tubes containing preservatives like Chlorstat tablets or those used for culture and sensitivity (C&S) are often recommended to maintain sample integrity[7][10]. However, studies have also shown excellent long-term stability in preservative-free urine stored at -22°C[11]. The primary goal of preservatives is to reduce bacterial growth and prevent chemical decomposition[12][13].
Q4: How stable is this compound in urine at room temperature or under refrigeration?
A4: this compound is relatively stable for short periods at non-frozen temperatures. A key study demonstrated that its levels in urine are stable for up to 6 days when stored at either 4°C (refrigerated) or 25°C (room temperature)[9][14]. This provides a reasonable window for sample handling and transport to a central laboratory before long-term freezing.
Q5: Does the volume of the urine sample affect the stability or measurement of this compound?
A5: While traditional methods often required larger urine volumes (8-10 mL), an adapted method has shown that this compound can be reliably measured in as little as 1 mL of urine.[9][14] The results from the 1 mL method are highly correlated with the original assay, making it suitable for studies where sample volume may be limited[9][14].
Troubleshooting Guides
Issue 1: My samples were accidentally left at room temperature for 24 hours before freezing. Are they still viable?
Assessment and Solution:
-
Assess Stability: Based on available data, urinary this compound is stable at 25°C for up to 6 days[9][14]. A 24-hour period at room temperature is unlikely to cause significant degradation.
-
Proceed with Caution: You can proceed with the analysis. However, it is crucial to document this deviation in temperature exposure in your experimental records.
-
Recommendation: For future collections, ensure samples are refrigerated at 2-8°C if they cannot be frozen within a few hours and transferred to a ≤ -20°C freezer within 72 hours for longer-term storage[7].
Issue 2: Some of my samples have been thawed and refrozen multiple times. Can I still trust the results?
Assessment and Solution:
-
Check the Number of Cycles: Determine how many times the samples have been thawed. If the number is 10 or fewer, the this compound levels should be stable and the results reliable[1][2][3][8].
-
Analyze with Confidence: You can proceed with the analysis for samples within the 10-cycle limit.
-
Best Practice: To avoid this issue, it is highly recommended to divide initial urine samples into smaller aliquots before the first freezing. This allows researchers to thaw only the required volume for a specific assay, preserving the integrity of the remaining sample for future studies[11].
Issue 3: My this compound results are unexpectedly high. Could this be a storage artifact?
Assessment and Solution:
-
Review Storage Conditions: Improper storage is unlikely to cause a factitious increase in this compound levels, as the primary risk is degradation. The stability studies show the molecule does not degrade or increase under various storage conditions[1][14].
-
Consider Other Factors: High levels of this compound may be due to factors other than storage. These can include:
-
Inflammatory Conditions: Certain inflammatory conditions can increase extra-platelet sources of thromboxane[10].
-
In Vivo Platelet Activation: The level of this compound is a reliable index of in vivo platelet activity. Elevated levels are associated with increased platelet activation[15][16].
-
Medications and Diet: Ingestion of substances like ibuprofen, COX-2 inhibitors, or even green tea extract can affect results[17][18].
-
-
Verify Collection Protocol: Ensure that the urine collection was performed correctly and that no contamination occurred.
Data Presentation: Summary of Stability Studies
Table 1: Long-Term Storage Stability of Urinary this compound
| Storage Temperature | Duration | Analyte Stability | Correlation (1st vs. 2nd Measurement) | Reference |
| -40°C | Up to 10 years | Stable | rho = 0.99, P < 0.0001 | [1][2][3] |
| -22°C | Up to 15 years | Stable (Preservative-free) | Not specified, but good recoveries reported | [11] |
| -20°C | 18 months | Stable | Not specified | [19] |
| -70°C | 10 days | Stable | Not specified | [4] |
Table 2: Short-Term and Freeze-Thaw Stability of Urinary this compound
| Condition | Duration / Cycles | Analyte Stability (% of Baseline) | Correlation (vs. Immediately Frozen) | Reference |
| Room Temperature (25°C) | Up to 6 days | Stable | rho = 0.98, p < 0.001 | [9][14] |
| Refrigerated (4°C) | Up to 6 days | Stable | rho = 0.99, p > 0.001 | [9][14] |
| Freeze-Thaw Cycles | Up to 10 cycles | 100.4% ± 21% | Not applicable | [1][3][8] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Handling
This protocol is synthesized from recommendations for clinical and research settings[7][10][18].
-
Collection: Collect a random urine sample in a clean, sterile urine collection cup.
-
Preservative Addition (Recommended): Within 4 hours of collection, transfer the urine into a transport tube containing a preservative (e.g., BD C&S Vacutainer® tube)[10][17]. Fill the tube to the indicated volume (typically 6-9 mL).
-
Mixing: Secure the cap tightly and invert the tube several times to ensure the preservative is mixed thoroughly with the urine.
-
Short-Term Storage/Transport: If immediate freezing is not possible, store the sample at 2-8°C[7][18].
-
Centrifugation: Before analysis or long-term storage, centrifuge fresh or thawed samples at approximately 1000 x g for 15 minutes to remove sediment[7].
-
Aliquoting and Long-Term Storage:
Protocol 2: Enzyme Immunoassay (EIA) for this compound
This protocol is a generalized procedure based on principles described in the literature for commercially available kits[7][20].
-
Sample Preparation: Thaw frozen urine aliquots. Centrifuge at 1000 x g for 15 minutes to pellet any precipitate[7].
-
pH Adjustment (If required by kit): Some immunoassays perform better when the sample is handled at a specific pH (e.g., pH 8.6) to keep the this compound molecule in its open ring form, which can improve assay sensitivity and reproducibility[20].
-
Sample Dilution: Dilute the urine supernatant with the provided sample diluent. A common starting dilution is 1:5 (e.g., 100 µL sample + 400 µL diluent)[7].
-
Standard Curve Preparation: Prepare a serial dilution of the provided this compound standard to create a standard curve (e.g., from 5000 pg/mL down to ~150 pg/mL)[7].
-
Assay Procedure:
-
Add 100 µL of prepared standards, diluted samples, and controls to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-linked tracer (e.g., this compound conjugated to an enzyme) to each well.
-
Add the specific antibody to each well.
-
Incubate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Read the optical density (O.D.) of each well using a microplate reader. Calculate the concentration of this compound in the samples by comparing their O.D. values to the standard curve. Adjust the final concentration for the initial sample dilution. Results are often normalized to urinary creatinine concentration (pg/mg creatinine) to account for variations in urine dilution[15].
Visualizations
Caption: Thromboxane A2 (TXA2) metabolism pathway.
Caption: Recommended workflow for urine sample handling.
Caption: Decision tree for assessing sample integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. publires.unicatt.it [publires.unicatt.it]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Storage Time and Urine Biomarker Levels in the ASSESS-AKI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemochrom.de [haemochrom.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labcorp.com [labcorp.com]
- 11. How Long Can You Hold It? Long-term Urine Biobanking [thermofisher.com]
- 12. labpedia.net [labpedia.net]
- 13. labpedia.net [labpedia.net]
- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 15. mdpi.com [mdpi.com]
- 16. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 18. AspirinWorks® (11-dhTXB2/Creatinine) - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 19. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method [biblio.ugent.be]
- 20. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of monoclonal vs polyclonal 11-dehydro-txb2 antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-dehydro-thromboxane B2 (11-dehydro-TXB2) immunoassays. The following information addresses common issues related to antibody cross-reactivity and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between monoclonal and polyclonal antibodies for this compound detection?
A1: The primary difference lies in their specificity and origin. Monoclonal antibodies are produced by a single B-cell clone and recognize a single, specific epitope on the this compound molecule. This results in high specificity and batch-to-batch consistency. Polyclonal antibodies are produced by multiple B-cell clones and recognize multiple epitopes on the target molecule. This can lead to a more robust signal but also a higher potential for cross-reactivity with other structurally similar molecules.
Q2: Why is cross-reactivity a concern in this compound immunoassays?
A2: Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules other than the intended target, this compound. This can lead to inaccurate quantification and potentially misleading results. Metabolites of thromboxane and other prostaglandins can be structurally similar to this compound, making them potential cross-reactants. For instance, some monoclonal antibodies have been shown to cross-react significantly with 11-dehydro-2,3-dinor-thromboxane B2, a related metabolite.
Q3: Which type of antibody, monoclonal or polyclonal, is generally more specific for this compound?
A3: Generally, monoclonal antibodies are considered more specific because they bind to a single epitope. However, the actual specificity depends on the individual antibody clone. Some polyclonal antibody preparations can exhibit very low cross-reactivity. For example, one study reported a polyclonal antibody-based enzyme immunoassay with cross-reactivities to TXB2, 2,3-dinor-TXB2, and other prostanoids of less than 0.05%[1]. Conversely, a monoclonal antibody-based ELISA was found to have significant cross-reactivity with 11-dehydro-2,3-dinor TXB2. It is crucial to consult the manufacturer's data sheet for specific cross-reactivity profiles.
Q4: What are the most common cross-reactants to be aware of in an this compound assay?
A4: The most common potential cross-reactants are other thromboxane metabolites and prostaglandins. Based on available data, key molecules to consider include:
-
11-dehydro-2,3-dinor Thromboxane B2
-
Thromboxane B2 (TXB2)
-
2,3-dinor Thromboxane B2
-
Prostaglandin D2 (PGD2)
-
Prostaglandin E2 (PGE2)
Data Presentation: Cross-Reactivity of this compound Antibodies
The following tables summarize the reported cross-reactivity of various commercially available monoclonal and polyclonal antibodies for this compound.
Table 1: Cross-Reactivity of Monoclonal this compound Antibodies
| Cross-Reactant | Cayman Chemical (Monoclonal)[2] |
| 11-dehydro-Thromboxane B2 | 100% |
| 11-dehydro-2,3-dinor Thromboxane B2 | 330% |
| Prostaglandin D2 | 0.12% |
| 2,3-dinor Thromboxane B2 | 0.10% |
| Thromboxane B2 | 0.08% |
| Arachidonic Acid | <0.01% |
| Prostaglandin F2α | <0.01% |
Table 2: Cross-Reactivity of Polyclonal this compound Antibodies
| Cross-Reactant | Abcam (ab133054)[3] | Takasaki et al. (1991)[1] |
| This compound | 100% | 100% |
| Prostaglandin E2 | 1.85% | Not Reported |
| Thromboxane B2 | 0.4% | <0.05% |
| Prostaglandin F2α | 0.2% | Not Reported |
| 6-keto-Prostaglandin F1α | 0.17% | Not Reported |
| Prostaglandin D2 | 0.1% | Not Reported |
| 2,3-dinor Thromboxane B2 | 0.1% | <0.05% |
| 8-iso-Prostaglandin F2α | 0.07% | Not Reported |
| Other Prostanoids | Not Reported | <0.05% |
Experimental Protocols
Determining Antibody Cross-Reactivity using Competitive ELISA
This protocol outlines the general steps to assess the cross-reactivity of an antibody in a competitive ELISA format.
Objective: To determine the percentage of cross-reactivity of an anti-11-dehydro-TXB2 antibody with structurally related molecules.
Principle: In a competitive ELISA, a known amount of labeled this compound (e.g., conjugated to an enzyme like HRP or AP) competes with unlabeled this compound (from the standard or sample) for a limited number of antibody binding sites. The signal generated is inversely proportional to the amount of unlabeled this compound. To test for cross-reactivity, the potential cross-reactant is added instead of the this compound standard.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Monoclonal or polyclonal anti-11-dehydro-TXB2 antibody
-
This compound standard
-
Potential cross-reactants (e.g., 11-dehydro-2,3-dinor TXB2, TXB2, etc.)
-
This compound conjugated to an enzyme (e.g., HRP or AP)
-
Assay buffer
-
Wash buffer
-
Substrate for the enzyme (e.g., TMB for HRP, pNPP for AP)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standards and Cross-Reactant Solutions:
-
Prepare a serial dilution of the this compound standard to create a standard curve.
-
Prepare serial dilutions of each potential cross-reactant over a wide range of concentrations.
-
-
Assay Setup:
-
Add a specific volume of the anti-11-dehydro-TXB2 antibody to each well of the microplate (except for blank wells).
-
Add the this compound standards, cross-reactant solutions, or samples to the appropriate wells.
-
Add a specific volume of the enzyme-conjugated this compound to each well (except for the blank).
-
-
Incubation:
-
Incubate the plate for the manufacturer-recommended time and temperature to allow for competitive binding.
-
-
Washing:
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
-
Substrate Addition and Incubation:
-
Add the enzyme substrate to each well.
-
Incubate for a specified time to allow for color development.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected this compound levels | Cross-reactivity with other metabolites: The antibody may be binding to other structurally similar molecules present in the sample. | Review the antibody's cross-reactivity data sheet. Consider using a more specific antibody or a different analytical method like LC-MS/MS for confirmation. |
| Sample matrix effects: Components in the sample (e.g., lipids, proteins) may interfere with the assay. | Sample purification: Use solid-phase extraction (SPE) to clean up the sample before the assay. Ensure the sample is diluted appropriately in the assay buffer. | |
| Low or no signal | Incorrect antibody concentration: The primary or secondary antibody concentration may be too low. | Optimize antibody concentrations: Perform a titration experiment to determine the optimal antibody dilutions. |
| Inactive enzyme conjugate: The enzyme conjugate may have lost activity due to improper storage or handling. | Use a fresh vial of conjugate. Ensure proper storage conditions are maintained. | |
| Improper incubation times or temperatures: Incubation steps may be too short or at the wrong temperature. | Follow the manufacturer's protocol precisely. | |
| High background signal | Insufficient washing: Inadequate washing can leave behind unbound reagents, leading to a high background. | Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of liquid after each wash. |
| Non-specific binding: The antibody may be binding non-specifically to the plate. | Use a blocking buffer if not already included in the kit. | |
| Poor standard curve | Pipetting errors: Inaccurate pipetting can lead to a non-linear standard curve. | Use calibrated pipettes and proper pipetting technique. |
| Degraded standards: The standards may have degraded due to improper storage. | Use fresh or properly stored standards. |
Visualizations
Caption: Monoclonal vs. Polyclonal Antibody Production for this compound.
Caption: Troubleshooting Workflow for Inaccurate this compound Immunoassay Results.
References
Technical Support Center: Analysis of 11-Dehydro-Thromboxane B2 by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantitative analysis of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro-thromboxane B2 and why is its accurate quantification important?
A1: 11-dehydro-thromboxane B2 (this compound) is a major, stable metabolite of thromboxane A2 (TXA2).[1][2][3] TXA2 is a potent mediator of platelet aggregation and vasoconstriction, but it is extremely unstable.[3][4] Therefore, measuring urinary or plasma levels of this compound provides a reliable and time-integrated index of in vivo TXA2 production, which is crucial for assessing platelet activation in various cardiovascular diseases and for monitoring the efficacy of antiplatelet therapies, such as aspirin.[3][5][6]
Q2: What are matrix effects in the context of this compound analysis by mass spectrometry?
A2: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting endogenous components from the biological sample (e.g., urine, plasma).[7] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly impact the accuracy, precision, and sensitivity of the quantification.
Q3: What are the common signs that my this compound analysis is affected by matrix effects?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate and imprecise results.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratio.
-
Inconsistent results between different batches of samples.
Q4: Which biological matrices are most prone to causing matrix effects in this compound analysis?
A4: Complex biological matrices are most likely to introduce significant matrix effects. These include:
-
Plasma and Serum: Rich in phospholipids and proteins, which are major sources of ion suppression in electrospray ionization (ESI).
-
Urine: Contains various salts, urea, and other endogenous metabolites that can interfere with ionization.[8][9]
-
Tissue Homogenates: These are complex mixtures of lipids, proteins, and other cellular components.
Q5: How can a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?
A5: Using a stable isotope-labeled internal standard, such as a deuterium-labeled this compound, is the most effective way to compensate for matrix effects.[2] The SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[2] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
Problem: You suspect matrix effects are compromising your this compound data, leading to poor reproducibility or inaccurate results.
Solution:
Step 1: Qualitative Assessment using Post-Column Infusion
This experiment helps to identify regions in your chromatogram where ion suppression or enhancement occurs.
-
Procedure:
-
Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer post-column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of the infused this compound. A stable baseline is expected.
-
Any significant dip or rise in the baseline indicates a region of ion suppression or enhancement, respectively.[10]
-
Compare the retention time of these regions with the retention time of this compound in your method.
-
Step 2: Quantitative Assessment using a Post-Extraction Spike Experiment
This experiment provides a numerical value for the extent of matrix effects.
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte after the extraction process.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%ME) and Recovery (%RE):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
%RE = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
A %ME value significantly different from 100% indicates the presence of matrix effects (<100% for ion suppression, >100% for ion enhancement).
-
A low %RE suggests that the analyte is being lost during the sample preparation steps.
-
-
Guide 2: Mitigating and Eliminating Matrix Effects
Problem: You have confirmed the presence of significant matrix effects in your this compound analysis.
Solution:
Follow this tiered troubleshooting approach:
Strategy 1: Optimize Sample Preparation
The primary goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound, a mixed-mode anion exchange SPE can provide high recovery and excellent sample cleanup.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from interfering substances based on its solubility.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[7]
Strategy 2: Optimize Chromatographic Conditions
The aim is to chromatographically separate this compound from co-eluting matrix components.
-
Modify the Gradient: A shallower elution gradient can improve the resolution between the analyte and interfering peaks.
-
Change the Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter the elution profile of both the analyte and interfering compounds.
Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
As mentioned in the FAQs, this is the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound analysis.
Table 1: Comparison of Sample Preparation Techniques for this compound
| Sample Preparation Technique | Matrix | Recovery Rate | Key Advantages | Reference |
| Mixed-Mode Anion Exchange SPE | Urine | 91.0 – 96.0% | High selectivity and recovery, effective removal of interferences. | [1] |
| Phenylboronate Cartridge SPE | Urine | Quantitative | Rapid, single-step cleanup. | [9] |
| Octylsilyl Silica Cartridge SPE | Urine | Not specified | Good for removing polar interfering material. | [8] |
Table 2: Typical Concentration Ranges of this compound in Human Urine
| Population | Concentration (Mean ± SD) | Reference |
| Healthy Adults | 635 ± 427 pg/mg creatinine | [2] |
| Healthy Male Volunteers | 595 ± 114 ng/g creatinine | [8] |
| Healthy Controls | 501 ± 298 ng/g creatinine | [9] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is adapted from a validated LC-MS/MS assay.[1]
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of the stable isotope-labeled internal standard (SIL-IS) solution.
-
Add 1.0 N Hydrochloric acid (HCl) and incubate for 30 minutes.
-
Add methanol (MeOH) to each sample.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange (MAX) SPE plate with a mixture of methanol and hydrochloric acid.
-
-
Sample Loading:
-
Load the prepared samples onto the SPE plate.
-
-
Washing Steps:
-
Wash 1 (Removal of hydrophilic interferences): Wash the sorbent with a mixture of HCl, water, and MeOH.
-
Wash 2: Wash the sorbent with water.
-
Wash 3 (Removal of hydrophobic interferences): Add acetate buffer adjusted to pH 6.0. Then, wash sequentially with water, methanol, acetonitrile, and dichloromethane (DCM).
-
-
Elution:
-
Elute the analyte and SIL-IS using a mixture of DCM and formic acid.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., water/methanol).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Eicosanoids from Plasma (Adaptable for this compound)
This is a general protocol that can be optimized for this compound.
-
Sample Preparation:
-
To 500 µL of plasma, add the SIL-IS.
-
Acidify the sample with a suitable acid (e.g., formic acid or acetic acid) to a pH of approximately 3-4 to protonate the carboxylic acid group of this compound.
-
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer for improved recovery and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Biosynthetic pathway of 11-dehydro-thromboxane B2.
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. celerion.com [celerion.com]
- 2. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome [mdpi.com]
- 6. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new method using simple solid phase extraction for the rapid gas-chromatographic mass-spectrometric determination of 11-dehydro-thromboxane B2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
identifying interfering substances in urinary 11-dehydro-txb2 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interfering substances in urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in urinary this compound assays?
A1: The most significant interference in urinary this compound immunoassays arises from the cross-reactivity of the assay's antibodies with other structurally related thromboxane metabolites present in urine. The primary interfering metabolite is 11-dehydro-2,3-dinor-thromboxane B2.[1][2] The degree of interference can vary significantly depending on the specificity of the primary antibody used in the assay, with some studies indicating that monoclonal antibody-based ELISAs may be more susceptible to this cross-reactivity than polyclonal antibody-based assays.[1][3]
Q2: Can medications taken by the subject interfere with the assay?
A2: Yes, certain medications can influence the results of urinary this compound assays. Nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, can inhibit cyclooxygenase (COX) enzymes, which are involved in thromboxane synthesis. This can lead to a physiological decrease in this compound levels, which is a true reflection of the drug's effect, not an analytical interference. It is crucial to record all medications taken by study subjects.
Q3: Do diet and lifestyle affect urinary this compound levels?
A3: Lifestyle factors can impact in vivo thromboxane production and, consequently, urinary this compound levels. For instance, smoking has been associated with increased platelet activation, which can lead to higher levels of thromboxane metabolites. While not a direct analytical interference, these physiological effects should be considered when interpreting results.
Q4: What is the gold standard for measuring urinary this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of urinary this compound.[3][4][5] This method offers high selectivity and accuracy, and it is less susceptible to the cross-reactivity issues that can affect immunoassays.[3]
Troubleshooting Guide
This guide addresses common issues encountered during urinary this compound measurements.
Issue 1: Higher-than-Expected this compound Values
Possible Cause 1: Cross-reactivity with other metabolites.
-
Explanation: The antibodies in the immunoassay may be binding to other thromboxane metabolites, particularly 11-dehydro-2,3-dinor-TXB2, leading to an overestimation of the this compound concentration.[1] This is more commonly observed with monoclonal antibody-based ELISAs.[1]
-
Recommendation:
-
Review the cross-reactivity data provided in the assay kit's technical datasheet.
-
Consider using a polyclonal antibody-based assay, which may exhibit lower cross-reactivity with 11-dehydro-2,3-dinor-TXB2.[3]
-
For confirmation of results, especially for critical samples, utilize a more specific method like LC-MS/MS.[4]
-
Possible Cause 2: Improper sample handling and storage.
-
Explanation: Inadequate storage or repeated freeze-thaw cycles of urine samples can potentially lead to the degradation of the target analyte or the formation of interfering substances.
-
Recommendation:
-
Follow standardized procedures for urine sample collection, processing, and storage. Samples should be centrifuged to remove particulate matter and stored at -80°C for long-term stability.
-
Avoid multiple freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
-
Issue 2: Lower-than-Expected this compound Values
Possible Cause 1: Subject's use of NSAIDs.
-
Explanation: NSAIDs inhibit the production of thromboxanes, leading to a genuine physiological decrease in urinary this compound levels.
-
Recommendation:
-
Carefully screen subjects for the use of any prescription or over-the-counter NSAIDs.
-
If the study design allows, consider a washout period for these medications before sample collection.
-
Possible Cause 2: Sample degradation.
-
Explanation: Although this compound is a stable metabolite, prolonged exposure to improper storage conditions (e.g., room temperature) could lead to its degradation.
-
Recommendation:
-
Ensure that urine samples are processed and frozen as soon as possible after collection.
-
Issue 3: High Variability Between Replicate Samples
Possible Cause 1: Inadequate sample mixing.
-
Explanation: If samples are not thoroughly mixed after thawing, the concentration of the analyte may not be uniform, leading to variability in measurements.
-
Recommendation:
-
Ensure that urine samples are completely thawed and vortexed gently before aliquoting for the assay.
-
Possible Cause 2: Pipetting errors.
-
Explanation: Inaccurate or inconsistent pipetting of samples, standards, or reagents can introduce significant variability.
-
Recommendation:
-
Ensure that pipettes are properly calibrated and that good pipetting technique is used.
-
Use fresh pipette tips for each sample and reagent.
-
Data Presentation
Table 1: Cross-Reactivity of Different Assay Types with Thromboxane Metabolites
| Interfering Substance | Monoclonal Antibody ELISA | Polyclonal Antibody ELISA | LC-MS/MS |
| 11-dehydro-thromboxane B2 | 100% (Target Analyte) | 100% (Target Analyte) | 100% (Target Analyte) |
| 11-dehydro-2,3-dinor-thromboxane B2 | High (Can be a significant interferent)[6][1][2] | Low to Moderate | Negligible |
| Thromboxane B2 | Low | Low | Negligible |
| 2,3-dinor-thromboxane B2 | Low | Low | Negligible |
Note: The exact percentage of cross-reactivity can vary between different commercial kits. Always refer to the product-specific datasheet.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Sample Cleanup
This protocol is designed to remove polar interfering substances from urine samples prior to immunoassay or LC-MS/MS analysis.[7]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the urine sample to a pH of approximately 3.0 with 1 M HCl.
-
Load 1-2 mL of the acidified urine onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Further wash the cartridge with 5 mL of a low-organic solvent mixture (e.g., 15% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2-3 mL of a high-organic solvent like methanol or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the appropriate assay buffer for analysis.
-
Protocol 2: LC-MS/MS Analysis of Urinary this compound
This protocol provides a general workflow for the highly specific quantification of this compound.[4][8]
-
Sample Preparation:
-
Perform solid-phase extraction as described in Protocol 1.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard (e.g., deuterated this compound): Monitor the corresponding transition for the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Thromboxane A2 Metabolism and Key Assay Analytes.
Caption: Solid-Phase Extraction (SPE) Workflow for Urine Samples.
Caption: Troubleshooting Logic for Unexpected Assay Results.
References
- 1. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. celerion.com [celerion.com]
Technical Support Center: Optimizing Solid-Phase Extraction for Cleaner 11-Dehydro-TXB2 Samples
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of 11-dehydro-thromboxane B2 (11-dehydro-TXB2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the sample preparation process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in SPE for this compound?
A1: The most critical initial step is sample acidification. This compound is a carboxylic acid, and its retention on reversed-phase or mixed-mode sorbents is significantly influenced by its ionization state. Acidifying the sample to a pH below the pKa of this compound (approximately 4.27) ensures that the analyte is in its neutral, non-ionized form, which enhances its hydrophobic interaction with the stationary phase, leading to better retention.
Q2: I am experiencing low recovery of this compound. What are the common causes?
A2: Low recovery is a frequent issue in SPE. The primary causes include:
-
Improper Sample pH: If the sample is not sufficiently acidified, the analyte will be in its ionized form and may not be retained effectively on the sorbent.
-
Inappropriate Sorbent Choice: The sorbent may not be suitable for the analyte. For this compound, common choices include octylsilyl (C8) silica, mixed-mode anion exchange, and phenylboronate cartridges.
-
Sorbent Bed Drying: Allowing the sorbent bed to dry out after conditioning and equilibration but before sample loading can deactivate the stationary phase.
-
High Flow Rate: Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent.
-
Insufficient Elution Volume or Strength: The elution solvent may be too weak or used in an insufficient volume to completely desorb the analyte from the sorbent.
Q3: How can I reduce interferences and obtain a cleaner this compound sample?
A3: Obtaining a clean sample is crucial for accurate downstream analysis. To reduce interferences:
-
Optimize the Wash Step: Use a wash solvent that is strong enough to remove interfering compounds but weak enough to leave this compound bound to the sorbent. For instance, a wash with acetonitrile:water (18:82, v/v) can effectively remove polar interfering materials from octylsilyl silica cartridges.[1]
-
Use a Selective Sorbent: Phenylboronate cartridges offer high selectivity by forming a covalent bond with the cis-diol groups in this compound, which allows for vigorous washing to remove non-specifically bound contaminants.[2]
-
Employ a Mixed-Mode SPE: Mixed-mode anion exchange cartridges utilize both hydrophobic and ion-exchange interactions for a more selective purification, which can significantly reduce interferences.
Q4: Can I use the same SPE protocol for both urine and plasma samples?
A4: While the general principles of SPE for this compound apply to both matrices, the protocols often require optimization for each. Plasma samples are more complex and protein-rich, which may necessitate a protein precipitation step before SPE. The concentration of this compound can also differ significantly between urine and plasma, potentially requiring adjustments to the sample volume or sorbent capacity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Improper sample pH. | Acidify the sample to pH 3.5-4.0 to ensure this compound is in its non-ionized form for better retention. |
| Sorbent bed dried out before sample loading. | Re-condition and re-equilibrate the cartridge immediately before loading the sample. Do not allow the sorbent to dry. | |
| Elution solvent is too weak. | Increase the organic solvent percentage in the elution buffer or switch to a stronger solvent. For ion-exchange sorbents, ensure the pH of the elution buffer neutralizes the charge of the analyte. | |
| Insufficient elution volume. | Increase the volume of the elution solvent in increments to ensure complete elution. | |
| Poor Reproducibility | Inconsistent flow rates during sample loading or elution. | Use a vacuum manifold or automated SPE system to maintain consistent flow rates between samples. A slow and steady flow is generally recommended. |
| Variable sample handling and storage. | Ensure all samples are handled and stored under identical conditions to prevent degradation of this compound. | |
| Cartridge overloading. | If sample concentrations are high, consider diluting the sample or using an SPE cartridge with a higher sorbent mass. | |
| High Background/Interfering Peaks | Inadequate washing step. | Optimize the wash solvent composition and volume. A stronger wash may be needed, but be cautious of eluting the analyte. |
| Non-selective sorbent. | Consider using a more selective sorbent like phenylboronate or a mixed-mode anion exchange cartridge. | |
| Contaminants from reagents or labware. | Use high-purity solvents and pre-cleaned labware to minimize external contamination. |
Quantitative Data Summary
The choice of SPE sorbent and protocol can significantly impact the recovery of this compound. Below is a summary of reported recovery rates from different methods.
| SPE Sorbent Type | Matrix | Reported Recovery Rate | Reference |
| Mixed-Mode Anion Exchange | Human Urine | 91.0 – 96.0% | |
| Phenylboronate Cartridge | Urine | Accuracy of 95 ± 7% | [2] |
| Octylsilyl (C8) Silica | Urine | Not explicitly quantified, but provided high validity in radioimmunoassay | [1] |
Experimental Protocols
Protocol 1: Mixed-Mode Anion Exchange SPE for Urinary this compound
This protocol is adapted from a validated SPE-LC-MS/MS assay.
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of an isotope-labeled internal standard.
-
Add 1.0 N Hydrochloric acid (HCl) and incubate for 30 minutes.
-
Add methanol (MeOH) to each sample.
-
-
Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE plate with a mixture of methanol and hydrochloric acid.
-
-
Sample Loading:
-
Load the prepared samples onto the SPE plate.
-
-
Washing for Removal of Hydrophilic Interferences:
-
Wash the sorbent with a mixture of HCl, water, and MeOH. The binding of this compound is based on hydrophobic interaction.
-
Wash the sorbent with water.
-
-
Washing for Removal of Hydrophobic Interferences:
-
Add an acetate buffer adjusted to pH 6.0 with ammonia solution. This pH shift creates the carboxylate anion of this compound, which interacts with the quaternary ammonium function of the sorbent.
-
Wash sequentially with water, methanol, acetonitrile, and dichloromethane (DCM).
-
-
Elution:
-
Elute the analyte using a mixture of DCM and formic acid. The acidic pH protonates this compound, causing it to elute from the sorbent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in a water/methanol mixture for analysis.
-
Protocol 2: Octylsilyl Silica SPE for Urinary this compound
This protocol is based on a method for reliable determination with radioimmunoassay.[1]
-
Sample Preparation:
-
Acidify urine samples to approximately pH 3 with 1 M HCl.
-
Centrifuge to remove any precipitate.
-
-
Cartridge Conditioning:
-
Condition an octylsilyl silica (C8) cartridge with 5 mL of methanol, followed by 5 mL of distilled water.
-
-
Sample Loading:
-
Apply the acidified urine sample to the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of water.
-
Wash the cartridge with 10 mL of acetonitrile:water (18:82, v/v) to remove polar interfering material.[1]
-
-
Elution:
-
Elute this compound with 5 mL of a selective solvent such as dichloromethane:hexane (70:30).[1]
-
-
Post-Elution Processing:
-
Evaporate the eluate under a stream of nitrogen.
-
Reconstitute the residue in an appropriate buffer for analysis.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from Arachidonic Acid.
General SPE Workflow for this compound
Caption: General Solid-Phase Extraction Workflow for this compound.
References
- 1. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method using simple solid phase extraction for the rapid gas-chromatographic mass-spectrometric determination of 11-dehydro-thromboxane B2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of 11-dehydro-txb2 detection methods
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-dehydro-thromboxane B2 (11-dehydro-TXB2) detection assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of this compound using common methods such as ELISA and Mass Spectrometry.
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Low Signal Intensity or Sensitivity
-
Possible Cause: Suboptimal antibody incubation time.
-
Solution: Increase the incubation times for your antibodies. If the protocol suggests a 2-hour incubation at room temperature, try incubating overnight at 4°C to allow for maximal antibody binding.[1]
-
Possible Cause: Low concentration of the secondary antibody-enzyme conjugate.
-
Solution: Increase the concentration of the secondary antibody-enzyme conjugate by 50-100% to produce a stronger signal.[1]
-
Possible Cause: Degradation of the TMB substrate.
-
Solution: Protect the TMB substrate from light to maintain its performance.[1]
-
Possible Cause: Incorrect assay pH.
-
Solution: this compound exists in two forms that are in a pH-dependent equilibrium. Maintain the open ring form throughout the assay by handling and incubating samples at a pH of 8.6. This can double the sensitivity of the immunoassay.[2]
Issue: High Background
-
Possible Cause: Non-specific binding of antibodies.
-
Solution: Increase the number and duration of washing steps. Use protein blockers like BSA or casein and add detergents such as Tween-20 to wash buffers to remove unbound reagents.[3]
-
Possible Cause: High antibody concentrations.
-
Solution: Decrease the concentration of the primary or secondary antibody. Perform a titration to find the optimal concentration that minimizes background while maintaining a strong signal.[3]
-
Possible Cause: Contaminated or old reagents.
-
Solution: Use fresh substrate and stop solutions. The stop solution should be clear before use.[3]
Issue: High Variability Between Replicates
-
Possible Cause: Improper pipetting technique.
-
Solution: Ensure tips are firmly seated on the pipette, and that there are no air bubbles when pipetting. Use fresh tips for each standard, sample, and reagent.[4]
-
Possible Cause: Uneven temperature during incubation.
-
Solution: Ensure the plate is in the center of the incubator and avoid stacking plates to maintain a uniform temperature.[4]
-
Possible Cause: Inadequate plate washing.
-
Solution: At the end of each wash step, invert the plate on absorbent tissue and tap it forcefully to remove any residual fluid.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Issue: Low Sensitivity/Poor Signal
-
Possible Cause: Inefficient sample purification.
-
Solution: Efficient sample purification is crucial due to interfering substances, especially in urine.[2] A simple one-step solid-phase extraction (SPE) can significantly improve results.[2][5] For urine samples, a mixed-mode anion exchange solid-phase extraction (MAX SPE) has shown high recovery of the analyte.[6]
-
Possible Cause: Matrix effects suppressing ionization.
-
Solution: Matrix effects from components in biological samples can suppress the analyte signal.[7] Diluting the sample can be a simple and effective way to reduce matrix effects.[7] It's important to use a systematic approach to reduce these effects, which may also involve optimizing the sample preparation method (e.g., protein precipitation, liquid-liquid extraction).[8][9] The use of a deuterium-labeled internal standard is crucial for accurate quantification and to compensate for matrix effects.[5]
Issue: Inaccurate Quantification
-
Possible Cause: Lack of an appropriate internal standard.
-
Solution: Always use a stable isotope-labeled internal standard, such as a deuterium-labeled this compound analogue, to ensure accurate quantification.[5]
-
Possible Cause: Improper sample handling and storage.
-
Solution: If samples are not assayed immediately, add a thromboxane synthetase inhibitor like indomethacin (at approximately 10 µg/mL) before storage to prevent ex vivo formation of thromboxanes.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for detecting this compound?
Analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after extensive sample work-up provides the most reliable and accurate data.[2][5] However, enzyme immunoassays (ELISA) can be reliable if sample cleanup is adequate and are often simpler and less expensive.[2]
Q2: Why is sample purification important for this compound analysis?
Urine and plasma contain large amounts of interfering materials that can affect the accuracy and sensitivity of the assay.[2][7] Efficient sample purification, such as solid-phase extraction (SPE), is required to remove these interfering substances before analysis.[2][5]
Q3: Should I use a monoclonal or polyclonal antibody-based ELISA kit?
Both have their advantages and disadvantages. Some monoclonal antibody-based ELISAs have shown significant cross-reactivity with other thromboxane metabolites like 11-dehydro-2,3-dinor TXB2, which can lead to inaccuracies.[11] In contrast, some polyclonal antibody-based ELISAs have demonstrated less interference from other metabolites.[11] It is crucial to check the specificity of the antibody provided in the kit.
Q4: What are typical concentrations of this compound in healthy individuals?
The mean concentration of this compound in the urine of healthy adults has been reported to be around 635 +/- 427 pg/mg creatinine.[5] In plasma, basal concentrations in healthy subjects are in the range of 0.9-1.8 pg/ml.[12][13]
Q5: How does aspirin affect this compound levels?
Aspirin inhibits the production of thromboxane A2, which is the precursor to this compound. A single 500 mg dose of aspirin can reduce the excretion of this compound by approximately 77%.[2]
Quantitative Data Summary
| Method | Sample Type | Limit of Detection (LOD) / Sensitivity | Assay Range | Intra-assay CV | Inter-assay CV | Reference |
| ELISA (Polyclonal) | Urine | 25 pg/mL (LOD) | Not Specified | Not Specified | 10% | [11] |
| ELISA (Monoclonal) | Urine | 222 pg/mL (LOD) | Not Specified | Not Specified | 10% | [11] |
| ELISA (Monoclonal) | Urine, etc. | 34 pg/mL (Sensitivity) | 15.6-2,000 pg/mL | Not Specified | Not Specified | [14] |
| ELISA (Improved) | Urine | Doubled sensitivity (specific value not given) | Not Specified | 3% | 13.8% | [2] |
| LC-MS/MS | Urine | Not Specified | 50 pg - 10 ng per tube | Not Specified | Not Specified | [5] |
| LC-MS/MS | Urine | Not Specified | 25.0 – 2500 pg/mL | Not Specified | Not Specified | [6] |
Experimental Protocols
Improved ELISA Protocol for Urinary this compound
This protocol is based on a method that improves sensitivity by controlling the pH.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Use Bond-Elut Certify II columns for a one-step solid-phase extraction of urine samples.
-
Maintain a pH of 8.6 throughout the extraction process to keep this compound in its open ring form.
-
This extraction method typically achieves a recovery of around 83%.[2]
-
-
ELISA Procedure:
-
Follow the instructions provided with your commercial ELISA kit.
-
Crucially, ensure all sample handling, dilutions, and incubations are performed at a pH of 8.6.
-
Run all standards and samples in duplicate or triplicate for accuracy.
-
LC-MS/MS Protocol for Urinary this compound
This protocol is a generalized procedure based on common practices in published research.[5][6][11]
-
Sample Preparation:
-
To 1.0 mL of urine, add a known amount (e.g., 5.0 ng) of a deuterium-labeled this compound (d4-11-dehydro TXB2) as an internal standard.[11]
-
Allow the sample to equilibrate for 15 minutes.
-
Acidify the sample by adding 20 µL of formic acid.[11]
-
Perform solid-phase extraction using a suitable cartridge (e.g., StrataX or a mixed-mode anion exchange plate).[6][11]
-
Elute the analyte and evaporate the eluate to dryness.
-
Reconstitute the residue in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase chromatography column.
-
Employ negative ion electrospray ionization.
-
Set the mass spectrometer to selected reaction monitoring (SRM) mode.
-
Monitor the transition from m/z 367 to m/z 161 for this compound and from m/z 371 to m/z 165 for its deuterium-labeled internal standard.[5]
-
Visualizations
Caption: Metabolism of Arachidonic Acid to this compound.
Caption: General workflow for a competitive ELISA.
Caption: Troubleshooting logic for common ELISA issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Urinary 11-dehydro-TXB2 Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2) measurements.
Frequently Asked Questions (FAQs)
Q1: What is urinary this compound, and why is it measured?
A1: Urinary this compound is a stable, inactive metabolite of thromboxane A2 (TXA2).[1][2] TXA2 is a potent activator of platelets and is involved in blood clotting and vasoconstriction.[1][3] Since TXA2 has a very short half-life, its levels are difficult to measure directly.[1] Urinary this compound serves as a reliable surrogate marker for in vivo TXA2 production and platelet activation.[2][4] It is often measured to assess cardiovascular risk, monitor the effectiveness of antiplatelet therapies like aspirin, and in research related to diseases with prominent platelet activation.[3][5]
Q2: What are the expected ranges for urinary this compound levels?
A2: Expected levels can vary based on the population and analytical method used. However, some general reference points have been established. For instance, in healthy adults, one study using LC-MS-MS reported a mean concentration of 635 ± 427 pg/mg creatinine.[6] Another study suggested an upper normal limit of 2500 pg/mg creatinine for aspirin-naive healthy individuals.[7] It is important to note that levels can be influenced by age, with a negative correlation observed between age and urinary this compound levels in pediatric populations.[8]
Q3: How does aspirin affect urinary this compound levels?
A3: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets, which is crucial for the synthesis of TXA2.[1][9] This leads to a significant reduction in TXA2 production and, consequently, lower levels of its metabolite, this compound, in the urine.[1][10] This makes urinary this compound a useful biomarker for monitoring patient response to aspirin therapy.[5]
Q4: Can spot urine samples be used, or is a 24-hour collection necessary?
A4: While 24-hour urine collection has been a traditional method, studies have shown that spot urine samples can be reliably used for measuring this compound.[11] To account for variations in urine dilution, it is standard practice to normalize this compound concentrations to urinary creatinine levels, expressing the result as pg/mg creatinine.[3][12] Research indicates no significant intra-day variation in the urinary excretion rate of this compound, supporting the validity of using spot urine collections.[11]
Q5: What are the main sources of variability in urinary this compound measurements?
A5: Variability can arise from pre-analytical, analytical, and biological factors.
-
Pre-analytical: Sample collection, handling, and storage are critical. Improper storage can lead to degradation of the analyte.
-
Analytical: The choice of assay (e.g., ELISA, LC-MS/MS) can influence results.[12] ELISA kits, for example, can have varying specificity and sensitivity.[13]
-
Biological/Physiological: Numerous factors can influence levels, including age,[8] gender,[9] smoking,[3][10] underlying diseases (e.g., cardiovascular disease, metabolic syndrome, diabetes),[14][15] inflammation,[14] and kidney function.[3] Certain medications and dietary supplements can also affect the results.[16]
Troubleshooting Guides
ELISA Assay Troubleshooting
High background, weak or no signal, and high variability are common issues encountered during ELISA for this compound.
Issue 1: High Background
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells. Adding a soak time between washes can also be beneficial.[17] |
| High concentration of detection antibody | Dilute the detection antibody to the optimal concentration as determined by a titration experiment.[17][18] |
| Incubation times are too long | Strictly adhere to the incubation times specified in the assay protocol.[17][18] |
| Cross-reactivity | Use a different antibody pair or ensure the antibodies are specific for this compound.[18] |
| Contaminated reagents or buffers | Use fresh, sterile reagents and buffers.[18] |
Issue 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Omission of a key reagent | Carefully review the protocol and ensure all reagents are added in the correct order.[18] |
| Inactive reagents (e.g., enzyme conjugate, substrate) | Check the expiration dates of all reagents. Store reagents at the recommended temperatures.[18][19] Test the activity of the enzyme and substrate independently if possible. |
| Insufficient incubation times | Ensure that incubation times are as per the protocol.[17][18] |
| Incorrect plate reader settings | Verify that the correct wavelength and filter settings are being used for the substrate.[18] |
| Low analyte concentration in samples | Concentrate the urine sample or use a more sensitive assay if available. |
Issue 3: High Variability (High %CV)
| Possible Cause | Recommended Solution |
| Inconsistent pipetting technique | Ensure proper and consistent pipetting. Use calibrated pipettes.[17] |
| Inadequate mixing of reagents | Thoroughly mix all reagents before adding them to the wells.[18] |
| Incomplete washing | Ensure uniform and complete washing of all wells. An automated plate washer can improve consistency.[18] |
| Bubbles in wells | Inspect the plate for bubbles before reading and remove them if present.[17] |
| Edge effects | Avoid using the outer wells of the plate if edge effects are suspected. Ensure uniform temperature and humidity during incubation. |
Pre-Analytical Sample Handling Troubleshooting
Issue: Suspected Sample Degradation or Contamination
| Possible Cause | Recommended Solution |
| Improper sample storage | Urine samples should be centrifuged to remove particulate matter and the supernatant should be frozen, preferably at -80°C, until analysis.[2][20] |
| Delayed processing | Process and freeze urine samples as soon as possible after collection.[2] |
| Freeze-thaw cycles | Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles. |
| Bacterial contamination | Collect mid-stream urine samples in sterile containers. Urinary tract infections can affect results.[16] |
Data Summary Tables
Table 1: Factors Influencing Urinary this compound Levels
| Factor | Effect on this compound Levels | Reference(s) |
| Age | Negative correlation in pediatric populations | [8] |
| Positive trend in adults with stable coronary artery disease | [9] | |
| Gender | Higher proportions of women in the upper tertile of this compound levels in a cohort with stable coronary artery disease | [9] |
| Smoking | Higher levels in smokers compared to non-smokers | [3][10] |
| Aspirin Therapy | Significantly suppresses levels | [10][21] |
| Cardiovascular Diseases | Elevated levels in patients with cerebral infarction, atherosclerosis, and metabolic syndrome | [10][14][15] |
| Inflammation (hs-CRP) | Positive correlation | [14] |
| Kidney Dysfunction | May elevate creatinine-normalized levels | [3] |
Table 2: Illustrative Urinary this compound Levels in Different Populations
| Population | Mean/Median Level (pg/mg creatinine) | Reference(s) |
| Healthy Adults (non-smokers) | 815 ± 183 | [10] |
| Healthy Adults (smokers) | 1,063 ± 244 | [10] |
| Patients with Cerebral Infarction (with carotid-atherosclerotic lesions) | 1,725 ± 239 | [10] |
| Patients on Aspirin Therapy | 266 ± 114 | [10] |
| Stroke patients not on aspirin | 4,314 (median) | [21] |
| Stroke patients on aspirin | 964 (median) | [21] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect a mid-stream urine sample in a sterile container.[16] Morning samples are often used.[2]
-
Pre-processing: Immediately after collection, transfer the urine to a laboratory for processing.[2]
-
Centrifugation: Centrifuge the urine sample to pellet any cells and particulate matter.[2]
-
Aliquoting and Storage: Transfer the supernatant into clearly labeled cryovials. Store the aliquots at -80°C until analysis to ensure stability.[2][12] Avoid repeated freeze-thaw cycles.
Protocol 2: Urinary this compound Measurement by ELISA
This is a generalized protocol; always refer to the specific manufacturer's instructions for the ELISA kit being used.[12][22]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to come to room temperature before use.[17]
-
Standard Curve Preparation: Perform serial dilutions of the provided this compound standard to generate a standard curve.
-
Sample Preparation: Thaw frozen urine samples and centrifuge again if any precipitate is observed.[2] Dilute samples as necessary with the provided assay buffer to ensure the concentration falls within the range of the standard curve.[20]
-
Assay Procedure (Competitive ELISA):
-
Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate the plate for the specified time and temperature. During this incubation, the sample's this compound and the enzyme-conjugated this compound will compete for binding to the primary antibody.
-
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for the specified time to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the recommended wavelength.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples. Correct for any dilution factors. Normalize the results to the urinary creatinine concentration of the sample.
Protocol 3: Urinary this compound Measurement by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard method for quantification.[12]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
LC Separation: Inject the extracted sample into a liquid chromatography system to separate this compound from other components.
-
MS/MS Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Analyze the compounds in selected reaction monitoring (SRM) mode.[6] This involves monitoring specific precursor-to-product ion transitions for both this compound (e.g., m/z 367 to m/z 161) and its internal standard (e.g., m/z 371 to m/z 165).[6]
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Thromboxane A2 synthesis, metabolism, and urinary excretion pathway.
Caption: Generalized workflow for a competitive ELISA.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 4. pnas.org [pnas.org]
- 5. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 6. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Age-related differences in urinary 11-dehydroxythromboxane B2 between infants, children, and adolescents: another example of developmental hemostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary 11-Dehydro-Thromboxane B2 and Mortality in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary 11-dehydro-thromboxane B2: a quantitative index of platelet activation in cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. openmedicinejournal.com [openmedicinejournal.com]
- 16. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 17. ethosbiosciences.com [ethosbiosciences.com]
- 18. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 19. abnova.com [abnova.com]
- 20. arborassays.com [arborassays.com]
- 21. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. walkinlab.com [walkinlab.com]
best practices for collection and handling of urine for 11-dehydro-txb2
This technical support center provides guidance on best practices for the collection, handling, and analysis of urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a key biomarker for assessing in vivo platelet activation.[1]
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro-thromboxane B2 and why is it measured in urine?
A1: 11-dehydro-thromboxane B2 (this compound) is a stable urinary metabolite of thromboxane A2 (TXA2). TXA2 is a potent platelet activator and vasoconstrictor, but it is highly unstable. Measuring its stable metabolite, this compound, in urine provides a reliable and non-invasive method to assess systemic TXA2 production and platelet activation.[1][2] This is particularly useful in cardiovascular research and for monitoring the effectiveness of antiplatelet therapies, such as aspirin.[1][3]
Q2: What is the clinical significance of elevated or low levels of urinary this compound?
A2: Elevated levels of urinary this compound may indicate increased platelet activation, which is associated with a higher risk of atherothrombotic events like myocardial infarction and stroke.[1] It can also be elevated in inflammatory conditions.[4] Conversely, low levels can suggest effective antiplatelet therapy (e.g., with aspirin) or certain medical conditions affecting blood clotting.[1]
Q3: What type of urine sample is required for this compound analysis?
A3: A random urine sample is typically sufficient for the analysis of this compound.[3][4] To account for variations in urine dilution, the results are often normalized to urinary creatinine concentration and expressed as pg/mg of creatinine.[2][5][6]
Q4: Are there any specific patient preparations required before urine collection?
A4: While no special preparation is generally required, it is advisable for patients to consult with their healthcare provider regarding medications, especially blood-thinning supplements like fish oil or green tea, and nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which can affect platelet function.[1][7]
Troubleshooting Guide
Issue 1: Unexpectedly low or high this compound levels.
-
Possible Cause: Medication or dietary supplement interference.
-
Possible Cause: Improper sample handling.
-
Possible Cause: Dilute urine sample.
-
Troubleshooting Tip: Very dilute urine samples may not provide accurate results.[4] Always normalize this compound levels to creatinine to correct for urine concentration. If the creatinine level is extremely low, a repeat collection may be necessary.
-
Issue 2: High variability between replicate measurements.
-
Possible Cause: Improper mixing of the sample.
-
Troubleshooting Tip: Ensure the urine sample is thoroughly but gently mixed before aliquoting for analysis.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting Tip: Calibrate and use pipettes correctly to ensure accurate and precise volume dispensing.
-
-
Possible Cause: Issues with the analytical assay (e.g., ELISA).
-
Troubleshooting Tip: Review the assay protocol for any deviations. Ensure all reagents are properly prepared and within their expiration dates. Run quality control samples to verify assay performance.
-
Experimental Protocols
Urine Sample Collection and Handling Workflow
The following diagram outlines the recommended workflow for urine collection and handling for this compound analysis.
Detailed Methodologies
1. Urine Collection:
-
Procedure: A mid-stream "clean catch" urine sample is recommended to minimize contamination.[9][10]
-
The patient should wash their hands thoroughly.
-
The genital area should be cleaned with a sterile wipe.
-
The patient should begin urinating into the toilet, then collect the mid-portion of the urine stream in a sterile collection cup.[9]
-
The collection cup should be securely capped.
-
2. Sample Handling and Storage:
-
Preservatives: Some collection tubes contain preservatives. If using such tubes, transfer the urine into the tube within 24 hours of collection and invert several times to mix.[4][7]
-
Centrifugation: For clearer samples, centrifuge the urine at approximately 2000 x g for 15 minutes at 4°C to pellet any cellular debris or sediment.[5]
-
Aliquoting: Transfer the supernatant into appropriately labeled cryovials.
-
Storage Stability: The stability of this compound in urine under various storage conditions is summarized in the table below.
| Storage Condition | Duration | Stability |
| Ambient (15-25°C) | Up to 7 days (with preservative) | Stable[7] |
| Refrigerated (2-8°C) | Up to 14 days (with preservative) | Stable[7] |
| Frozen (-20°C) | Up to 90 days | Stable[7] |
| Frozen (-40°C) | Over 10 years | Stable[8][11] |
| Frozen (-70°C) | Long-term | Stable[12] |
| Freeze-Thaw Cycles | Up to 10 cycles | Stable[8][11] |
3. Analytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: A competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody binding sites.[3][13] The amount of signal is inversely proportional to the concentration of this compound in the sample.
-
General Protocol (based on commercially available kits): [14][15]
-
Diluted urine samples, standards, and controls are added to a microplate pre-coated with an antibody.
-
An enzyme-conjugated this compound is added.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which develops a color in proportion to the amount of bound enzyme conjugate.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
A standard curve is generated to determine the concentration of this compound in the samples.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: A highly sensitive and specific method that separates this compound from other urinary components by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
-
General Protocol: [16][17][18]
-
Sample Preparation: Urine samples are often subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[16][17][18] A deuterium-labeled internal standard is typically added before extraction for accurate quantification.[16][18]
-
LC Separation: The extracted sample is injected into a liquid chromatograph to separate this compound from other molecules.
-
MS/MS Detection: The separated analyte is ionized and detected by a mass spectrometer. Specific parent-to-daughter ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity.[16][18]
-
-
Signaling Pathway
The following diagram illustrates the simplified metabolic pathway from arachidonic acid to the urinary excretion of this compound.
References
- 1. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 2. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walkinlab.com [walkinlab.com]
- 4. labcorp.com [labcorp.com]
- 5. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AspirinWorks® (11-dhTXB2/Creatinine) - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 8. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine Collection for Adults and Toilet-Trained Children - Australian Clinical Labs [clinicallabs.com.au]
- 10. labcorp.com [labcorp.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.5 |. Urinary 11-dehydro-thromboxane B2 [bio-protocol.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound ELISA Kit(KA0314) | Abnova [abnova.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. celerion.com [celerion.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 11-dehydro-thromboxane B2 ELISA Kits for Researchers
For researchers, scientists, and drug development professionals investigating platelet activation and eicosanoid pathways, the accurate measurement of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) is crucial. As a stable downstream metabolite of the highly unstable thromboxane A2 (TXA2), this compound serves as a reliable biomarker for in vivo TXA2 production.[1][2] This guide provides a comprehensive comparison of commercially available this compound Enzyme-Linked Immunosorbent Assay (ELISA) kits, focusing on their performance characteristics and experimental protocols to aid in selecting the most suitable kit for your research needs.
Performance Characteristics
The selection of an ELISA kit is often dictated by its analytical performance. Key parameters such as assay range, sensitivity, and sample compatibility are critical for obtaining reliable and reproducible data. Below is a summary of the quantitative data from leading manufacturers.
| Manufacturer | Kit Name | Catalog No. | Assay Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| Abcam | This compound ELISA Kit | ab133054 | 9.8 - 10,000 | ≤ 4.31 | Urine, Cell culture supernatant |
| Abnova | This compound ELISA Kit | KA0314 | 9.8 - 10,000 | 4.31 | Tissue Culture Media, Urine[3] |
| Cayman Chemical | 11-dehydro Thromboxane B2 ELISA Kit - Monoclonal | 519500 | 15.6 - 2,000 | ~34 (80% B/B₀) | Plasma, Serum, Urine, and other sample matrices[4] |
Note: Sensitivity, often defined as the Lower Limit of Detection (LLD), may be calculated differently by each manufacturer. 80% B/B₀ represents the concentration of analyte that causes a 20% reduction in the maximum signal.
The 11-dehydro-thromboxane B2 Biosynthesis Pathway
This compound is a product of the arachidonic acid cascade. Understanding its formation is essential for interpreting experimental results. The pathway begins with the liberation of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes to form prostaglandin H2 (PGH2). Thromboxane synthase then converts PGH2 into the short-lived TXA2. TXA2 is rapidly hydrolyzed to the more stable thromboxane B2 (TXB2). Finally, TXB2 is metabolized via two main pathways: β-oxidation to 2,3-dinor-TXB2 and enzymatic conversion by 11-hydroxydehydrogenase to this compound.[1]
Caption: Biosynthesis of 11-dehydro-thromboxane B2.
Experimental Protocols
All the compared ELISA kits are based on the competitive immunoassay principle. In this format, the this compound present in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for binding to a limited amount of specific antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
General Experimental Workflow
The following diagram illustrates a typical workflow for a competitive ELISA.
Caption: General workflow for a competitive ELISA.
Detailed Methodologies
While the general principle is the same, specific protocols vary between manufacturers. It is imperative to follow the manufacturer's instructions provided with the kit for optimal results.
Abcam (ab133054) & Abnova (KA0314) - Representative Protocol:
These kits utilize a goat anti-rabbit IgG pre-coated 96-well plate.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Addition of Reagents: Add standards or samples, an alkaline phosphatase (AP)-conjugated this compound, and a rabbit polyclonal antibody specific to this compound to the wells.
-
Incubation: Incubate the plate. During this time, the sample's this compound and the AP-conjugated this compound compete for binding to the rabbit antibody. The entire complex is captured by the goat anti-rabbit IgG on the plate.
-
Washing: Wash the wells to remove unbound reagents.
-
Substrate Addition: Add p-Nitrophenyl phosphate (pNPP) substrate. The AP enzyme catalyzes the conversion of pNPP to a yellow-colored product.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of the yellow product at 405 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Cayman Chemical (519500) - Representative Protocol:
This kit employs a goat anti-mouse IgG pre-coated 96-well plate.
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit's instructions.
-
Addition of Reagents: Add standards or samples, this compound conjugated to acetylcholinesterase (AChE), and a mouse monoclonal antibody to this compound to the wells.
-
Incubation: Incubate the plate, typically for 18 hours. The sample's this compound and the AChE-labeled this compound compete for the monoclonal antibody binding sites. The antibody-antigen complex is then captured by the anti-mouse IgG on the plate.
-
Washing: Wash the wells to remove unbound components.
-
Development: Add Ellman's Reagent, which contains the substrate for AChE. The enzymatic reaction produces a yellow color.
-
Data Acquisition: Read the absorbance at a wavelength between 405 and 420 nm. The intensity of the color is inversely proportional to the amount of free this compound in the sample.[4]
Conclusion
The choice of an this compound ELISA kit should be based on a careful consideration of the specific requirements of your study. For instance, the broader assay range of the Abcam and Abnova kits may be advantageous for screening samples with a wide variation in analyte concentration. Conversely, the Cayman Chemical kit offers compatibility with a wider array of sample types, including plasma and serum. Researchers are encouraged to review the detailed datasheets and protocols from each manufacturer to make an informed decision that best suits their experimental design and sample characteristics.
References
A Head-to-Head Battle: LC-MS/MS versus ELISA for the Quantification of 11-dehydro-thromboxane B2
A comprehensive guide for researchers on the validation and comparison of LC-MS/MS and ELISA methods for the accurate measurement of 11-dehydro-thromboxane B2, a key biomarker of in vivo thromboxane A2 production.
For researchers and drug development professionals, the accurate measurement of biomarkers is paramount. 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a stable urinary metabolite of thromboxane A2 (TXA2), serves as a crucial indicator of platelet activation and has been implicated in a variety of diseases, including cardiovascular and inflammatory conditions.[1] The two most common analytical methods for quantifying this compound are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Performance Characteristics: A Quantitative Comparison
The choice between LC-MS/MS and ELISA often depends on a trade-off between specificity, sensitivity, throughput, and cost. While LC-MS/MS is considered the gold standard for its high specificity and accuracy, ELISA offers a higher-throughput and more cost-effective solution. The following tables summarize the key performance characteristics of both methods based on published data.
| Performance Metric | LC-MS/MS | Polyclonal ELISA | Monoclonal ELISA |
| Sensitivity (Lower Limit of Quantification) | 25.0 pg/mL[1] | ~34 pg/mL[2] | 4.31 pg/mL |
| Linear Range | 25.0 – 2500 pg/mL[1] | 15.6-2,000 pg/ml[2] | 9.8 - 10000 pg/mL |
| Specificity | High, based on mass-to-charge ratio | Good, but can be subject to cross-reactivity | Can exhibit significant cross-reactivity with other metabolites[3] |
| Accuracy (Correlation with GC-MS) | Excellent (r² = 0.94)[4] | Good correlation with LC-MS/MS[3][5] | May show discrepancy due to cross-reactivity[3] |
| Precision (CV%) | Intra-assay <10%, Inter-assay <10%[6][7] | Intra-assay ~3%, Inter-assay ~13.8%[4] | Lower %CV compared to polyclonal ELISA in one study[8] |
| Sample Throughput | Lower | Higher | Higher |
| Cost per Sample | Higher | Lower | Lower |
Deep Dive into Specificity: The Critical Difference
A key differentiator between LC-MS/MS and ELISA is specificity. LC-MS/MS offers superior specificity by separating compounds based on their physicochemical properties and identifying them by their unique mass-to-charge ratio. This minimizes the risk of interference from structurally similar molecules.
Experimental Methodologies
To ensure reproducibility and allow for a clear understanding of the data presented, the following sections detail the typical experimental protocols for both LC-MS/MS and ELISA quantification of this compound.
LC-MS/MS Methodology
The LC-MS/MS method provides a highly selective and sensitive approach for the quantification of this compound.[9][10]
1. Sample Preparation:
-
Urine samples are thawed and centrifuged.
-
An internal standard, such as a deuterium-labeled this compound analogue, is added to the urine sample.[9]
-
Solid-phase extraction (SPE) is performed to remove interfering substances from the urine matrix. A mixed-mode anion exchange SPE is often used for optimal recovery.[1]
-
The extracted sample is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The analyte is separated from other components on a C18 reversed-phase column.
-
The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[9][10] For example, the transition from m/z 367 to m/z 161 is monitored for this compound.[9]
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
ELISA Methodology
ELISA is a high-throughput method for quantifying this compound, with two main variations based on the type of antibody used: polyclonal and monoclonal. The following describes a typical competitive ELISA protocol.
1. Assay Principle:
-
A goat anti-rabbit IgG antibody is pre-coated onto the wells of a 96-well plate.
-
Standards and samples are added to the wells, along with an alkaline phosphatase (AP)-conjugated this compound and a specific rabbit polyclonal or monoclonal antibody against this compound.
-
During incubation, the unconjugated this compound in the sample or standard competes with the AP-conjugated this compound for binding to the primary antibody.
-
The antibody-antigen complex is then captured by the secondary antibody coated on the plate.
2. Assay Procedure:
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which is converted by the bound AP into a colored product.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
The absorbance is read using a microplate reader, and the concentration of this compound is determined from a standard curve.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the thromboxane A2 signaling pathway and the experimental workflows for both LC-MS/MS and ELISA.
Caption: Thromboxane A2 Biosynthesis and Metabolism.
Caption: LC-MS/MS Experimental Workflow.
Caption: Competitive ELISA Experimental Workflow.
Conclusion: Making the Right Choice
Both LC-MS/MS and ELISA are powerful tools for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.
-
LC-MS/MS is the method of choice when the highest level of specificity and accuracy is required, particularly in clinical validation studies or when investigating potential interferences. Its higher cost and lower throughput may be limiting factors for large-scale screening.
-
ELISA offers a practical and cost-effective alternative for large cohort studies and routine monitoring. However, careful validation of the chosen ELISA kit is crucial, with particular attention to its specificity and potential for cross-reactivity. Polyclonal antibody-based ELISAs have generally shown better agreement with mass spectrometry data than their monoclonal counterparts.[3]
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to generate reliable and meaningful data in their investigation of the role of thromboxane A2 in health and disease.
References
- 1. celerion.com [celerion.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Platelet Activation Markers: 11-dehydro-TXB2 vs. 2,3-dinor-TXB2
For researchers, scientists, and drug development professionals, the accurate assessment of in vivo platelet activation is critical. This guide provides a detailed comparison of two key urinary metabolites of thromboxane A2 (TXA2) — 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 2,3-dinor-thromboxane B2 (2,3-dinor-TXB2) — used as biomarkers for platelet activity.
Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, but it is chemically unstable, with a half-life of about 30 seconds.[1] Its direct measurement is therefore impractical. Instead, its stable, inactive metabolites are measured to provide a reliable index of its biosynthesis.[1][2] While the immediate hydrolysis product, thromboxane B2 (TXB2), can be measured, its levels in plasma are easily confounded by ex vivo platelet activation during blood collection.[3][4] Consequently, the downstream enzymatic metabolites, this compound and 2,3-dinor-TXB2, which are not generated during blood collection, serve as more reliable markers.[4][5]
Performance Comparison
A key distinction between these two metabolites lies in their metabolic pathways and circulatory half-lives, which influences their utility as biomarkers. This compound is formed via the 11-hydroxythromboxane B2 dehydrogenase pathway, while 2,3-dinor-TXB2 is a product of beta-oxidation.[6]
| Parameter | 11-dehydro-thromboxane B2 (this compound) | 2,3-dinor-thromboxane B2 (2,3-dinor-TXB2) |
| Half-life in Circulation | Approximately 45-60 minutes[3][5] | Approximately 15-17 minutes[3] |
| Relative Abundance in Urine | Generally more abundant than 2,3-dinor-TXB2[5][7] | Less abundant than this compound[7] |
| Primary Metabolic Pathway | 11-OH-dehydrogenase pathway[6] | Beta-oxidation[6] |
| Source in Healthy Individuals | Predominantly from platelets[7] | Predominantly from platelets[7] |
Studies have shown that in healthy individuals, urinary excretion of this compound is higher than that of 2,3-dinor-TXB2.[7] For instance, one study reported average urinary levels of 792 +/- 119 pg/mg creatinine for this compound compared to 106 +/- 21 pg/mg creatinine for 2,3-dinor-TXB2 in healthy volunteers.[7] The longer half-life of this compound suggests it may provide a more time-integrated measure of thromboxane biosynthesis.[4][8] Both metabolites are considered reliable indicators of in vivo platelet activation, with their levels increasing in conditions such as severe atherosclerosis and acute myocardial infarction.[4][7][9]
Signaling Pathways and Metabolism
The formation of this compound and 2,3-dinor-TXB2 originates from arachidonic acid within platelets. The following diagram illustrates the metabolic cascade.
Experimental Protocols
The quantification of this compound and 2,3-dinor-TXB2 in biological fluids, primarily urine, is typically performed using immunoassays or mass spectrometry-based methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying these metabolites and commercial kits are available.[2]
Experimental Workflow:
Protocol Outline:
-
Sample Preparation: Urine samples are collected and may be purified using solid-phase extraction to remove interfering substances.[8]
-
Competitive Immunoassay: The sample (or standard) is added to a microplate pre-coated with an anti-rabbit IgG antibody. A specific rabbit anti-thromboxane metabolite antibody and the metabolite conjugated to an enzyme (e.g., alkaline phosphatase) are then added. The urinary metabolite and the enzyme-conjugated metabolite compete for binding to the primary antibody.[8]
-
Washing: The plate is washed to remove unbound reagents.[8]
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.[8]
-
Detection: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the metabolite in the sample.[8]
-
Quantification: A standard curve is generated to determine the concentration of the metabolite in the samples.
Note: The specificity of the antibody used in an ELISA kit is crucial. Some monoclonal antibodies may cross-react with other metabolites, potentially affecting the accuracy of the results.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of thromboxane metabolites.[3][4][11]
Experimental Workflow:
Protocol Outline:
-
Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., 11-dehydro-2,3-dinor Thromboxane B2-d9) is added to the urine sample.[12]
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to isolate the analytes of interest and remove interfering matrix components.[11]
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system where the metabolites are separated based on their physicochemical properties.
-
Mass Spectrometry (MS/MS) Detection: The separated metabolites are ionized and detected by a mass spectrometer. Specific parent and daughter ion transitions are monitored for both the native metabolite and the internal standard, ensuring high selectivity.
-
Quantification: The concentration of the endogenous metabolite is determined by comparing its peak area to that of the internal standard.
Conclusion
Both this compound and 2,3-dinor-TXB2 are valuable biomarkers for assessing in vivo platelet activation. The choice between them may depend on the specific research or clinical question. This compound, with its longer half-life and higher urinary abundance, may be preferable for obtaining a more stable, time-integrated picture of thromboxane A2 production. For studying more rapid changes in platelet activation, the shorter half-life of 2,3-dinor-TXB2 might be advantageous. For the most accurate and reliable quantification, especially in complex matrices, LC-MS/MS is the recommended analytical method due to its superior specificity and sensitivity.
References
- 1. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-lived enzymatic metabolites of thromboxane B2 in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound and 2,3-dinor-TXB2 as new parameters of TXA2 generation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Urinary thromboxane A2 metabolites in patients presenting in the emergency room with acute chest pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. celerion.com [celerion.com]
- 12. caymanchem.com [caymanchem.com]
Unveiling the Connection: A Comparative Guide to Urinary 11-dehydro-TXB2 and Platelet Aggregation Tests
For researchers, scientists, and drug development professionals, understanding the nuances of platelet function is critical. This guide provides an objective comparison of urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a key biomarker of in vivo platelet activation, with established platelet aggregation tests. We present a synthesis of experimental data to delineate the correlation, advantages, and limitations of these methodologies.
Urinary this compound is a stable metabolite of thromboxane A2 (TXA2), a potent platelet agonist. Its measurement offers a non-invasive window into systemic platelet activity.[1][2] However, its correlation with functional platelet aggregation assays, which directly measure the clumping of platelets in response to various stimuli, is a subject of ongoing investigation. This guide aims to clarify these relationships by presenting a side-by-side comparison of urinary this compound with Light Transmission Aggregometry (LTA), the VerifyNow® Assay, and the Multiplate® Analyzer.
Quantitative Correlation Analysis
The correlation between urinary this compound levels and the results of various platelet aggregation tests can be variable, influenced by the specific assay and patient population. The following tables summarize key quantitative data from published studies.
| Comparison Metric | Light Transmission Aggregometry (LTA) | Associated Value | Study Population | Reference |
| Correlation Coefficient (r) | Arachidonic Acid-Induced Aggregation | 0.063 | Elderly Chinese patients with coronary artery disease | [3][4] |
| Kappa Statistic (κ) | Agreement in classifying High-on-Aspirin Platelet Reactivity (HAPR) | 0.053 | Elderly Chinese patients with coronary artery disease | [3][4] |
| Correlation Coefficient (r) | Not Specified | 0.32 | Patients on dual antiplatelet therapy | [5] |
| Comparison Metric | VerifyNow® Aspirin Assay | Associated Value | Study Population | Reference |
| Sensitivity | Detecting the effect of aspirin | 62.2% | Healthy volunteers | [6] |
| Specificity | Detecting the effect of aspirin | 82.2% | Healthy volunteers | [6] |
| Comparison Metric | Whole Blood Aggregometry (WBA) - Precursor to Multiplate® | Associated Value | Study Population | Reference |
| Correlation Coefficient (r) | High-dose collagen-induced aggregation | 0.02 | Patients on dual antiplatelet therapy | [5] |
| Correlation Coefficient (r) | Low-dose collagen-induced aggregation | 0.08 | Patients on dual antiplatelet therapy | [5] |
| Comparison Metric | Multiplate® Analyzer (using Serum TXB2 as a surrogate) | Associated Value | Study Population | Reference |
| Correlation Coefficient (r) | ASPI Test (Arachidonic Acid) | 0.219 (pre-dose) | Patients with stable coronary heart disease | [7] |
Note: Data for a direct correlation between urinary this compound and the Multiplate® Analyzer was not available. The data presented uses serum thromboxane B2 (TXB2), a related but distinct biomarker.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for the discussed assays.
Measurement of Urinary this compound
Urinary this compound is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[8]
-
Sample Collection: A mid-stream urine sample is collected.
-
Sample Processing: Urine samples are often centrifuged to remove sediment and stored at -80°C until analysis.
-
ELISA Procedure:
-
A known amount of this compound conjugated to an enzyme is mixed with the urine sample.
-
This mixture is added to a microplate pre-coated with antibodies specific for this compound.
-
The this compound in the urine sample competes with the enzyme-conjugated this compound for binding to the antibodies.
-
After an incubation period, the plate is washed to remove unbound components.
-
A substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer.
-
The concentration of this compound in the urine sample is inversely proportional to the intensity of the color.
-
-
Normalization: Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution and expressed as pg/mg of creatinine.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C.
-
A stirring bar ensures continuous mixing.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., arachidonic acid, ADP, collagen) is added to the PRP.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
The change in light transmission is recorded over time, and the maximum aggregation is determined.
-
VerifyNow® Aspirin Assay
The VerifyNow® system is a point-of-care, whole-blood assay that measures platelet-induced aggregation.
-
Blood Collection: A whole blood sample is collected in a tube containing 3.2% sodium citrate.
-
Assay Principle: The assay uses a cartridge containing microbeads coated with fibrinogen and a platelet agonist (arachidonic acid for the aspirin assay).
-
Procedure:
-
The blood sample is added to the cartridge.
-
The instrument mixes the blood with the reagents.
-
Activated platelets bind to the fibrinogen-coated beads, causing them to agglutinate.
-
The instrument measures the rate and extent of this agglutination by detecting changes in light transmission.
-
Results are reported in Aspirin Reaction Units (ARU).
-
Multiplate® Analyzer
The Multiplate® analyzer is a whole-blood impedance aggregometer.
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (hirudin or citrate).
-
Assay Principle: The analyzer uses disposable test cells with multiple electrodes. When a platelet agonist is added to the blood sample, platelets aggregate on the electrodes, increasing the electrical impedance between them.
-
Procedure:
-
The whole blood sample is pipetted into the test cell.
-
A specific agonist (e.g., arachidonic acid for the ASPI test) is added.
-
The instrument incubates the sample at 37°C and continuously measures the change in electrical impedance over a set period.
-
The aggregation is quantified as the area under the aggregation curve (AUC), expressed in arbitrary units (U).
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Thromboxane A2 Signaling Pathway.
Caption: Experimental Workflow Comparison.
Caption: Logical Relationship of Measurements.
Conclusion
The measurement of urinary this compound provides a valuable, non-invasive assessment of in vivo thromboxane A2 biosynthesis and, by extension, platelet activation. However, its correlation with direct functional measures of platelet aggregation, such as LTA, VerifyNow®, and Multiplate®, is not always strong. Studies have shown poor to moderate correlations, suggesting that these assays may reflect different aspects of platelet biology. While platelet aggregation tests measure the capacity of platelets to respond to agonists in an in vitro setting, urinary this compound reflects the overall in vivo level of platelet activation over time.
For researchers and drug development professionals, the choice of assay should be guided by the specific research question. For assessing the systemic, integrated effect of an antiplatelet agent on thromboxane production, urinary this compound is a powerful tool. For evaluating the direct functional response of platelets to specific agonists, platelet aggregation assays remain indispensable. A comprehensive understanding of platelet function in various clinical and research settings may be best achieved through the complementary use of both biochemical and functional assays.
References
- 1. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 2. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between urinary 11-dehydrothromboxane B2 detection and platelet Light Transmission Aggregometry (LTA) assays for evaluating aspirin response in elderly patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]
- 6. Response to aspirin in healthy individuals. Cross-comparison of light transmission aggregometry, VerifyNow system, platelet count drop, thromboelastography (TEG) and urinary 11-dehydrothromboxane B(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Associated with Aspirin Resistance in Hong Kong Chinese Patients with Stable Coronary Heart Disease Using the Multiplate® Analyzer and Serum Thromboxane B2 [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Urinary 11-dehydro-thromboxane B2 and Serum Thromboxane B2 as Biomarkers of Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key biomarkers used to assess platelet activation: urinary 11-dehydro-thromboxane B2 (11-dehydro-TxB2) and serum thromboxane B2 (TxB2). Understanding the distinct characteristics, advantages, and limitations of each is crucial for their effective application in clinical research and drug development.
Introduction to Thromboxane Biomarkers
Thromboxane A2 (TxA2) is a potent, short-lived eicosanoid primarily produced by activated platelets that plays a critical role in thrombosis and hemostasis. Due to its instability, with a half-life of approximately 30 seconds, direct measurement of TxA2 is not feasible in a clinical setting.[1] Consequently, its stable metabolites are measured to provide an index of its production.
Serum thromboxane B2 (TxB2) is the stable, inactive hydration product of TxA2.[2] Its measurement in serum, following ex vivo blood clotting, reflects the maximal capacity of platelets to generate TxA2.[3] This makes it a valuable tool for assessing the pharmacodynamic effects of antiplatelet therapies, such as aspirin.[2]
Urinary 11-dehydro-thromboxane B2 (this compound) is a major downstream metabolite of TxB2 that is excreted in the urine.[4] Its measurement provides a non-invasive, integrated assessment of in vivo TxA2 biosynthesis from both platelet and extra-platelet sources over time.[5][6]
Comparative Analysis
The choice between measuring urinary this compound and serum TxB2 depends on the specific research question, the desired information (in vivo systemic production vs. ex vivo platelet capacity), and logistical considerations.
| Feature | Urinary 11-dehydro-thromboxane B2 (this compound) | Serum Thromboxane B2 (TxB2) |
| Sample Type | Urine | Serum |
| Measurement Principle | Reflects systemic in vivo TxA2 production over time from all sources (platelet and extra-platelet).[6] | Reflects the maximal capacity of platelets to produce TxA2 upon ex vivo stimulation (whole blood clotting).[3] |
| Invasiveness | Non-invasive | Invasive (venipuncture) |
| Half-life | Longer systemic half-life, providing an integrated measure. | Reflects the ex vivo generation during sample processing. The precursor, TxA2, has a half-life of ~30 seconds.[1] |
| Typical Concentrations (Healthy Adults) | 635 ± 427 pg/mg creatinine[7] | Can range from <1 ng/mL to over 10 ng/mL, with significant inter-individual variability.[8][9] |
| Clinical Utility | - Assessing cardiovascular risk.[2] - Monitoring aspirin efficacy.[2] - Prognostic marker for major adverse cardiovascular events (MACE).[7] | - Assessing the pharmacodynamic effect of aspirin and other COX-1 inhibitors.[2] - Investigating aspirin resistance. |
| Advantages | - Non-invasive sample collection. - Provides an integrated picture of in vivo TxA2 production.[4] - Less prone to ex vivo platelet activation artifacts. | - Directly measures the enzymatic capacity of platelets to produce TxA2.[3] - Well-established method for pharmacodynamic studies of antiplatelet drugs. |
| Disadvantages | - Can be influenced by renal function. - May reflect extra-platelet sources of TxA2, which may not be the target of some therapies.[6] | - Invasive sample collection. - Prone to artifacts from ex vivo platelet activation during sample collection and handling. - Requires strict, standardized pre-analytical procedures. |
| Correlation with Clinical Outcomes | Elevated levels are associated with a higher risk of MACE. | While a direct measure of aspirin's effect, its correlation with clinical outcomes can be variable. |
Signaling Pathway and Metabolism
The production of these biomarkers originates from the arachidonic acid cascade within activated platelets. The following diagram illustrates the key steps from the release of arachidonic acid to the formation of TxA2 and its subsequent metabolism to TxB2 and this compound.
Experimental Workflow
The following diagram outlines the general workflow for the measurement of urinary this compound and serum TxB2, from sample collection to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Significance and Value of Serum Homocysteine and Urine 11 Dehydrothromboxane B2 Combined with Transferrin-Specific Peptide in the Diagnosis of Cerebral Apoplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison between urinary 11-dehydrothromboxane B2 detection and platelet Light Transmission Aggregometry (LTA) assays for evaluating aspirin response in elderly patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Dehydro-Thromboxane B2: A Potent Predictor of Cardiovascular Events in Comparison to Established Biomarkers
For Immediate Release
A growing body of evidence positions urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a stable metabolite of the potent platelet activator thromboxane A2, as a significant and independent predictor of major adverse cardiovascular events (MACE). This guide provides a comprehensive comparison of this compound with other widely used and emerging biomarkers in cardiovascular risk stratification, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
The measurement of urinary this compound offers a non-invasive window into in vivo platelet activation, a key process in the pathophysiology of atherothrombosis.[1] Studies have consistently demonstrated that elevated levels of this biomarker are associated with an increased risk of myocardial infarction, stroke, and cardiovascular death, even in patients on aspirin therapy.[1][2] This guide will delve into the comparative prognostic value of this compound against high-sensitivity C-reactive protein (hs-CRP), cardiac troponins (cTn), and natriuretic peptides (BNP and NT-proBNP), providing a clear overview of their respective roles in predicting cardiovascular outcomes.
Comparative Predictive Value of Biomarkers for Cardiovascular Events
The following tables summarize quantitative data from various studies, highlighting the predictive power of this compound in comparison to other key cardiovascular biomarkers.
Table 1: Prognostic Value of this compound for Major Adverse Cardiovascular Events (MACE)
| Study Population | Follow-up | Endpoint | Predictive Value (per unit increase or quartile comparison) | Citation |
| Stable Atherosclerotic Cardiovascular Disease (ASCVD) on aspirin | Median 1,149 days | All-cause mortality | Upper Tertile vs. Lower Tertile: Adjusted HR = 9.91 (95% CI: 3.45–28.50) | [3][4] |
| Stable ASCVD on aspirin | Not specified | MACE | Highest Tertile vs. Lowest Tertile: Adjusted HR = 2.92 (95% CI: 1.08–8.70) | [2] |
| Acute Myocardial Infarction (AMI) post-PCI | 1 year | MACE | Per 1-unit increase in log-transformed value: OR = 1.58 (95% CI: 1.095–2.33) | [5][6] |
| Acute Coronary Syndrome (ACS) post-PTCA | 1 year | MACE | Top Quartile vs. Lower Quartile: OR = 1.9 (95% CI: 1.3–2.8) | [7] |
Table 2: Head-to-Head Comparison of this compound with Other Biomarkers
| Biomarkers Compared | Study Population | Endpoint | Key Findings | Citation |
| This compound vs. hs-CRP | Stable ASCVD on aspirin | MACE | Urinary this compound was significantly associated with MACE (p=0.043), while hs-CRP showed a positive but non-significant association in the adjusted model. | [2] |
| This compound vs. hs-TnT | Acute Myocardial Infarction | MACE | Baseline this compound was a significant predictor of 1-year MACE in a multivariate model that also included hs-TnT. This compound showed a weak correlation with maximal hs-TnT levels. | [5] |
Table 3: Prognostic Value of Other Key Cardiovascular Biomarkers
| Biomarker | Study Population | Endpoint | Predictive Value | Citation |
| hs-CRP | Apparently healthy individuals | Cardiovascular events | Levels >3.0 mg/L associated with high risk. | [8][9] |
| Cardiac Troponin (hs-cTnI) | Stable Coronary Artery Disease | MACE | Elevated hs-TnI was significantly associated with an increased risk of MACE (HR = 1.75). | [10] |
| NT-proBNP | General population | Cardiovascular events | Associated with incident cardiovascular events, independent of traditional risk factors (HR per unit increase on log-scale = 1.60). | [11] |
| BNP | Stable Coronary Artery Disease | MACE | Elevated BNP was significantly associated with an increased risk of MACE (HR = 1.42). | [10] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and measurement of these biomarkers, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Thromboxane A2 signaling pathway leading to this compound formation.
Caption: General experimental workflow for cardiovascular biomarker measurement.
Experimental Protocols
A detailed understanding of the methodologies used to measure these biomarkers is crucial for interpreting and comparing study results.
Measurement of Urinary 11-dehydro-thromboxane B2
-
Principle: The most common method for quantifying urinary this compound is a competitive enzyme-linked immunosorbent assay (ELISA).[12] This assay involves a competition between the this compound in the urine sample and a labeled this compound conjugate for a limited number of binding sites on a specific antibody. The concentration is inversely proportional to the signal produced. For higher specificity and accuracy, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used.[5]
-
Sample Type: Random or 24-hour urine collection.
-
Procedure (ELISA):
-
Urine samples are collected and centrifuged.
-
Samples, standards, and controls are added to microplate wells coated with a capture antibody.
-
An enzyme-conjugated this compound is added, initiating the competitive binding.
-
After incubation and washing, a substrate is added, which develops a color in proportion to the amount of enzyme-linked conjugate bound.
-
The absorbance is read using a microplate reader, and the concentration of this compound is determined by comparison to a standard curve.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
-
Principle: hs-CRP is measured using high-sensitivity immunoassays, such as nephelometry or turbidimetry, which can detect very low concentrations of CRP. These assays measure the light scattered by antigen-antibody complexes formed between CRP in the sample and anti-CRP antibodies.
-
Sample Type: Serum or plasma.
-
Procedure (Nephelometry/Turbidimetry):
-
A blood sample is collected and centrifuged to obtain serum or plasma.
-
The sample is mixed with a reagent containing antibodies specific to CRP.
-
The mixture is passed through a light beam in an automated analyzer.
-
The amount of light scattered by the immune complexes is measured and is proportional to the concentration of hs-CRP in the sample.
-
Measurement of Cardiac Troponins (cTnI and cTnT)
-
Principle: High-sensitivity cardiac troponin I (hs-cTnI) and T (hs-cTnT) are measured using sandwich immunoassays.[5] In these assays, the troponin in the sample binds to two different antibodies—a capture antibody coated on a solid phase and a detection antibody that is labeled with a signal-generating molecule (e.g., chemiluminescent or fluorescent).
-
Sample Type: Serum or plasma.
-
Procedure (Immunoassay):
-
A blood sample is collected and processed to obtain serum or plasma.
-
The sample is incubated with the capture and detection antibodies.
-
After a washing step to remove unbound substances, a trigger solution is added to initiate the light-emitting reaction.
-
The intensity of the emitted light is measured by a luminometer and is directly proportional to the concentration of cardiac troponin in the sample.
-
Measurement of Natriuretic Peptides (BNP and NT-proBNP)
-
Principle: BNP and NT-proBNP levels are also determined using sandwich immunoassays, similar to those used for cardiac troponins.[2][6] These assays utilize two antibodies that bind to different epitopes on the BNP or NT-proBNP molecule.
-
Sample Type: Plasma.
-
Procedure (Immunoassay):
-
A blood sample is collected in a tube containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
The plasma sample is incubated with capture and labeled detection antibodies.
-
Following a wash step, the signal from the labeled antibody is measured.
-
The signal intensity is directly proportional to the concentration of BNP or NT-proBNP in the sample.
-
Discussion and Conclusion
Urinary this compound is a valuable biomarker for assessing cardiovascular risk, providing a direct measure of platelet activation that is a fundamental process in the development of cardiovascular events. Its predictive value for MACE has been demonstrated in various clinical settings, including in patients with stable ASCVD and those with acute coronary syndromes.
The comparison with other biomarkers reveals distinct and complementary roles in risk stratification. While hs-CRP is a marker of systemic inflammation, this compound reflects a more specific pathway of atherothrombosis.[2] Cardiac troponins are primarily markers of myocardial injury, and natriuretic peptides indicate myocardial stress and heart failure.[5][7]
The non-invasive nature of urinary this compound measurement is a significant advantage. The data presented in this guide suggest that incorporating the assessment of this compound into cardiovascular risk assessment strategies, alongside established biomarkers, could lead to more personalized and effective prevention and treatment approaches. Further head-to-head comparative studies will be beneficial to fully elucidate the synergistic value of these biomarkers in predicting cardiovascular events.
References
- 1. Urinary metabolic signatures reflect cardiovascular risk in the young, middle-aged, and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 11‐Dehydro‐Thromboxane B2 as a Predictor of Acute Myocardial Infarction Outcomes: Results of Leukotrienes and Thromboxane In Myocardial Infarction (LTIMI) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary 11-Dehydro-Thromboxane B2 as a Predictor of Acute Myocardial Infarction Outcomes: Results of Leukotrienes and Thromboxane In Myocardial Infarction (LTIMI) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-sensitivity troponin I and B-type natriuretic peptide biomarkers for prediction of cardiovascular events in patients with coronary artery disease with and without diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NT-proBNP is superior to BNP for predicting first cardiovascular events in the general population: the Heinz Nixdorf Recall Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct comparison of serial B-type natriuretic peptide and NT-proBNP levels for prediction of short- and long-term outcome in acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
Decoding Cardiovascular Risk: A Comparative Analysis of 11-Dehydro-Thromboxane B2 and P-Selectin
For researchers, scientists, and drug development professionals at the forefront of cardiovascular disease, the identification of reliable biomarkers to predict risk and therapeutic response is paramount. This guide provides an objective comparison of two prominent biomarkers implicated in atherothrombosis: 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a stable metabolite of the potent platelet activator thromboxane A2, and soluble P-selectin, a cell adhesion molecule crucial for leukocyte-endothelial interactions. We present a comprehensive overview of their clinical utility, supported by experimental data, detailed methodologies, and visual representations of their biological pathways.
At a Glance: Key Performance Indicators
The clinical utility of a biomarker is ultimately determined by its ability to predict adverse outcomes. The following tables summarize quantitative data from various studies on the association of this compound and P-selectin with cardiovascular risk.
Table 1: Prognostic Value of 11-Dehydro-Thromboxane B2 for Cardiovascular Events
| Study Population | Endpoint | Hazard Ratio (HR) / Odds Ratio (OR) per unit/tertile increase | 95% Confidence Interval (CI) | p-value | Citation |
| Stable ASCVD patients on aspirin | Major Adverse Cardiovascular Events (MACE) | HR: 2.92 (highest vs. lowest tertile) | 1.08 - 8.70 | 0.035 | [1] |
| Patients with Atrial Fibrillation | Cardiovascular Events | HR: 1.64 (per 1 SD increase) | 1.42 - 1.89 | <0.001 | [2] |
| Stable Coronary Artery Disease (CAD) patients on aspirin | All-cause mortality | HR: 9.91 (upper vs. lower tertile) | 3.45 - 28.50 | <0.001 | [3][4][5][6][7] |
| Acute Myocardial Infarction patients | 1-year cumulative MACE | OR: 1.58 | 1.095 - 2.33 | 0.017 | [8][9] |
Table 2: Prognostic Value of Soluble P-Selectin for Cardiovascular Events
| Study Population | Endpoint | Hazard Ratio (HR) / Relative Risk (RR) per unit/quartile increase | 95% Confidence Interval (CI) | p-value | Citation |
| Apparently healthy women | Future cardiovascular events | RR: 2.2 (highest vs. lowest quartile) | 1.2 - 4.2 | 0.01 | [8][10] |
| Male dialysis patients | Cardiovascular mortality | HR: 1.09 (per 0.1-log unit increase) | 1.03 - 1.15 | 0.01 | [11] |
| Male dialysis patients | Sudden cardiac death | HR: 3.19 (highest vs. lowest tertile) | 1.18 - 8.62 | 0.02 | [11] |
| Multi-Ethnic Study of Atherosclerosis (MESA) - non-Hispanic whites | Incident Coronary Heart Disease (CHD) | HR: 1.81 | 1.07 - 3.07 | 0.027 | [12] |
Table 3: A Direct Observational Comparison in Atherosclerotic Cardiovascular Disease
A study involving 120 patients with stable atherosclerotic cardiovascular disease (ASCVD) on aspirin therapy provides a unique opportunity to observe both markers in the same cohort.[1][3][12][13]
| Biomarker | Correlation with P-selectin | Association with MACE |
| Urinary this compound | r = 0.319, p < 0.001 | Associated with higher risk (p=0.043) |
This study highlights a significant positive correlation between urinary this compound and circulating P-selectin levels, suggesting a potential interplay between platelet activation and endothelial inflammation in ASCVD progression.[1][3][12][13] Notably, in this cohort, elevated urinary this compound levels were significantly associated with a higher risk of future major adverse cardiovascular events.[1][3][13]
Biological Roles and Signaling Pathways
Understanding the underlying biological mechanisms is crucial for interpreting the clinical significance of these biomarkers.
11-Dehydro-Thromboxane B2: A Marker of Platelet Activation
This compound is a stable, downstream metabolite of thromboxane A2 (TXA2), a potent eicosanoid primarily produced by activated platelets.[14][15][16] TXA2 plays a critical role in hemostasis and thrombosis by amplifying platelet activation and promoting vasoconstriction.[2][14][17] Its short half-life makes direct measurement impractical in a clinical setting, hence the utility of its stable metabolites.[14]
Caption: Thromboxane A2 Biosynthesis and Signaling Pathway.
P-Selectin: A Key Player in Inflammation and Leukocyte Adhesion
P-selectin is a cell adhesion molecule stored in the Weibel-Palade bodies of endothelial cells and the α-granules of platelets.[1][18] Upon activation by various stimuli, P-selectin is rapidly translocated to the cell surface, where it mediates the initial tethering and rolling of leukocytes on the endothelium, a critical step in the inflammatory response and the development of atherosclerosis.[1][19][20][21] A soluble form of P-selectin can be detected in the plasma.
Caption: P-Selectin Mediated Leukocyte Adhesion Cascade.
Experimental Protocols
Accurate and reproducible measurement is fundamental to the clinical application of any biomarker. The following sections outline the general principles and key steps for the quantification of urinary this compound and soluble P-selectin using enzyme-linked immunosorbent assay (ELISA).
Measurement of Urinary 11-Dehydro-Thromboxane B2
Principle: A competitive ELISA is commonly used for the quantification of this compound in urine. In this assay, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibodies coated on a microplate. The amount of color produced is inversely proportional to the concentration of this compound in the sample.
Workflow:
Caption: Workflow for Urinary this compound ELISA.
Detailed Methodology:
-
Sample Collection and Preparation: Collect a random urine sample. To remove particulate matter, centrifuge the urine at approximately 1,000 x g for 15 minutes. The supernatant can be used directly in the assay or stored at -20°C.
-
Assay Procedure (based on commercially available kits):
-
Add standards, controls, and prepared urine samples to the wells of the antibody-coated microplate.
-
Add enzyme-conjugated this compound to each well.
-
Incubate for the recommended time (typically 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.[15][22]
Measurement of Soluble P-Selectin
Principle: A sandwich ELISA is the standard method for quantifying soluble P-selectin in plasma or serum. In this format, a capture antibody specific for P-selectin is coated onto the microplate wells. The sample is added, and any P-selectin present binds to the capture antibody. A second, enzyme-linked detection antibody that also recognizes P-selectin is then added, forming a "sandwich." The amount of color produced by the substrate is directly proportional to the concentration of soluble P-selectin in the sample.
Workflow:
Caption: Workflow for Soluble P-Selectin Sandwich ELISA.
Detailed Methodology:
-
Sample Collection and Preparation: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, citrate). Centrifuge at 1,000 x g for 15 minutes to separate the plasma. For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifuging. The plasma or serum can be assayed immediately or stored at -20°C or colder.[4]
-
Assay Procedure (based on commercially available kits): [23]
-
Add standards, controls, and plasma/serum samples to the wells of the capture antibody-coated microplate.
-
Incubate for a specified time (e.g., 2.5 hours) at room temperature to allow P-selectin to bind to the immobilized antibody.
-
Wash the plate to remove unbound sample components.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate and then add streptavidin-HRP conjugate, followed by another incubation (e.g., 45 minutes).
-
After a final wash, add the substrate solution and incubate until sufficient color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Construct a standard curve and determine the concentration of soluble P-selectin in the samples from this curve.
Conclusion
Both this compound and soluble P-selectin are valuable biomarkers that provide insights into distinct but interconnected pathophysiological processes in cardiovascular disease: platelet activation and inflammation. The available data consistently demonstrate that elevated levels of both markers are associated with an increased risk of adverse cardiovascular events.
Urinary this compound offers a non-invasive measure of systemic thromboxane A2 biosynthesis, reflecting a key pathway in thrombosis. Soluble P-selectin, on the other hand, provides a snapshot of endothelial and platelet activation and the ensuing inflammatory cascade. The positive correlation observed between these two markers in patients with ASCVD underscores the intricate relationship between thrombosis and inflammation in the progression of atherosclerosis.
While a definitive head-to-head comparison of their predictive power in a large, prospective study is still needed, the current evidence suggests that both biomarkers hold significant clinical utility. For researchers and drug development professionals, the choice of biomarker may depend on the specific scientific question or the therapeutic target of interest. A multi-marker approach, incorporating both this compound and P-selectin, may offer a more comprehensive assessment of cardiovascular risk and a deeper understanding of the underlying disease mechanisms. Future research should focus on validating these markers in diverse populations and exploring their role in guiding personalized therapeutic strategies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. fn-test.com [fn-test.com]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Urinary 11-Dehydro-Thromboxane B2 as a Predictor of Acute Myocardial Infarction Outcomes: Results of Leukotrienes and Thromboxane In Myocardial Infarction (LTIMI) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary 11‐Dehydro‐Thromboxane B2 as a Predictor of Acute Myocardial Infarction Outcomes: Results of Leukotrienes and Thromboxane In Myocardial Infarction (LTIMI) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble P-selectin as a Biomarker for Infection and Survival in Patients With a Systemic Inflammatory Response Syndrome on the Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
- 12. researchgate.net [researchgate.net]
- 13. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 15. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome [mdpi.com]
- 16. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 17. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. PSGL-1 plays a crucial role in the selective recruitment of leukocytes into the atherosclerotic arterial wall - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. raybiotech.com [raybiotech.com]
Aspirin Resistance: A Comparative Analysis of 11-dehydro-thromboxane B2 Levels
For Researchers, Scientists, and Drug Development Professionals
Aspirin's efficacy in preventing atherothrombotic events is well-established, primarily through the irreversible inhibition of platelet cyclooxygenase-1 (COX-1), leading to a reduction in thromboxane A2 (TXA2) synthesis. However, a significant portion of patients exhibit a diminished response to aspirin, a phenomenon termed "aspirin resistance" or "high on-treatment platelet reactivity" (HAPR). Monitoring the levels of 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a stable urinary metabolite of TXA2, serves as a key biomarker for assessing aspirin's effectiveness and identifying individuals at higher risk for cardiovascular events. This guide provides a comparative analysis of this compound levels in aspirin-resistant versus aspirin-sensitive patients, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes urinary this compound levels from studies investigating aspirin response. It's important to note that patient populations and assay methodologies can vary between studies.
| Patient Cohort | Aspirin Response Status | Mean/Median this compound Level (pg/mg creatinine) | Key Findings & Reference |
| Patients with Diabetes Mellitus | Aspirin-Resistant (Poor Responders) | >1500 | 14.8% of patients with diabetes were classified as poor responders.[1][2] |
| Healthy Controls | Aspirin-Resistant (Poor Responders) | >1500 | 8.4% of healthy controls were classified as poor responders.[1][2] |
| Patients with Acute Coronary Syndrome (ACS) | Aspirin-Resistant (Poor Responders) | >1500 | Approximately 28.6% of ACS patients were poor responders.[1][2] |
| Aspirin-naive males with Metabolic Syndrome | Elevated Platelet Activity | ≥2500 | Two-thirds of patients had elevated levels, suggesting increased baseline platelet activity.[3][4] |
| Elderly Chinese patients with Coronary Artery Disease (CAD) | High-on aspirin platelet reactivity (HAPR) | >1500 | This cutoff was used to define HAPR, but urinary this compound levels did not significantly correlate with cardiovascular events in this study.[5] |
Note: The cutoff of 1500 pg/mg creatinine is a commonly used threshold to define aspirin resistance or high on-treatment platelet reactivity.[1][2][6]
Signaling Pathway and Aspirin's Mechanism of Action
Aspirin exerts its antiplatelet effect by targeting the cyclooxygenase (COX) enzyme. The following diagram illustrates the biochemical pathway from arachidonic acid to the formation of this compound and the inhibitory action of aspirin.
Caption: Biochemical pathway of this compound formation and aspirin's inhibitory effect.
Thromboxane A2 (TXA2) is a potent platelet activator and vasoconstrictor.[7][8] Due to its instability, its stable metabolite, this compound, is measured in the urine to assess systemic TXA2 production and, consequently, platelet activation.[7][9][10]
Experimental Protocols
The standard method for quantifying urinary this compound is a competitive enzyme-linked immunosorbent assay (ELISA).
Measurement of Urinary 11-dehydro-thromboxane B2
1. Sample Collection and Preparation:
-
A random urine sample is collected in a clean container.[10]
-
To prevent degradation, samples should be transferred to a transport tube containing a preservative.[10]
-
For analysis, samples are centrifuged to remove any particulate matter.[4]
2. ELISA Procedure (General Principles):
-
The assay is typically a competitive immunoassay.[8]
-
A known amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase) is mixed with the urine sample.
-
This mixture is added to a microplate pre-coated with a capture antibody specific for this compound.
-
The this compound in the urine sample and the enzyme-conjugated this compound compete for binding to the capture antibody.
-
After an incubation period, the plate is washed to remove unbound substances.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of this compound in the urine sample.[8]
-
The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution and reported as pg/mg creatinine.[6]
The following diagram outlines the general workflow for the determination of urinary this compound levels.
Caption: Experimental workflow for urinary this compound measurement.
Conclusion
The measurement of urinary this compound is a valuable tool for assessing aspirin's antiplatelet effect. Elevated levels in patients on aspirin therapy are indicative of aspirin resistance or high on-treatment platelet reactivity, which may warrant adjustments in therapeutic strategies to mitigate the risk of cardiovascular events.[3] While a cutoff of 1500 pg/mg creatinine is frequently used to identify aspirin-resistant individuals, it is crucial for researchers and clinicians to consider the specific patient population and the assay methodology when interpreting these results. Further research is needed to standardize the definition of aspirin resistance and to establish definitive, clinically validated thresholds for this compound that can reliably predict clinical outcomes across diverse patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison between urinary 11-dehydrothromboxane B2 detection and platelet Light Transmission Aggregometry (LTA) assays for evaluating aspirin response in elderly patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. labcorp.com [labcorp.com]
A Comparative Guide to the Reproducibility of Urinary 11-Dehydrothromboxane B2 Measurements
Measuring urinary 11-dehydrothromboxane B2 (11-dehydro-TXB2), a stable metabolite of thromboxane A2, is a critical non-invasive method for assessing in vivo platelet activation.[1][2][3] This biomarker is invaluable for researchers and clinicians monitoring cardiovascular disease risk and the efficacy of antiplatelet therapies like aspirin.[4][5][6] However, the reproducibility and accuracy of these measurements can vary significantly depending on the analytical method employed. This guide provides a comparative overview of common methodologies, their performance, and detailed experimental protocols to aid professionals in selecting the appropriate assay and interpreting results.
Performance Comparison of Analytical Methods
The choice of assay for quantifying urinary this compound is critical, with a trade-off between the specificity and throughput of mass spectrometry and the convenience of immunoassays. The following table summarizes key performance metrics reported for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISAs).
| Parameter | LC-MS/MS | Monoclonal ELISA | Polyclonal ELISA | GC-MS |
| Specificity | High; considered a gold standard.[7][8][9] | Lower; potential for significant cross-reactivity with other metabolites like 11-dehydro-2,3-dinor-TXB2.[7][8] | Higher specificity than some monoclonal ELISAs.[7][8] | High; often used as a reference method.[2][10] |
| Intra-Assay CV (%) | 5.2 - 11%[11] | 7 - 14%[12] | 3.0%[2] | Not specified |
| Inter-Assay CV (%) | 5.2 - 11%[11] | 5 - 8%[12] | 13.8%[2] | Not specified |
| Recovery (%) | 89.3 - 106.5%[11] | Not specified | ~83%[2] | Not specified |
| Concordance | Correlates well with GC-MS values.[9][10] | Can yield significantly higher values than polyclonal ELISA and LC-MS/MS due to cross-reactivity.[7][8] | Shows excellent agreement (r² = 0.94) with GC-MS.[2] | N/A (Reference) |
CV: Coefficient of Variation; GC-MS: Gas Chromatography-Mass Spectrometry.
A key finding in comparative studies is the discrepancy introduced by assay specificity. A second-generation monoclonal antibody-based ELISA was found to be confounded by cross-reactivity with 11-dehydro-2,3-dinor TXB2, another thromboxane metabolite.[7][8] This resulted in median this compound measurements that were more than double those obtained by a more specific polyclonal ELISA and UPLC-MS/MS, ultimately affecting the assay's clinical utility in associating the biomarker with patient outcomes.[7][8]
Signaling Pathway and Metabolic Fate
This compound is a downstream metabolite in the arachidonic acid cascade. Following platelet activation, cyclooxygenase-1 (COX-1) converts arachidonic acid into prostaglandin H2 (PGH2), which is then rapidly metabolized by thromboxane synthase into the potent but unstable platelet agonist, thromboxane A2 (TXA2). TXA2 is quickly hydrolyzed to the inactive thromboxane B2 (TXB2), which undergoes further metabolism in the liver to more stable compounds, primarily this compound and 2,3-dinor-TXB2, that are excreted in the urine.[3][13][14]
Experimental Protocols & Methodologies
Accurate quantification of urinary this compound requires meticulous pre-analytical and analytical procedures. While specific steps vary between labs and methods, a generalized workflow is outlined below.
Sample Collection and Handling
-
Collection: A random urine sample is typically sufficient.[5]
-
Preservation: Samples should be collected in tubes containing preservatives to maintain stability, especially if not analyzed immediately.[5] It's crucial to avoid samples with excessive sediment or blood.[5]
-
Storage: While the metabolite is relatively stable for several days at room temperature (25°C) or refrigerated (4°C), long-term storage requires freezing at -80°C.[13][15]
Sample Preparation: Solid-Phase Extraction (SPE)
Due to interfering substances in urine, a purification step is essential for reliable measurement, particularly for mass spectrometry and specific ELISAs.[2]
-
Method: A common technique is mixed-mode anion exchange solid-phase extraction.[16]
-
Procedure (LC-MS/MS Example):
-
Acidify 1 mL of urine with hydrochloric acid.[16]
-
Add a deuterium-labeled internal standard (e.g., this compound-d4) to the sample for accurate quantification.[9][10]
-
Condition the SPE plate/column.[16]
-
Load the sample onto the sorbent.[16]
-
Wash the sorbent sequentially with various solutions (e.g., HCl/water/methanol, acetate buffer, water, acetonitrile, dichloromethane) to remove hydrophilic and hydrophobic interferences.[16]
-
Elute the analyte using a solvent mixture (e.g., dichloromethane/formic acid).[16]
-
Evaporate the eluate to dryness and reconstitute it in an appropriate solvent for analysis.[16]
-
Analytical Measurement
-
LC-MS/MS: This is the reference method for selectivity and accuracy. It involves chromatographic separation followed by mass spectrometric detection using selected reaction monitoring (SRM) mode to specifically quantify the target analyte and internal standard.[9][10][11]
-
ELISA: This is a competitive immunoassay. This compound in the sample competes with a labeled enzyme conjugate for binding to a limited number of primary antibody sites. The resulting color intensity is inversely proportional to the concentration of this compound in the sample.[17] Results are normalized to urinary creatinine concentration to account for variations in urine dilution.[6]
Conclusion
The reproducibility of urinary this compound measurements is highly dependent on the chosen analytical platform. While LC-MS/MS provides the highest specificity and is considered the gold standard, its complexity and cost can be prohibitive. ELISAs offer a higher-throughput and less expensive alternative, but users must be cautious about the specificity of the antibody used. Cross-reactivity with other thromboxane metabolites can lead to erroneously high measurements and may compromise clinical interpretation. For robust and comparable data, particularly in multi-center studies, cross-validation of immunoassays against a mass spectrometry reference method is strongly recommended.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reference interval establishment and correlation research of urine thromboxane metabolites: Unveiling new possibilities in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 14. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. celerion.com [celerion.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Platelet Activation Markers: 11-Dehydrothromboxane B2 vs. Soluble CD40 Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent biomarkers of platelet activation: 11-dehydrothromboxane B2 (11-dehydro-TXB2) and soluble CD40 ligand (sCD40L). Understanding the distinct characteristics of these markers is crucial for designing robust studies and accurately interpreting data in cardiovascular research and drug development.
At a Glance: Key Differences
| Feature | 11-Dehydrothromboxane B2 (this compound) | Soluble CD40 Ligand (sCD40L) |
| Marker Type | Stable metabolite of Thromboxane A2 (TXA2) | Soluble form of a transmembrane protein |
| Source | Primarily activated platelets, with minor contribution from other cells.[1][2][3] | Primarily activated platelets, but also expressed by T-cells, macrophages, and endothelial cells.[4][5] |
| Measurement Matrix | Primarily urine; also plasma.[1][6] | Plasma, serum, cell culture supernatants.[7] |
| Biological Half-life | Relatively long, allowing for time-integrated assessment of platelet activation. | Shorter than this compound, reflecting more acute changes in platelet activation. |
| Primary Signaling Pathway | Cyclooxygenase (COX) pathway.[2] | Cleavage from platelet surface after CD40L-CD40 interaction.[8][9] |
| Clinical Significance | Associated with atherothrombosis and efficacy of antiplatelet therapy (e.g., aspirin).[10][11] | Implicated in thrombo-inflammatory conditions, atherosclerosis, and acute coronary syndromes.[12][13] |
Quantitative Performance Characteristics
Direct head-to-head comparative studies quantifying the sensitivity and specificity of this compound and sCD40L for platelet activation in the same cohort are limited. The following table synthesizes available data on their performance from various studies.
| Performance Metric | 11-Dehydrothromboxane B2 (this compound) | Soluble CD40 Ligand (sCD40L) |
| Typical Healthy Range | Urinary levels in healthy non-smokers are around 815 ± 183 ng/g creatinine.[14] | Plasma levels in healthy individuals are generally low, but can vary significantly depending on the assay and sample handling. |
| Elevated Levels in Disease | Significantly higher in patients with cerebral infarction and distinct carotid-atherosclerotic lesions (1,725 ± 239 ng/g creatinine).[14] In diabetes, baseline levels can be ~70% higher than in healthy controls.[1] | Elevated in patients with acute coronary syndromes, essential thrombocythemia, and reactive thrombocytosis.[15] Levels can be higher in patients with platelet-rich emboli.[16] |
| Correlation with Platelet Count | Weak or no significant correlation. | A tight correlation between platelet count and plasma sCD40L has been reported.[15] |
| Effect of Antiplatelet Therapy | Aspirin significantly suppresses urinary excretion.[1][14] A urinary level of <1500 pg/mg creatinine is often used as a cutoff to indicate adequate aspirin response.[1] | Glycoprotein IIb/IIIa inhibitors can lower the release of sCD40L from activated platelets.[16] |
Signaling Pathways and Generation of Markers
11-Dehydrothromboxane B2 Generation
Platelet activation triggers the release of arachidonic acid from the platelet membrane. The cyclooxygenase-1 (COX-1) enzyme then converts arachidonic acid into prostaglandin H2 (PGH2). Thromboxane synthase subsequently metabolizes PGH2 into the highly potent but unstable platelet agonist, thromboxane A2 (TXA2). TXA2 is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2), which is then converted in the liver to the stable metabolite, this compound, and excreted in the urine.[1][2]
Soluble CD40 Ligand (sCD40L) Generation
Upon platelet activation, pre-formed CD40 ligand (CD40L, also known as CD154), which is stored in alpha-granules, is rapidly translocated to the platelet surface.[4][9] This membrane-bound CD40L can then interact with its receptor, CD40, which is also expressed on platelets. This interaction leads to the proteolytic cleavage of CD40L from the platelet surface, releasing a soluble, trimeric form (sCD40L) into the circulation.[4][8][9]
Experimental Protocols
Measurement of Urinary 11-Dehydrothromboxane B2
Assay Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). This compound in the urine sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a microplate coated with a specific antibody. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample.
Workflow:
Detailed Steps (based on commercially available kits):
-
Sample Collection: Collect mid-stream urine samples. For stability, samples should be stored at -20°C or lower if not assayed immediately.
-
Sample Preparation: Thaw samples on ice and centrifuge to remove any particulate matter.
-
Assay Procedure:
-
Add standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate.
-
Add HRP-labeled this compound to each well.
-
Incubate the plate, typically for 18 hours at 4°C or as specified by the kit manufacturer.
-
Wash the plate multiple times to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to each well and incubate to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve generated from known concentrations of this compound. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[6]
Measurement of Plasma Soluble CD40 Ligand
Assay Principle: This is a sandwich ELISA. A capture antibody specific for sCD40L is coated onto the microplate wells. sCD40L in the plasma sample binds to this antibody. A second, detection antibody (often biotinylated) that also binds to sCD40L is then added, followed by a streptavidin-HRP conjugate. The amount of bound HRP is directly proportional to the concentration of sCD40L in the sample.
Workflow:
Detailed Steps (based on commercially available kits): [7][17][18]
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, citrate). It is crucial to process the blood promptly to obtain platelet-poor plasma to avoid in vitro platelet activation and sCD40L release. Centrifuge at a low speed to pellet red and white blood cells, then carefully transfer the supernatant (platelet-rich plasma) to a new tube and centrifuge at a higher speed to pellet the platelets.
-
Sample Preparation: Aliquot the platelet-poor plasma and store at -80°C if not for immediate use. Avoid repeated freeze-thaw cycles.
-
Assay Procedure:
-
Add standards, controls, and plasma samples to the appropriate wells of the capture antibody-coated microplate.
-
Incubate the plate, typically for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate.
-
Add substrate solution and incubate for color development.
-
Stop the reaction.
-
Read the absorbance.
-
-
Data Analysis: Calculate the concentration of sCD40L in the samples by comparing their absorbance to a standard curve.
Concluding Remarks
Both this compound and sCD40L are valuable biomarkers for assessing platelet activation. The choice between them depends on the specific research question and the context of the study.
-
This compound is a robust marker for assessing the overall, time-integrated level of in vivo platelet activation and is particularly useful for monitoring the efficacy of antiplatelet drugs that target the COX-1 pathway, such as aspirin. Its measurement in urine offers a non-invasive sample collection method.
-
sCD40L provides a snapshot of more acute platelet activation and is a key player in the interplay between thrombosis and inflammation. Its levels can be influenced by a broader range of cell types and physiological conditions. Careful sample handling is paramount to prevent artifactual in vitro platelet activation and sCD40L release.
For a comprehensive understanding of platelet status, researchers may consider measuring both markers in parallel, as they reflect different aspects of platelet biology and activation pathways. Future studies involving direct, head-to-head comparisons of these markers in various clinical settings will be invaluable for further refining their diagnostic and prognostic utility.
References
- 1. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Role of CD40 Ligand in Platelet Biology and in Platelet Component Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling role of CD40 ligand in platelet biology and in platelet component transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Platelets as Key Factors in Inflammation: Focus on CD40L/CD40 [frontiersin.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Urinary 11-dehydro-thromboxane B2: a quantitative index of platelet activation in cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Platelet Activation in Patients with Atherosclerotic Renal Artery Stenosis Undergoing Stent Revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 11-Dehydrothromboxane B2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like 11-Dehydrothromboxane B2 (11-Dehydro-txb2) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
This compound, a stable metabolite of thromboxane A2, is often used as a biomarker in research.[1][2] The proper disposal of this compound, particularly when supplied in a flammable solvent like methyl acetate, is paramount to prevent environmental contamination and ensure personnel safety.[3]
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to safe handling procedures. This compound, especially when in a methyl acetate solution, is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[3]
Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.[4][5]
-
Avoid breathing vapors, mist, or gas.[5]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
-
Small Spills: Absorb the spill with a liquid-binding material such as sand, diatomite, or a universal binder.[3] Place the contaminated material in a suitable container for disposal.[3]
-
Large Spills: Evacuate the area and ensure adequate ventilation.[4] Prevent the spill from entering sewers or surface and ground water.[3]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
Skin: Immediately wash with soap and water.[6]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Immediately call a doctor.[6]
-
Disposal Procedures for this compound
The primary directive for the disposal of this compound is to adhere to all local, regional, national, and international regulations.[3] Chemical waste disposal regulations can vary significantly, so it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
General Disposal Guidelines:
-
Do Not Dispose Down the Drain: Due to its potential environmental impact and the flammability of the solvent, this compound should not be disposed of down the sanitary sewer.[3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed chemical waste container.[7]
-
The container should be compatible with flammable liquids.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("11-Dehydrothromboxane B2 in Methyl Acetate"), and any other information required by your institution.
-
Storage: Store the waste container in a cool, well-ventilated, and designated hazardous waste storage area, away from sources of ignition.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management vendor.
Summary of Safety and Disposal Information
| Aspect | Guideline | Reference |
| Primary Hazard | Highly flammable liquid and vapor; Causes serious eye irritation. | [3] |
| Handling | Use in a well-ventilated area or fume hood. | [4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses, lab coat. | [4][5] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [3] |
| Spill Cleanup | Absorb with inert material and place in a chemical waste container. | [3] |
| Disposal Method | In accordance with local, regional, national, and international regulations. | [3] |
| Prohibited Disposal | Do not allow to enter sewers or surface/ground water. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always prioritize consulting your local safety regulations and institutional guidelines as the definitive source for proper disposal protocols.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 11-Dehydro-txb2
Essential guidance for the safe handling, storage, and disposal of 11-dehydrothromboxane B2 (11-dehydro-TXB2) is critical for maintaining laboratory safety and ensuring the integrity of research outcomes. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing the necessary personal protective equipment (PPE), procedural steps for handling and emergencies, and compliant disposal methods.
This compound is a key metabolite of thromboxane A2, often measured in clinical and research settings to assess platelet activation.[1][2] While a Safety Data Sheet (SDS) for the pure compound does not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, it is often supplied in solutions or as part of kits that may contain hazardous components.[3] For instance, a monoclonal AChE tracer kit for this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage or damage to organs through prolonged exposure.[4] Therefore, adopting a cautious and standardized approach to handling is paramount.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound or any associated reagents, it is mandatory to be equipped with the appropriate PPE. The selection of PPE should be based on a thorough hazard assessment of the specific chemicals being used.[5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a splash hazard.[7] | Protects against accidental splashes of chemicals that can cause serious eye damage.[4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[4] It is crucial to avoid all skin contact with chemicals.[7] |
| Body Protection | A lab coat, apron, or coverall.[7] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood.[4] | To be used if there is a risk of inhaling aerosols or if working outside of a ventilated enclosure. |
II. Operational Plan: From Receipt to Use
A structured workflow is essential for minimizing risk. This procedural guidance covers the key stages of handling this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.[8]
-
Ensure that a written Standard Operating Procedure (SOP) is available and understood by all personnel.[9]
-
Don the required PPE as specified in the table above.[7]
-
Prepare the designated work area, preferably within a chemical fume hood, to ensure good ventilation.[4][7] Keep the area clean and uncluttered.[6]
-
-
Handling :
-
Post-Handling :
-
Upon completion of work, decontaminate the work area.
-
Return the chemical to its designated, secure storage area.
-
Properly dispose of all contaminated materials and PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water.
-
III. Emergency Procedures: Spill and Exposure Plan
Accidents can happen, and a clear, rehearsed emergency plan is the best way to mitigate potential harm.[10]
In Case of a Spill:
-
Alert and Assess : Immediately alert personnel in the vicinity.[11] Assess the extent of the spill to determine if it is minor or major.[9]
-
Minor Spills : For small spills that can be handled by trained laboratory personnel:
-
Don the appropriate PPE, including respiratory protection if vapors are a concern.[12]
-
Contain the spill using an absorbent material.[10]
-
Clean the contaminated surface with cold water at least twice.[13]
-
Collect all cleanup residues, place them in a sealed container, and label it as hazardous waste.[10]
-
-
Major Spills : For large spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[12]
In Case of Exposure:
-
Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, then seek medical attention.[4]
-
Skin Contact : Immediately wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[4]
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Call a doctor immediately.[4]
IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system without explicit permission from EHS.[14][15] All waste generated from the use of this compound, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.
Waste Management Protocol:
-
Containerization : Use compatible, leak-proof containers for all hazardous waste. Plastic is often preferred over glass.[14][16] Do not overfill containers; leave at least one inch of headroom.[17]
-
Segregation : Store different types of chemical waste separately, paying close attention to incompatibilities (e.g., keep acids away from bases).[17][18]
-
Labeling : All hazardous waste containers must be clearly labeled with:
-
Storage : Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[16][17] This area must be inspected weekly for any issues.[17]
-
Pickup : Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[16] Never dispose of chemical waste in the regular trash or down the drain unless specifically authorized.[14]
References
- 1. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]
- 2. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scribd.com [scribd.com]
- 6. lsu.edu [lsu.edu]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]
- 9. westlab.com [westlab.com]
- 10. acs.org [acs.org]
- 11. medlabmag.com [medlabmag.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. safety.rochester.edu [safety.rochester.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. acs.org [acs.org]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
